4-(4-bromophenyl)butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHTLGGMFKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359986 | |
| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89201-84-3 | |
| Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(4-bromophenyl)butan-2-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-(4-bromophenyl)butan-2-one, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The document delineates its structural and physicochemical properties, offers a detailed, field-proven synthesis protocol, and establishes a rigorous framework for its analytical characterization using contemporary spectroscopic techniques. Furthermore, this guide explores its versatile applications as a molecular building block, particularly in the construction of complex pharmaceutical agents. Safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable compound.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: this compound
This name precisely describes a four-carbon aliphatic chain (butane) with a ketone functional group at the second position (-2-one) and a 4-bromophenyl substituent attached to the fourth carbon.
Chemical Structure
The molecular structure is depicted below, illustrating the connectivity of the atoms.
Caption: 2D Structure of this compound.
Physicochemical Properties and Identifiers
A summary of the key properties is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |
| Molecular Weight | 227.10 g/mol | [1][3] |
| CAS Number | 89201-84-3 | [1][2][4] |
| Appearance | Off-white to pale yellow solid or oil | General Knowledge |
| Topological Polar Surface Area | 17.1 Ų | [3] |
| SMILES | CC(=O)CCC1=CC=C(C=C1)Br | [2][4] |
| InChI Key | RCQQHTLGGMFKGG-UHFFFAOYSA-N | [4] |
Synthesis Protocol: A Friedel-Crafts Based Approach
The synthesis of this compound can be efficiently achieved via several routes. A common and illustrative method involves a Friedel-Crafts acylation reaction, which is a cornerstone of aromatic chemistry.
Principle and Mechanistic Insight
The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic proton with an acyl group. In this context, bromobenzene serves as the electron-rich aromatic substrate. The electrophile, an acylium ion, is generated in situ from an appropriate acylating agent (like crotonyl chloride, followed by reduction) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of AlCl₃ is critical; it coordinates with the chlorine atom of the acyl chloride, creating a highly reactive acylium ion that is readily attacked by the π-electrons of the bromobenzene ring. The para-substitution is favored due to the ortho,para-directing nature of the bromine substituent and steric hindrance at the ortho position. While a direct acylation with a butanoyl derivative is possible, a common strategy involves using an α,β-unsaturated precursor like crotonyl chloride, followed by a selective reduction of the resulting carbon-carbon double bond to yield the saturated butanone sidechain.[5]
Step-by-Step Experimental Protocol
This protocol describes a two-step synthesis: Friedel-Crafts acylation followed by catalytic hydrogenation.
Part A: Synthesis of (E)-1-(4-bromophenyl)but-2-en-1-one [5]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous carbon disulfide (CS₂) as the solvent and bromobenzene. The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution. The suspension must be kept under an inert atmosphere to prevent moisture contamination, which would deactivate the catalyst.
-
Acylating Agent Addition: Crotonyl chloride is added dropwise via an addition funnel. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the catalyst.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Part B: Catalytic Hydrogenation to this compound
-
Catalyst and Solvent: The unsaturated ketone from Part A is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at 1-3 atm pressure) at room temperature.
-
Monitoring and Completion: The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. The uptake of hydrogen will also cease upon completion.
-
Filtration and Isolation: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the solvent.
-
Final Product: The filtrate is concentrated under reduced pressure to yield the final product, this compound, which can be further purified by chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:
-
~2.1 ppm (singlet, 3H): Corresponds to the methyl (CH₃) protons adjacent to the carbonyl group. It is a singlet as there are no adjacent protons.
-
~2.7-2.8 ppm (triplet, 2H): Represents the methylene (CH₂) protons alpha to the carbonyl group. The signal is split into a triplet by the adjacent methylene protons.[6]
-
~2.8-2.9 ppm (triplet, 2H): Represents the benzylic methylene (CH₂) protons. This signal is also a triplet due to coupling with the adjacent methylene group.
-
~7.1 ppm (doublet, 2H): Aromatic protons ortho to the butanone substituent.
-
~7.4 ppm (doublet, 2H): Aromatic protons meta to the butanone substituent (and ortho to the bromine). The para-substitution pattern results in a characteristic pair of doublets (an AA'BB' system).[7]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
~30 ppm: Aliphatic methyl carbon (CH₃).
-
~35-45 ppm: Two distinct aliphatic methylene carbons (CH₂).
-
~120-135 ppm: Four signals for the aromatic carbons. The carbon bearing the bromine will be at the higher end of this range, while the ipso-carbon will be distinct.
-
~208 ppm: The characteristic downfield signal of the ketone carbonyl carbon.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~1715 cm⁻¹ (Strong, Sharp): A prominent absorption band characteristic of the C=O (carbonyl) stretching vibration of a saturated ketone.[9]
-
~2850-3000 cm⁻¹ (Medium): C-H stretching vibrations of the aliphatic methyl and methylene groups.
-
~1590, 1485 cm⁻¹ (Medium): C=C stretching vibrations within the aromatic ring.
-
~1070, 1010 cm⁻¹ (Strong): C-Br stretching vibration.
-
~820 cm⁻¹ (Strong): C-H out-of-plane bending, indicative of 1,4- (para) disubstitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The peaks will appear at m/z 226 and m/z 228.[10]
-
Key Fragmentation Patterns:
-
Alpha-cleavage: Cleavage of the bond between C2 and C3 can lead to a fragment at m/z 43 ([CH₃CO]⁺), which is often the base peak.
-
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can also occur.
-
Loss of the bromine atom ([M-Br]⁺) or the entire bromophenyl group.
-
Summary of Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | δ (ppm): ~2.1 (s, 3H), ~2.75 (t, 2H), ~2.85 (t, 2H), ~7.1 (d, 2H), ~7.4 (d, 2H) |
| IR | ν (cm⁻¹): ~1715 (C=O), ~1590 (C=C arom.), ~1010 (C-Br), ~820 (p-subst. bend) |
| MS | m/z: 228 & 226 (M⁺, ~1:1 ratio), 43 ([CH₃CO]⁺) |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable and versatile intermediate or building block in the synthesis of more complex molecules.[11]
-
Scaffold for Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in medicinal chemistry.[12]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.[12]
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
-
Modification of the Ketone Moiety: The ketone group provides another site for chemical manipulation.
-
Reduction: Can be reduced to a secondary alcohol, introducing a chiral center.
-
Reductive Amination: Reaction with an amine and a reducing agent to form a new amine-containing compound.
-
Wittig Reaction: Conversion of the carbonyl to an alkene.
-
The presence of these two distinct reactive sites on a relatively simple scaffold makes this compound a powerful tool for generating libraries of diverse compounds for drug screening and lead optimization. Its derivatives have been explored in the context of various therapeutic targets.[13][14]
Synthetic Utility Diagram
Caption: Key synthetic transformations of this compound.
Safety and Handling
Adherence to proper safety protocols is mandatory when handling any chemical reagent. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally similar chemicals.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields conforming to EN166 standards, and a lab coat.[18]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry place away from direct sunlight. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
-
Fire and Decomposition: The compound is combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18] Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[19]
Conclusion
This compound is a strategically important molecule in synthetic chemistry. Its structure, featuring both an aryl bromide and a ketone, provides two orthogonal points for chemical modification, making it an ideal precursor for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, analytical characteristics, and chemical reactivity, as outlined in this guide, empowers researchers to effectively leverage this compound in their discovery and development programs, particularly in the pursuit of novel therapeutics.
References
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Sonneck, M., Korb, M., & Lang, H. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 1(6), x160931. Available at: [Link]
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J-GLOBAL. (n.d.). (R)-4-(4-Bromophenyl)-4-hydroxy-2-butanone Chemical Substance Information. Japan Science and Technology Agency. Retrieved from [Link]
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NIST. (2025). 4'-bromobutyrophenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Bromophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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El-Gendy, A. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13. Available at: [Link]
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LookChem. (n.d.). 4-(4-Bromophenyl)-2-butanone. Retrieved from [Link]
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]
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SpectraBase. (n.d.). 13C NMR of 4-(2-BROMOPHENYL)-BUTAN-2-ONE-O-METHYLOXIME. Retrieved from [Link]
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Chemsrc. (2025). 2-BUTANONE, 4-(4-BROMOPHENYL)-. Retrieved from [Link]
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Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). (2020, November 3). YouTube. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-Butanone, 1-(4-bromophenyl)-. Substance Registry Services. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available at: [Link]
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Asghar, M. N., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... Molecules, 27(14), 4414. Available at: [Link]
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synthesis of 4-(4-bromophenyl)butan-2-one from 4-bromophenylboronic acid
An In-depth Technical Guide for the Synthesis of 4-(4-bromophenyl)butan-2-one from 4-Bromophenylboronic Acid
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable synthetic intermediate in pharmaceutical and materials science. The core of this document focuses on the modern and highly efficient metal-catalyzed 1,4-conjugate addition of 4-bromophenylboronic acid to methyl vinyl ketone (MVK). We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss critical parameters for reaction optimization and success. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for the preparation of β-arylated ketones.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, points to a carbon-carbon bond formation at the β-position relative to the carbonyl group. This disconnection reveals two key synthons: a nucleophilic 4-bromophenyl anion equivalent and an electrophilic C4 acetone enolate equivalent.
Caption: Retrosynthetic analysis of the target ketone.
This strategy is effectively realized using a metal-catalyzed reaction where 4-bromophenylboronic acid serves as a stable, readily available source of the aryl nucleophile, and methyl vinyl ketone (MVK) acts as the Michael acceptor. This approach avoids the use of harsh organometallic reagents like Grignards or organolithiums, offering superior functional group tolerance and operational simplicity.
The Core Transformation: Metal-Catalyzed 1,4-Conjugate Addition
The 1,4-addition of arylboronic acids to α,β-unsaturated ketones is a powerful C-C bond-forming reaction. While related to the Nobel Prize-winning Suzuki-Miyaura coupling, its mechanism differs as it does not involve an organohalide coupling partner.[1][2][3] This transformation is most commonly catalyzed by palladium or rhodium complexes.
Mechanistic Deep Dive: The Palladium(II)-Catalyzed Pathway
A widely accepted mechanism for the Pd(II)-catalyzed conjugate addition proceeds without a Pd(0) intermediate, which is characteristic of traditional cross-coupling.[4][5] The catalytic cycle is initiated by a Pd(II) salt and involves the following key steps:
-
Transmetalation: The arylboronic acid transfers its organic group to the Pd(II) center to form an arylpalladium(II) intermediate. Unlike the Suzuki-Miyaura reaction, which often requires a base to form a reactive boronate "ate" complex, this step can sometimes proceed under neutral or even mildly acidic conditions with Pd(II) catalysts.[4][6]
-
Carbopalladation (Alkene Insertion): The α,β-unsaturated ketone (MVK) coordinates to the arylpalladium(II) species. Subsequently, the aryl group migrates from the palladium to the β-carbon of the alkene, forming a palladium enolate intermediate.
-
Protonolysis: The palladium enolate is protonated by a proton source in the reaction mixture (e.g., water, acetic acid), which releases the desired β-aryl ketone product and regenerates the active Pd(II) catalyst, allowing it to re-enter the cycle. A critical aspect of this step is avoiding the competing β-hydride elimination pathway, which can be suppressed by careful selection of ligands and conditions.[4]
Caption: Simplified Pd(II)-catalyzed cycle for conjugate addition.
Catalyst and Reagent Selection: The "Why"
| Component | Example(s) | Role & Rationale |
| Catalyst | Pd(OAc)₂, [Rh(NBD)₂]BF₄ | Palladium: Pd(II) salts are effective and often used with ligands like bipyridine to stabilize intermediates and prevent side reactions.[4] Rhodium: Rh(I) catalysts are highly efficient for this transformation, often providing excellent yields and selectivity.[7] |
| Ligand | BINAP, Bipyridine (bpy) | Chirality & Selectivity: Chiral ligands like BINAP can be used for asymmetric synthesis.[7] Stabilization: Ligands like bipyridine are crucial for preventing β-hydride elimination, a common side reaction in Pd-catalyzed processes involving alkyl intermediates.[4] |
| Boronic Acid | 4-Bromophenylboronic acid | Stable, commercially available, and non-toxic source of the aryl group. The boronic acid functionality is key for the transmetalation step.[8] |
| Michael Acceptor | Methyl Vinyl Ketone (MVK) | The electrophilic partner in the 1,4-addition. It is highly reactive due to the electron-withdrawing nature of the adjacent carbonyl group. |
| Solvent | Dioxane/Water, THF/Water | A mixture of an organic solvent and water is common. Water can facilitate the transmetalation step and is necessary for the final protonolysis.[7] |
| Base (Optional) | Triethylamine (TEA), K₂CO₃ | While some Pd(II) systems work under neutral conditions, a mild base is often added in Rh-catalyzed systems to facilitate the formation of a more reactive aryl-rhodium species.[7] |
Field-Proven Experimental Protocol
The following protocol is a representative procedure adapted from highly reliable rhodium-catalyzed methodologies published in the literature.[7]
Materials and Equipment
-
Reagents: 4-Bromophenylboronic acid, Bis(norbornadiene)rhodium(I) tetrafluoroborate [Rh(NBD)₂]BF₄, (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), 1,4-Dioxane (anhydrous), Triethylamine (TEA), Methyl vinyl ketone (MVK), Deionized water.
-
Equipment: Three-necked round-bottomed flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen inlet, addition funnel.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Catalyst Pre-formation: To a 250 mL three-necked flask under a nitrogen atmosphere, add 4-bromophenylboronic acid (10.0 g, 50 mmol, 1.0 equiv), [Rh(NBD)₂]BF₄ (187 mg, 0.5 mmol, 0.01 equiv), and BINAP (311 mg, 0.5 mmol, 0.01 equiv). Add 100 mL of 1,4-dioxane.
-
Activation: Stir the resulting slurry at room temperature (23 °C) for 30 minutes. The mixture should become a clear, colored solution as the catalyst forms.
-
Base and Water Addition: Add deionized water (15 mL) in one portion, followed by the slow addition of triethylamine (7.0 mL, 50 mmol, 1.0 equiv). A slight exotherm may be observed.
-
Substrate Addition: Gently heat the reaction mixture to 30 °C. Using an addition funnel, add methyl vinyl ketone (MVK) (5.0 mL, 60 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Reaction: Maintain the reaction at 30 °C and stir for 18-24 hours. Monitor the consumption of the boronic acid starting material by thin-layer chromatography (TLC) or LCMS.
-
Workup: Upon completion, cool the mixture to room temperature. Add 100 mL of water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a clear oil or low-melting solid.
Optimization and Characterization
Troubleshooting and Key Considerations
-
Protodeboronation: A primary side reaction is the protonolysis of the boronic acid (Ar-B(OH)₂ → Ar-H). This can be minimized by using anhydrous solvents where appropriate (though water is often necessary for the catalytic cycle) and avoiding overly harsh acidic or basic conditions.
-
Reaction Rate: If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. However, higher temperatures may increase the rate of side reactions. Catalyst loading can also be increased (e.g., to 2 mol%), but this impacts cost.
-
Microwave-Assisted Synthesis: For rapid optimization and small-scale synthesis, microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[9][10][11][12][13] Typical conditions might involve heating at 100-120 °C for 10-20 minutes in a sealed microwave vessel.[11][13]
Product Characterization
The identity and purity of the final product, this compound (CAS No: 89201-84-3), should be confirmed by standard analytical techniques.
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H), 2.88 (t, 2H, Ar-CH₂), 2.75 (t, 2H, CH₂-C=O), 2.15 (s, 3H, CO-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.8 (C=O), 140.2 (Ar-C), 131.6 (Ar-CH), 130.3 (Ar-CH), 120.0 (Ar-C-Br), 44.5 (CH₂), 30.0 (CH₃), 29.1 (CH₂). |
| Mass Spec (EI) | m/z: 228/226 (M⁺, bromine isotopes), 185/183, 171/169, 58. |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Conclusion
The synthesis of this compound via the metal-catalyzed 1,4-conjugate addition of 4-bromophenylboronic acid to methyl vinyl ketone represents a state-of-the-art approach for constructing β-aryl ketones. The method is characterized by its high efficiency, operational simplicity, and use of stable, readily available reagents. Both palladium and rhodium-based catalyst systems are highly effective, offering researchers a versatile toolkit for accessing this important chemical intermediate. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for successful implementation and scale-up in both academic and industrial research settings.
References
-
Trifonov, A., & Gevorgyan, V. (2013). [RuCl2(p-cymene)]2-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Ketones under Ligand-Free and Neutral Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Chen, J., et al. (2016). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers. Available at: [Link]
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Zhang, P., et al. (2022). Enantioselective Conjugate Addition of Boronic Acids to α,β-Unsaturated 2-Acyl Imidazoles Catalyzed by Chiral Diols. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. Available at: [Link]
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Lu, X., & Lin, S. (2005). Pd(II)-Bipyridine Catalyzed Conjugate Addition of Arylboronic Acid to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2010). Electronic Supplementary Information for "Spontaneous Symmetry Breaking...". Available at: [Link]
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National Institutes of Health. (E)-1-(4-Bromophenyl)but-2-en-1-one. Available at: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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LookChem. 4-(4-Bromophenyl)-2-butanone. Available at: [Link]
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PubMed. (2016). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. Available at: [Link]
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Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Available at: [Link]
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National Institutes of Health. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
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ResearchGate. (2015). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Available at: [Link]
-
Scott E. Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
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MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
ResearchGate. (2018). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Available at: [Link]
- Google Patents. (2013). Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
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MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
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The Davies Group. (2013). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Available at: [Link]
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ResearchGate. (2002). Syntheses with organoboranes. XIII. Synthesis of ??-(4-bromophenyl)alkanoic acids and their borylation. Available at: [Link]
-
ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Available at: [Link]
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chemical properties and molecular weight of 4-(4-bromophenyl)butan-2-one
An In-depth Technical Guide to 4-(4-bromophenyl)butan-2-one: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and a brominated phenyl ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers in chemistry and drug development.
Physicochemical and Computed Properties
The fundamental properties of this compound are crucial for its handling, reaction design, and purification. The key data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |
| Molecular Weight | 227.10 g/mol | [1][2][3][4] |
| Exact Mass | 225.99933 Da | [1][2] |
| CAS Number | 89201-84-3 | [1][3][4] |
| XLogP3 | 2.5 | [1][2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 148 | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the selective reduction of its unsaturated precursor, 4-(4-bromophenyl)but-3-en-2-one. This transformation highlights a fundamental reaction in organic chemistry: catalytic hydrogenation.
Synthetic Pathway: Catalytic Hydrogenation
A prevalent and high-yielding method involves the hydrogenation of the carbon-carbon double bond in 4-(4-bromophenyl)but-3-en-2-one, leaving the carbonyl group and the aromatic ring intact.[1] The choice of a palladium on activated carbon (Pd/C) catalyst is strategic; palladium is highly effective for hydrogenating alkenes under relatively mild conditions, which prevents over-reduction of the ketone or hydrodebromination of the aryl bromide.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hydrogenation
The following protocol is adapted from established chemical literature for the reduction of the corresponding enone.[1]
-
Reactor Setup: A hydrogenation vessel is charged with 4-(4-bromophenyl)but-3-en-2-one and a suitable solvent, such as methanol.
-
Catalyst Addition: 5% Palladium on activated carbon (5%-Pd/C) is carefully added to the mixture. The amount is typically catalytic, often around 5-10 mol%.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 2585.81 Torr or ~3.4 atm).[1]
-
Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 8 hours) to ensure complete reaction.[1]
-
Work-up: Upon reaction completion (monitored by TLC or GC-MS), the vessel is depressurized. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude product.
-
Purification: If necessary, the product can be further purified by silica gel column chromatography to yield this compound with high purity.
Applications in Research and Drug Development
The utility of this compound lies in its bifunctional nature, making it a key starting material for a variety of more complex molecules.
-
Building Block for Heterocycles: The ketone functionality can participate in condensation reactions to form various heterocyclic systems, which are core scaffolds in many pharmaceuticals.[5]
-
Precursor for Chiral Alcohols: Asymmetric reduction of the ketone group can produce chiral alcohols, which are important intermediates in the synthesis of enantiomerically pure compounds.
-
Role of the Bromo-Substituent in Drug Design: The bromine atom is a significant feature for medicinal chemists. It can act as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.[6] Furthermore, introducing a halogen like bromine into a molecular structure can modulate a drug candidate's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can introduce specific halogen bonding interactions with biological targets.[7]
Spectroscopic Characterization
While a specific spectrum is not provided, the structure of this compound allows for the confident prediction of its key NMR signals.
-
¹H NMR:
-
Aromatic Protons: Two doublets would be expected in the aromatic region (~7.0-7.6 ppm). The para-substitution pattern results in an AA'BB' system, which often appears as two distinct doublets due to symmetry.
-
Methylene Protons (CH₂): Two triplets would be observed for the two methylene groups in the butyl chain (~2.8-3.1 ppm), showing coupling to each other.
-
Methyl Protons (CH₃): A sharp singlet for the methyl group adjacent to the carbonyl would be present in the upfield region (~2.1 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the highly deshielded region (>200 ppm) is characteristic of a ketone.
-
Aromatic Carbons: Four signals would be expected in the aromatic region (~120-140 ppm). The carbon atom bonded to the bromine (C-Br) would be shifted relative to the others.
-
Aliphatic Carbons: Three signals corresponding to the two methylene carbons and the terminal methyl carbon would be found in the upfield region (~25-45 ppm).
-
Safety and Handling
As a laboratory chemical, this compound and its precursors should be handled with appropriate care. While a specific safety data sheet for this exact compound is not detailed in the search results, general precautions for related brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[9][10] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
LookChem. (n.d.). 4-(4-Bromophenyl)-2-butanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. PubChem Compound Summary. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Bromophenyl)butan-2-one. PubChem Compound Summary. Retrieved from [Link]
- El-Hashash, M. A., El-Sawy, A. A., & El-Bordany, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13.
-
Chemsrc. (2025, November 26). 2-BUTANONE, 4-(4-BROMOPHENYL)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary information for Green Chemistry. Retrieved from [Link]
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
- Santos, M. A., & Marques, M. M. B. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry.
- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Molecules, 27(14), 4435.
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An In-depth Technical Guide to 4-(4-Bromophenyl)butan-2-one (CAS 89201-84-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 4-(4-Bromophenyl)butan-2-one (CAS No. 89201-84-3), a key chemical intermediate in organic synthesis. While not an active pharmaceutical ingredient itself, its structural motifs are of significant interest in the construction of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This document details its chemical and physical properties, provides a representative synthetic protocol, explores its chemical reactivity and utility in synthesis, and outlines robust analytical methods for its characterization. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for scientists utilizing this versatile building block in their research and development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a ketone derivative characterized by a brominated phenyl ring linked to a butanone chain. This combination of an aromatic halide and a carbonyl group makes it a versatile substrate for a variety of organic transformations.
Structure and Identification
-
Chemical Name: this compound
-
CAS Number: 89201-84-3
-
Molecular Formula: C₁₀H₁₁BrO
-
Molecular Weight: 227.10 g/mol [1]
-
Canonical SMILES: CC(=O)CCC1=CC=C(Br)C=C1
Physicochemical Data
Experimentally determined physical properties for this compound are not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted. A summary of key computed and experimental data for related compounds is presented in Table 1.
| Property | Value/Prediction | Source/Notes |
| Molecular Weight | 227.10 g/mol | (Calculated)[1] |
| Exact Mass | 225.99933 u | (Calculated)[1] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Based on similar compounds like 4-(4-methoxyphenyl)-2-butanone. |
| Melting Point | Not available. The related (E)-1-(4-Bromophenyl)but-2-en-1-one has a melting point of 323 K (50°C)[2]. | The saturated chain in the target compound likely results in a lower melting point. |
| Boiling Point | Predicted: High boiling point, likely distillable under reduced pressure. | The related 4-(4-methoxyphenyl)-2-butanone boils at 152-153 °C at 15 mmHg. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. | General property for similar organic compounds. |
| LogP (octanol/water) | 2.5 | (Computed)[1] |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | (Computed)[1] |
| Rotatable Bonds | 3 | (Computed)[1] |
| Topological Polar Surface Area | 17.1 Ų | (Computed)[1] |
Synthesis and Manufacturing
This compound is typically synthesized through standard organic chemistry methodologies. While multiple routes are possible, a common approach involves the modification of precursors containing the bromophenyl group. One illustrative and robust method is the selective reduction of the corresponding α,β-unsaturated ketone.
Representative Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 4-bromobenzaldehyde, as depicted below. This pathway involves an initial aldol condensation to form the unsaturated intermediate, followed by a selective hydrogenation.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for aldol condensation followed by selective reduction.
Step 1: Synthesis of (E)-4-(4-Bromophenyl)but-3-en-2-one
-
Reaction Setup: To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in acetone (10-20 eq, serving as reactant and solvent) at room temperature, add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise.
-
Reaction Execution: Maintain the temperature below 25°C during the addition. After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7). A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield (E)-4-(4-bromophenyl)but-3-en-2-one as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the (E)-4-(4-bromophenyl)but-3-en-2-one (1.0 eq) from Step 1 in a suitable solvent such as methanol or ethyl acetate. Add 5-10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).
-
Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-16 hours.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from its two primary reactive sites: the carbonyl group and the carbon-bromine bond on the aromatic ring.
Reactivity of the Carbonyl Group
The ketone functionality can undergo a wide range of standard transformations:
-
Reduction: Can be reduced to the corresponding secondary alcohol, 4-(4-bromophenyl)butan-2-ol, using reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: The α-protons are acidic and can be deprotonated to form an enolate, which can participate in aldol-type condensation reactions. The carbonyl itself can react with hydrazines and related compounds in addition-elimination (condensation) reactions to form hydrazones or similar derivatives[3].
-
Grignard/Organolithium Addition: Reacts with organometallic reagents to form tertiary alcohols.
Reactivity of the Aryl Bromide
The carbon-bromine bond is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Can be coupled with alkenes.
-
Buchwald-Hartwig Amination: Forms N-aryl bonds by reacting with amines.
-
Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl substituents.
Application in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, derivatives like 3-(4-bromobenzoyl)prop-2-enoic acid can be used to generate pyrimidines, pyranes, and pyridines, which are core structures in many biologically active molecules[4]. The combination of the ketone and the aryl bromide allows for sequential or tandem reactions to build complex polycyclic structures.
Caption: Key reactivity pathways of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis (Predicted)
While published spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm). Due to the para-substitution, the protons ortho to the bromine will be distinct from the protons meta to the bromine, each integrating to 2H.
-
Aliphatic Protons: Three distinct signals are expected: a singlet for the methyl protons (~2.1 ppm) adjacent to the carbonyl, and two triplets for the two methylene groups (-CH₂-CH₂-) in the range of ~2.7-3.0 ppm, each integrating to 2H.
-
Solvent: CDCl₃
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected at ~208 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (~120-140 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield relative to the other substituted carbon, while the ipso-carbon attached to the butyl chain will also be distinct. The two pairs of equivalent CH carbons will give two signals.
-
Aliphatic Carbons: Three signals are expected in the upfield region: one for the methyl carbon (~30 ppm) and two for the methylene carbons (~30-45 ppm).
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected around 1715 cm⁻¹[5].
-
C-Br Stretch: A moderate absorption in the fingerprint region, typically around 600-500 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1). The peaks will be at m/z 226 and 228.
-
Key Fragments: Common fragmentation pathways would include alpha-cleavage next to the carbonyl group, leading to a prominent acetyl cation ([CH₃CO]⁺) at m/z 43. Another likely fragmentation is a McLafferty rearrangement.
-
Chromatographic Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an ideal method for assessing the purity and confirming the identity of this compound.
-
Protocol Outline:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Injection: Use a split/splitless injector, typically at 250-280°C.
-
Oven Program: A temperature gradient program would be effective, for example, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 280°C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Validation: The identity is confirmed by matching the retention time and the mass spectrum against a certified reference standard. Purity is determined by the area percentage of the primary peak.
-
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is suitable for purity determination, especially for quantifying non-volatile impurities.
-
Protocol Outline:
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape) is typically effective. For example, starting with 40% acetonitrile and ramping to 95% over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 220 nm or 254 nm.
-
Quantification: Purity is assessed by area percent, and impurities can be quantified against a reference standard.
-
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
Hazard Identification
-
GHS Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Recommended storage temperature is room temperature, sealed in a dry environment.
Conclusion
This compound (CAS 89201-84-3) is a valuable and versatile chemical intermediate. Its dual reactivity, stemming from the ketone functional group and the aryl bromide moiety, makes it an important building block for accessing a wide array of more complex organic structures, particularly in the realm of heterocyclic and medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, reactivity, and safe handling. While experimental data on some of its physical properties are limited, its chemical behavior is well-understood, enabling its effective application in research and development by skilled professionals.
References
- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6.
- Sonneck, M., et al. (2018). (E)-1-(4-Bromophenyl)but-2-en-1-one.
-
Chemguide. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5357491, this compound. Retrieved January 16, 2026 from [Link].
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The Dawn of Designer Ketones: A Technical Guide to the Discovery and Initial Studies of Substituted Butanones
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
The butanone framework, a simple four-carbon backbone, has emerged as a surprisingly versatile scaffold in medicinal chemistry. Its inherent reactivity and amenability to substitution have paved the way for a diverse class of molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and initial studies of substituted butanones, with a particular focus on α-aryl-β-ketosulfones. We will delve into the historical context, explore key synthetic methodologies, present detailed experimental protocols, and analyze the initial pharmacological evaluations that have positioned these compounds as promising candidates for anti-inflammatory and anticancer therapies. This guide is designed to be a practical resource, offering not just a review of the field but also actionable insights and methodologies for researchers actively engaged in drug discovery and development.
Introduction: The Butanone Scaffold - An Unassuming Powerhouse
Butanone, or methyl ethyl ketone (MEK), has long been a workhorse of the chemical industry as a solvent.[1] However, its true potential in the realm of drug discovery has been realized through the strategic introduction of various substituents. This has given rise to a vast chemical space of butanone derivatives with a wide spectrum of biological activities.[1] The journey of substituted butanones from industrial solvent to potential therapeutic agents is a testament to the power of medicinal chemistry in transforming simple organic molecules into targeted therapies.
A pivotal moment in this journey was the development of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) that received FDA approval in 1991.[1] Nabumetone, a substituted butanone, was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Another notable example is 4-(p-hydroxyphenyl)-2-butanone (HPB), also known as Raspberry Ketone, which has been investigated for its depigmenting properties.[1] These early successes highlighted the therapeutic potential harbored within the butanone core and spurred further research into more complex derivatives.
This guide will focus on a particularly promising class of substituted butanones: α-aryl-β-ketosulfones . These compounds have garnered significant attention for their potent anti-inflammatory and anticancer activities. We will explore their synthesis, characterization, and the initial biological studies that are paving the way for their potential clinical applications.
The Genesis of α-Aryl-β-Ketosulfones: Synthetic Strategies and Methodologies
The synthesis of α-aryl-β-ketosulfones is a critical step in their development as therapeutic agents. Several efficient methods have been developed to construct this key pharmacophore.
Microwave-Assisted Synthesis: A Rapid and Efficient Approach
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of β-keto-sulfones can be efficiently achieved through the reaction of α-haloketones with sodium alkyl/aryl sulphinates in an aqueous medium under microwave irradiation.[2] This method offers the advantages of being environmentally friendly (using water as a solvent) and providing excellent yields in a short reaction time.[2]
Experimental Protocol: Microwave-Assisted Synthesis of β-Keto-Sulfones [2]
-
Materials: α-haloketone (1 mmol), sodium alkyl/aryl sulphinate (1.1 mmol), water (5 mL).
-
Procedure: a. Combine the α-haloketone and sodium alkyl/aryl sulphinate in a microwave-safe reaction vessel. b. Add water to the mixture. c. Irradiate the reaction mixture in a microwave reactor at a suitable power and temperature for a predetermined time (typically a few minutes). d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Sonication-Assisted One-Pot Synthesis: A Streamlined Approach
Sonication provides an alternative energy source for promoting chemical reactions. A one-pot synthesis of β-keto sulfones has been developed using styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts under sonication.[3] This transition-metal-free method is conducted in water, making it a green and efficient process.[3]
Experimental Protocol: Sonication-Assisted Synthesis of β-Keto Sulfones [3]
-
Materials: Styrene derivative (1 mmol), N-bromosuccinimide (NBS) (1.1 mmol), sodium p-toluene sulfonate (1.2 mmol), water.
-
Procedure: a. To a solution of the styrene derivative in water, add NBS and sonicate the mixture at a specific temperature (e.g., 55 °C). b. After a certain period, add the sodium p-toluene sulfonate to the reaction mixture. c. Continue sonication until the reaction is complete (monitored by TLC). d. Extract the product with an organic solvent. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the product by column chromatography.
Copper-Catalyzed Multicomponent Reaction: A Versatile Strategy
Multicomponent reactions (MCRs) are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more starting materials. A copper(I)-catalyzed MCR has been developed for the synthesis of β-keto sulfones from aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water.[4][5] This method proceeds through a tandem radical process and offers a broad substrate scope.[4][5]
Experimental Workflow: Copper-Catalyzed Multicomponent Synthesis
Caption: Copper-catalyzed multicomponent synthesis of β-keto sulfones.
Characterization of Substituted Butanones: Analytical Techniques
Once synthesized, the structural elucidation and purity assessment of substituted butanones are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise molecular structure, including the position and nature of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and sulfonyl (SO2) groups. The strong absorption band for the C=O stretch in butanone typically appears around 1700-1725 cm-1.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for separating and identifying volatile butanone derivatives and can be used to assess purity.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the synthesized compounds and for their quantification.
Pharmacological Evaluation: Unveiling the Therapeutic Potential
The initial studies of substituted butanones have revealed their significant potential as both anti-inflammatory and anticancer agents.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. Many substituted butanones, particularly α-aryl-β-ketosulfones, have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[8][9]
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Substituted Butanones
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indole Derivative 33 | >100 | 0.38 | >262 | [10] |
| Celecoxib (Reference) | 15 | 0.04 | 375 | [10] |
| Ibuprofen (Reference) | 5.2 | 15.3 | 0.34 | [10] |
Note: The data presented is a representative example from the cited literature and may not be exhaustive.
The high selectivity of some of these compounds for COX-2 over COX-1 is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The anticancer potential of substituted butanones is an area of intense research. Various derivatives have shown cytotoxicity against a range of cancer cell lines.[11][12]
Table 2: In Vitro Cytotoxicity of Bile-Acid-Appended Triazolyl Aryl Ketones [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6af | MCF-7 (Breast) | 2.61 |
| 6cf | MCF-7 (Breast) | 5.71 |
| 6af | 4T1 (Breast) | 18.26 |
| 6cf | 4T1 (Breast) | 8.71 |
| Docetaxel (Reference) | MCF-7 (Breast) | 9.46 |
| Docetaxel (Reference) | 4T1 (Breast) | 13.85 |
Note: The data presented is a representative example from the cited literature and may not be exhaustive.
The mechanisms underlying the anticancer activity of these compounds are multifaceted and can involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and metastasis.
Mechanisms of Action: Elucidating the Molecular Pathways
Understanding the molecular mechanisms by which substituted butanones exert their therapeutic effects is crucial for their rational design and development. Two key signaling pathways that have been implicated are the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) pathways.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a complex role in both normal physiology and disease, including cancer.[13][14] Depending on the ligand and the cellular context, AhR activation can have either pro-tumorigenic or anti-tumorigenic effects.[13][14] Some substituted butanones may act as modulators of the AhR signaling pathway, influencing the expression of target genes involved in cell cycle regulation and xenobiotic metabolism.[15][16]
Diagram: Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Modulation of the AhR signaling pathway by substituted butanones.
Interference with the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immunity.[17][18] Its aberrant activation is a hallmark of many inflammatory diseases and cancers.[17][18] The anti-inflammatory effects of some substituted butanones can be attributed to their ability to inhibit the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[19]
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by substituted butanones.
Conclusion and Future Directions
The exploration of substituted butanones has unveiled a rich and promising area of medicinal chemistry. From their humble beginnings as industrial solvents, these compounds have evolved into a class of molecules with significant therapeutic potential, particularly in the fields of inflammation and oncology. The development of efficient synthetic methodologies has made a wide array of these compounds accessible for biological evaluation.
Initial studies have demonstrated that α-aryl-β-ketosulfones, a prominent subclass of substituted butanones, can potently and selectively inhibit key inflammatory enzymes and exhibit cytotoxicity against various cancer cell lines. Furthermore, the elucidation of their mechanisms of action, involving the modulation of critical signaling pathways such as AhR and NF-κB, provides a solid foundation for the rational design of next-generation therapeutics.
The future of substituted butanone research is bright. Further exploration of their structure-activity relationships (SAR) will undoubtedly lead to the discovery of even more potent and selective compounds. In-depth preclinical and clinical studies are now warranted to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The journey of the substituted butanone is a compelling example of how fundamental chemical research can drive innovation in drug discovery, offering new hope for the treatment of a wide range of human diseases.
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Introduction: The Strategic Value of a Bifunctional Scaffold
An In-Depth Technical Guide to 4-(4-bromophenyl)butan-2-one: A Versatile Building Block in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic value of a building block is often defined by its versatility—the ability to serve as a linchpin in the construction of diverse and complex molecular architectures. This compound is a prime exemplar of such a scaffold. Possessing two distinct and orthogonally reactive functional groups—a ketone and an aryl bromide—this molecule offers chemists a powerful tool for sequential, controlled modifications. The ketone moiety serves as a handle for carbon-nitrogen bond formations and modifications of the aliphatic chain, while the aryl bromide is a classical precursor for carbon-carbon and carbon-heteroatom bond formations via transition-metal-catalyzed cross-coupling reactions. This unique combination makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and application, tailored for researchers and professionals in chemical and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89201-84-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO | [1][3] |
| Molecular Weight | 227.10 g/mol | [1][4] |
| Appearance | Solid | |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| XLogP3 | 2.5 | [1][4] |
| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)Br | [5] |
The spectroscopic signature of this compound is consistent with its structure, providing clear handles for reaction monitoring and characterization.
Table 2: Representative Spectroscopic Data
| Technique | Key Peaks / Shifts (δ) | Interpretation |
| ¹H NMR | ~2.1 ppm (s, 3H), ~2.8 ppm (t, 2H), ~3.1 ppm (t, 2H), ~7.1 ppm (d, 2H), ~7.4 ppm (d, 2H) | Methyl protons, methylene adjacent to ketone, benzylic methylene, aromatic protons |
| ¹³C NMR | ~30 ppm, ~45 ppm, ~50 ppm, ~128-132 ppm, ~140 ppm, ~208 ppm | Methyl carbon, methylene carbons, aromatic carbons, ipso-carbon (C-Br), carbonyl carbon |
| Infrared (IR) | ~1715 cm⁻¹ | Strong C=O stretch characteristic of an aliphatic ketone.[6] |
Synthesis and Availability
This compound is commercially available from numerous suppliers, facilitating its direct use in research and development.[2][5] For laboratory-scale synthesis, a common and effective route involves the selective reduction of the alkene in the corresponding α,β-unsaturated ketone, (E)-4-(4-bromophenyl)but-3-en-2-one.
A representative synthetic approach is the catalytic hydrogenation of (E)-4-(4-bromophenyl)but-3-en-2-one. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, providing a high-yield pathway to the desired saturated ketone.[5]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups. This allows for a modular approach to building molecular complexity.
Transformations at the Aryl Bromide: The Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most robust and widely used methods for forming carbon-carbon bonds.[7][8] This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][9] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups, including the ketone present in our building block.[10][11]
This transformation is fundamental for creating biaryl structures, which are prevalent in many biologically active molecules and functional materials. By choosing different boronic acids, a virtually limitless array of substituted phenyl derivatives can be synthesized from the this compound core.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Degassing: Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Degas the mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Transformations at the Ketone: Reductive Amination
The ketone functionality provides a gateway to a vast array of amine-containing structures through reductive amination.[12] This powerful C-N bond-forming reaction involves the condensation of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[13][14]
This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct amine alkylation.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this purpose, tolerating many functional groups and offering excellent yields.[15]
Experimental Protocol: Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[15]
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-2.0 eq) portion-wise to the stirring solution. The addition may be exothermic.
-
Reaction: Continue stirring at room temperature until the reaction is complete as indicated by TLC or LC-MS (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amine via flash column chromatography.
Case Studies in Drug Discovery
The true potential of this compound is realized in its application as a key starting material for complex, biologically active molecules. Its derivatives have been explored as inhibitors for various enzymes.[16] For instance, related 4-phenylbutenone structures have shown potent inhibitory activity against carbonic anhydrases and cholinesterases, enzymes relevant to several pathological conditions.[16] Furthermore, the core structure is found in precursors to advanced therapeutic agents, such as the dual endothelin receptor antagonist Macitentan, highlighting its relevance in modern medicinal chemistry.[17]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20] Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18][20]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for selective and sequential chemical transformations, enabling the efficient construction of complex molecular frameworks. The demonstrated utility of its aryl bromide moiety in robust Suzuki-Miyaura couplings and its ketone group in reliable reductive aminations provides chemists with a modular and powerful platform for discovery. From fundamental synthetic methodology to the development of advanced drug candidates, this compound will undoubtedly continue to be a key intermediate for innovation in the chemical sciences.
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(4-bromophenyl)butan-2-one
This guide provides an in-depth analysis of the expected spectroscopic data for the compound 4-(4-bromophenyl)butan-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and analytical characterization of this and structurally related molecules. While direct experimental spectra for this specific compound are not widely available in public repositories, this guide constructs a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous compounds.
Introduction: The Structural Significance of this compound
This compound is a ketone derivative featuring a brominated phenyl ring linked to a butane chain.[1][2] This structure is of interest in synthetic chemistry as a building block for more complex molecules, potentially in the development of novel pharmaceutical agents or materials. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound in any research or development workflow.
Molecular Structure and Spectroscopic Overview
The structural features of this compound, including the aromatic ring, the ketone carbonyl group, and the aliphatic chain, each give rise to characteristic signals in different spectroscopic techniques. Understanding these correlations is key to a comprehensive analysis.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the butane chain, and the methyl protons adjacent to the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a (CH₃) | ~2.1 | Singlet (s) | - |
| H-b (CH₂) | ~2.7 | Triplet (t) | ~7.5 |
| H-c (CH₂) | ~2.9 | Triplet (t) | ~7.5 |
| H-d (Ar-H) | ~7.1 | Doublet (d) | ~8.5 |
| H-e (Ar-H) | ~7.4 | Doublet (d) | ~8.5 |
Rationale for Predictions:
-
H-a (Methyl Protons): The methyl group adjacent to the carbonyl is deshielded, typically appearing around 2.1 ppm as a sharp singlet due to the absence of adjacent protons.[3]
-
H-b and H-c (Methylene Protons): These protons are part of an ethyl bridge between the aromatic ring and the carbonyl group. They will appear as two distinct triplets due to coupling with each other. The methylene group closer to the aromatic ring (H-c) is expected to be slightly more deshielded than the one adjacent to the carbonyl group (H-b).
-
H-d and H-e (Aromatic Protons): The para-substituted aromatic ring will give rise to a classic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing bromine atom (H-e) will be more deshielded than the protons meta to the bromine (H-d).
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~30 |
| C-2 (CH₂) | ~45 |
| C-3 (CH₂) | ~30 |
| C-4 (Ar-C) | ~140 |
| C-5, C-9 (Ar-CH) | ~130 |
| C-6, C-8 (Ar-CH) | ~132 |
| C-7 (Ar-C-Br) | ~120 |
| C=O | ~208 |
Rationale for Predictions:
-
C=O (Ketone): The carbonyl carbon of a ketone is highly deshielded and typically appears in the range of 205-220 ppm.[4]
-
Aromatic Carbons: The aromatic carbons will resonate between 120 and 145 ppm. The carbon bearing the bromine atom (C-7) will be shielded relative to the others, while the carbon attached to the butyl chain (C-4) will be deshielded. The signals for the protonated aromatic carbons will be more intense than the quaternary carbons.
-
Aliphatic Carbons: The methyl carbon (C-1) will be the most shielded of the aliphatic carbons. The methylene carbons (C-2 and C-3) will have distinct chemical shifts.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1725 | Strong |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1475 - 1600 | Medium to Weak |
| C-Br | 500 - 600 | Medium to Strong |
Rationale for Predictions:
-
C=O Stretch: A strong absorption band around 1715-1725 cm⁻¹ is a definitive indicator of a saturated ketone.[3][5]
-
C-H Stretches: The presence of the aliphatic butane chain will result in C-H stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The benzene ring will exhibit characteristic C=C stretching absorptions in the 1475-1600 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Rationale for Predictions:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet with a 1:1 intensity ratio at m/z 226 and 228, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
α-Cleavage: A common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical to give a fragment at m/z 211/213, or the formation of an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a prominent peak.
-
McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement. In this case, it would lead to the elimination of a neutral acetone molecule and the formation of a radical cation of 4-bromostyrene at m/z 170/172.
-
Benzylic Cleavage: Cleavage of the bond between the second and third carbons of the butane chain would result in the formation of a stable bromobenzyl cation at m/z 170/172.
-
Loss of Bromine: Fragmentation can also involve the loss of the bromine atom, leading to a fragment at m/z 147.
Experimental Protocols
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR (ATR): Place a small amount of the neat sample directly on the ATR crystal.
-
MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the instrument via direct infusion or after separation by gas chromatography.
Instrumentation and Data Acquisition
Caption: General experimental workflows for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing parallels with structurally similar compounds, researchers can confidently identify and characterize this molecule. The provided predicted data and fragmentation patterns serve as a robust reference for experimental work.
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Harnessing the 4-(4-Bromophenyl)butan-2-one Scaffold: A Survey of Preliminary Biological Activities and Future Potential
An In-Depth Technical Guide
Abstract
The 4-(4-bromophenyl)butan-2-one framework represents a versatile and synthetically accessible scaffold in medicinal chemistry. The inherent structural features—a halogenated aromatic ring and a flexible ketone-containing aliphatic chain—provide an ideal starting point for the development of novel therapeutic agents. This guide synthesizes the current understanding of the preliminary biological activities of its derivatives, spanning antimicrobial, anticancer, and anti-inflammatory domains. By dissecting the synthetic strategies, experimental methodologies, and emerging structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to guide future exploration and optimization of this promising chemical class.
Introduction: The Rationale for a Privileged Scaffold
In the landscape of drug discovery, certain chemical motifs are recognized as "privileged structures" due to their ability to bind to multiple, distinct biological targets. The this compound core embodies this concept. The 4-bromophenyl group is a common feature in bioactive molecules, offering a combination of lipophilicity, metabolic stability, and the potential for halogen bonding, a crucial and often underestimated non-covalent interaction in ligand-receptor binding. The butan-2-one chain provides a flexible linker and a reactive carbonyl group, which serves as a synthetic handle for introducing diverse functionalities and heterocyclic ring systems. This guide delves into the derivatization of this core and the resultant spectrum of biological activities, providing both a retrospective analysis and a forward-looking perspective on its therapeutic potential.
Synthetic Strategies: From Core Structure to Diverse Derivatives
The utility of the this compound scaffold (molecular formula C₁₀H₁₁BrO) stems from its straightforward accessibility and the reactivity of its ketone group.[1] The primary pathway for generating diverse derivatives involves the reaction of the α-carbon to the carbonyl group or the carbonyl group itself. A common strategy is the Hantzsch thiazole synthesis, where the corresponding α-haloketone (2-bromo-4-(4-bromophenyl)butan-2-one) reacts with a thiourea or thioamide to yield various substituted thiazole derivatives.[2][3][4] This approach is foundational for creating libraries of compounds for screening.
The diagram below illustrates a generalized workflow for synthesizing biologically active heterocyclic derivatives from the parent ketone. This multi-pathway approach underscores the scaffold's versatility.
Caption: Generalized synthetic pathways from the core ketone.
Antimicrobial Activity of this compound Derivatives
The emergence of multidrug-resistant pathogens necessitates the urgent exploration of new antimicrobial agents. Derivatives of the this compound scaffold, particularly those incorporating a thiazole ring, have demonstrated noteworthy antibacterial and antifungal properties.
Thiazole and Furan Derivatives
A series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in-vitro antimicrobial activity using the turbidimetric method.[2] Several compounds exhibited promising activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal).[2] Similarly, studies on other thiazole derivatives confirmed moderate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and slight antifungal activity against Candida albicans.[3][5] Further modifications, such as the synthesis of N-(4-bromophenyl)furan-2-carboxamides, have yielded compounds effective against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA.[6][7]
Table 1: Summary of Antimicrobial Activity
| Derivative Class | Organism Type | Test Organisms | Activity Level | Reference |
| Thiazol-2-amine | Bacteria & Fungi | S. aureus, E. coli, C. albicans | Promising, comparable to standards | [2] |
| Thiazole | Bacteria & Fungi | B. pumilus, B. subtilis, C. albicans | Moderate | [3] |
| Furan-2-carboxamide | Bacteria | Drug-resistant A. baumannii, MRSA | Effective | [6][7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The protocol's self-validating nature relies on the inclusion of positive (standard antibiotic) and negative (no drug) controls to ensure the assay is performing correctly and the observed effects are drug-specific.
Workflow for Broth Microdilution MIC Assay
Caption: Step-by-step SRB cytotoxicity assay protocol.
Anti-inflammatory and Antinociceptive Activities
Chronic inflammation is implicated in a wide range of diseases. The investigation of this compound derivatives has extended to this area, revealing significant potential in modulating inflammatory pathways.
In Vivo Efficacy of a Thiosemicarbazone Derivative
A notable example is the derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC). This compound was evaluated for its anti-inflammatory and antinociceptive effects in established murine models. [8]In the carrageenan-induced paw edema model, a hallmark test for acute inflammation, the compound significantly reduced edema by up to 83.2% at the highest dose. [8]Furthermore, it showed potent activity in the formalin test, which assesses both neurogenic and inflammatory pain, reducing inflammatory pain behavior by up to 100% at the highest dose. [8]Mechanistic studies suggested an action on early inflammatory mediators, potentially involving histamine pathways. [8]
Table 3: Summary of In Vivo Anti-inflammatory Activity
| Assay | Model | Max Inhibition (%) | Dose (mg/kg) | Proposed Mechanism | Reference |
| Paw Edema | Carrageenan-induced | 83.2 | Not specified | Action on early mediators | [8] |
| Nociception | Formalin Test (Inflammatory) | 100 | 300 | Peripheral mechanisms | [8] |
| Paw Edema | Compound 48/80-induced | 56.53 | 30 | Histamine pathway action | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard preclinical model for evaluating acute anti-inflammatory activity. The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The validity of the experiment is ensured by comparing the edema volume in treated animals to both a vehicle-treated group (negative control) and a group treated with a known anti-inflammatory drug like indomethacin (positive control).
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: In vivo evaluation of acute anti-inflammatory activity.
Emerging Structure-Activity Relationships (SAR)
While still in a preliminary stage, the collective data allows for the formulation of initial SAR insights. The choice of the heterocyclic system attached to the butanone core is a critical determinant of biological activity.
-
Thiazole Moiety: The incorporation of a 4-(4-bromophenyl)-thiazole group appears to be a highly effective strategy for conferring both antimicrobial and anticancer activities. [2]The specific substitutions on the thiazole amine group further modulate this potency.
-
Aromatic Substituents: In bromophenol-indolinone derivatives, the nature and position of substituents on the benzylidene ring significantly impact anticancer efficacy. [9]* Flexible Linkers: The thiosemicarbazone linkage provides the necessary conformation to interact with targets in the inflammatory cascade, demonstrating potent in vivo anti-inflammatory and antinociceptive effects. [8] The diagram below conceptualizes the key modification points on the core scaffold.
Caption: Key pharmacophoric regions for SAR exploration.
Conclusion and Future Directions
The this compound scaffold has proven to be a fruitful starting point for generating derivatives with a wide array of preliminary biological activities. The research synthesized here highlights its potential in developing novel antimicrobial, anticancer, and anti-inflammatory agents. The most promising avenues appear to be thiazole derivatives for antimicrobial and anticancer applications and thiosemicarbazone derivatives for anti-inflammatory therapies.
Future research should focus on:
-
Systematic Library Synthesis: Creating focused libraries around the most active hits to refine SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.
-
Computational Modeling: Employing molecular docking and other in silico tools to rationalize observed activities and guide the design of next-generation derivatives. [2] By pursuing these strategies, the scientific community can unlock the full therapeutic potential of this versatile and promising chemical scaffold.
References
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Title: Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone Source: PubMed URL: [Link]
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Title: Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds Source: ResearchGate URL: [Link]
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Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile Source: PMC - PubMed Central URL: [Link]
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Title: Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents Source: PMC - NIH URL: [Link]
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Title: Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives Source: TSI Journals URL: [Link]
-
Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach Source: PMC - NIH URL: [Link]
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Title: (E)-1-(4-Bromophenyl)but-2-en-1-one Source: NIH URL: [Link]
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Title: synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl - TSI Journals Source: TSI Journals URL: [Link]
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Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach Source: PubMed URL: [Link]
-
Title: Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives Source: ResearchGate URL: [Link]-4-bromophenyl-13-thiazole_derivatives)
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Methodological & Application
Application Notes & Protocols: Leveraging 4-(4-Bromophenyl)butan-2-one in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(4-bromophenyl)butan-2-one as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We move beyond a simple recitation of procedures to offer a causal analysis of experimental choices, grounded in established reaction mechanisms. Detailed, field-tested protocols for the synthesis of indoles, thiophenes, pyridazinones, and quinolines are presented. Furthermore, we highlight the strategic importance of the embedded 4-bromophenyl moiety for post-synthetic diversification via cross-coupling reactions, significantly expanding the accessible chemical space for drug discovery and materials science applications.
Introduction: The Strategic Value of this compound
This compound is a uniquely versatile bifunctional building block in organic synthesis. Its structure contains two key reactive sites: a ketone carbonyl group and a terminal methyl group, which are amenable to a wide range of classical condensation and cyclization reactions. The presence of the phenyl ring separated by an ethylene linker influences the reactivity of the carbonyl group and provides a scaffold for further elaboration.
Crucially, the para-bromo substituent on the phenyl ring serves as a synthetic linchpin for modern palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular complexity after the heterocyclic core has been constructed, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will detail its application in several cornerstone heterocyclic syntheses.
Caption: Simplified workflow of the Fischer Indole Synthesis mechanism.
2.2. Protocol: Synthesis of 2-(4-bromophenethyl)-3-methyl-1H-indole
| Parameter | Value | Rationale |
| Reactants | This compound, Phenylhydrazine | Ketone and hydrazine source for hydrazone formation. |
| Catalyst | Polyphosphoric acid (PPA) or ZnCl₂ | Strong Brønsted or Lewis acid to promote cyclization. [1] |
| Solvent | Toluene or None (neat) | High-boiling solvent for thermal conditions. |
| Temperature | 80-120 °C | Provides energy to overcome the activation barrier for rearrangement. |
| Time | 2-6 hours | Typical duration for completion. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and phenylhydrazine (1.1 eq).
-
Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (approx. 10 times the weight of the ketone) or zinc chloride (2.0 eq). Safety Note: PPA is highly viscous and corrosive; handle with care.
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring for 4 hours. The mixture will darken and become thick.
-
Quenching: Allow the reaction to cool to approximately 60 °C and carefully quench by pouring it onto crushed ice with stirring.
-
Extraction: Neutralize the aqueous solution with 10% NaOH solution until basic (pH > 8). Extract the product with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure indole product.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. [2]It involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. [3]This reaction is highly valued for its operational simplicity and atom economy.
3.1. Mechanistic Rationale
The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (this compound) and the active methylene compound (e.g., ethyl cyanoacetate). [2]The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of sulfur addition is debated, but it leads to a sulfurated intermediate that cyclizes and tautomerizes to form the final 2-aminothiophene product. [2]The base is crucial not only for the initial condensation but also for activating the sulfur.
3.2. Protocol: Synthesis of Ethyl 2-amino-5-(4-bromophenethyl)-4-methylthiophene-3-carboxylate
| Parameter | Value | Rationale |
| Reactants | This compound, Ethyl cyanoacetate, Sulfur | The three core components of the Gewald reaction. [4] |
| Base | Morpholine or Diethylamine | Organic base to catalyze the Knoevenagel condensation. |
| Solvent | Ethanol or DMF | Polar protic or aprotic solvent to dissolve reactants. |
| Temperature | 50-80 °C | Mild heating promotes the reaction without significant side products. |
| Time | 1-3 hours | Reaction is typically rapid. |
Step-by-Step Procedure:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add morpholine (1.5 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Heating: Gently heat the mixture to 60 °C and maintain for 2 hours. Monitor the reaction by TLC.
-
Cooling & Precipitation: Cool the reaction mixture in an ice bath. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene.
Synthesis of Pyridazinones
While not a direct cyclization, this compound is an excellent precursor to 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one, a valuable heterocyclic core. This is achieved via a two-step sequence: oxidation to the corresponding γ-keto acid, followed by cyclocondensation with hydrazine.
4.1. Mechanistic Rationale
The key reaction is the final ring closure. The γ-keto acid reacts with hydrazine hydrate. One nitrogen of the hydrazine acts as a nucleophile, attacking the ketone carbonyl. The other nitrogen then attacks the carboxylic acid carbonyl (or its activated form), leading to a cyclic intermediate. Dehydration then furnishes the stable dihydropyridazinone ring system. [5][6] 4.2. Protocol: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Part A: Oxidation to 4-(4-bromophenyl)-4-oxobutanoic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetic acid.
-
Oxidant Addition: Add a solution of a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite, dropwise while maintaining the temperature below 40 °C.
-
Work-up: After the reaction is complete, quench any excess oxidant, and extract the carboxylic acid product into an organic solvent. Purify by recrystallization.
Part B: Cyclocondensation with Hydrazine
| Parameter | Value | Rationale |
| Reactants | 4-(4-bromophenyl)-4-oxobutanoic acid, Hydrazine hydrate | The γ-keto acid and the nitrogen source for the 6-membered ring. |
| Solvent | Ethanol or Acetic Acid | Provides a medium for the condensation reaction. |
| Temperature | Reflux | Thermal energy is required to drive the condensation and dehydration. |
| Time | 4-8 hours | Ensures complete cyclization. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, 1.5 eq) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. Dry under vacuum to obtain the pure pyridazinone product.
Synthesis of Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α-methylene group, under basic conditions. [7] 5.1. Mechanistic Rationale
The reaction is initiated by the base-catalyzed opening of the isatin ring to form an isatoic acid derivative. This is followed by a condensation reaction between the aniline ketone intermediate and the enolate of this compound. Subsequent intramolecular cyclization and dehydration yield the final quinoline aromatic system. [7][8] 5.2. Protocol: Synthesis of 2-(4-bromophenethyl)-3-methylquinoline-4-carboxylic acid
| Parameter | Value | Rationale |
| Reactants | Isatin, this compound | The core components for the Pfitzinger condensation. |
| Base | Potassium hydroxide (KOH) | A strong base is required to open the isatin ring. |
| Solvent | Ethanol | A common solvent that facilitates the reaction. |
| Temperature | Reflux | High temperature is needed to drive the reaction to completion. |
| Time | 8-12 hours | Reaction times are typically long. |
Step-by-Step Procedure:
-
Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in ethanol with gentle warming.
-
Reactant Addition: Add isatin (1.0 eq) to the basic solution and stir until dissolved. Then, add this compound (1.1 eq).
-
Reflux: Heat the mixture to reflux for 10 hours.
-
Work-up: Cool the reaction mixture and pour it into water. Filter off any insoluble material.
-
Precipitation: Acidify the clear filtrate with acetic acid or dilute HCl until the pH is ~4-5. The quinoline-4-carboxylic acid product will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or acetic acid can be performed for further purification.
Post-Synthetic Modification: The Power of the Bromo-Substituent
A key advantage of using this compound is that the resulting heterocyclic products all contain an aryl bromide handle. This handle is ideal for palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification.
Caption: Diversification of bromo-substituted heterocycles using Suzuki coupling.
6.1. General Protocol: Suzuki Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromo-substituted heterocycle (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Heating: Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the coupled product.
Conclusion
This compound stands out as a highly effective and versatile precursor for constructing a variety of important heterocyclic systems. Its dual reactivity allows for the application of classical named reactions like the Fischer, Gewald, and Pfitzinger syntheses. The strategic placement of the bromine atom provides a crucial entry point for modern cross-coupling chemistry, enabling researchers and drug development professionals to efficiently build and diversify molecular libraries. The protocols outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this valuable building block.
References
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Introduction: The Synthetic Versatility of 4-(4-bromophenyl)butan-2-one
An in-depth guide to the reaction mechanisms of 4-(4-bromophenyl)butan-2-one, created for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the compound's synthesis, reactivity, and application, with a focus on the causality behind experimental choices and self-validating protocols.
This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring a ketone carbonyl group and a para-substituted bromophenyl ring, offers two distinct and highly reactive sites for chemical modification. The ketone moiety allows for a wide range of nucleophilic additions and reactions at the α-carbon, while the aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
This combination makes this compound a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and functional materials. For instance, derivatives of this scaffold are explored in the development of atypical antipsychotics and other biologically active compounds.[1][2] Understanding its reaction mechanisms is therefore crucial for designing efficient and novel synthetic pathways.
This guide provides a detailed examination of the principal reaction mechanisms of this compound, supported by field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Section 1: Synthesis of the Core Scaffold
While multiple synthetic routes to this compound exist, a common and illustrative approach involves the Friedel-Crafts acylation or related coupling reactions. One conceptual pathway involves the coupling of an organometallic reagent derived from bromobenzene with a suitable four-carbon electrophile. A more direct method, however, is the palladium-catalyzed coupling of an aryl halide with a ketone enolate or a related species. For context, a related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, is synthesized via the Friedel-Crafts acylation of bromobenzene with crotonyl chloride, demonstrating a classic method for forming an aryl-ketone linkage.[3]
A practical synthesis of the target compound can be achieved via the Heck reaction between 1-bromo-4-iodobenzene and 3-buten-2-ol, which provides a reliable pathway to the butanone sidechain.[4]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Section 2: Reactions at the Carbonyl Center
The ketone group is the site of one of the most fundamental transformations in organic chemistry: nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide array of nucleophiles.[5][6]
Nucleophilic Addition: General Mechanism and Stereochemistry
In a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield an alcohol.[5][7]
Caption: General mechanism of nucleophilic addition to a ketone.
Because the carbonyl group is planar, the nucleophile can attack from either face. If the two groups attached to the carbonyl carbon are different (as they are in this compound), this reaction generates a new chiral center. Without a chiral influence, a racemic mixture of enantiomers is typically formed.[6]
Reduction to 4-(4-bromophenyl)butan-2-ol
Application Note: Reduction of the ketone to a secondary alcohol is a pivotal transformation, yielding 4-(4-bromophenyl)butan-2-ol[8], a chiral building block for more complex molecules. This alcohol can be used in esterification, etherification, or as a precursor for chiral ligands. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing ketones without affecting the aryl bromide.
Mechanism Insight: The reaction proceeds via the irreversible addition of a hydride ion (H⁻) from NaBH₄ to the carbonyl carbon.[7] The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) during the reaction or by an aqueous acid workup.
Protocol: Sodium Borohydride Reduction
-
Setup: To a solution of this compound (1.0 eq.) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6 to neutralize excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, 4-(4-bromophenyl)butan-2-ol, can be purified by silica gel column chromatography.
| Reaction | Reagent | Product | Typical Yield |
| Ketone Reduction | NaBH₄ | 4-(4-bromophenyl)butan-2-ol | >95% |
| Grignard Addition | MeMgBr | 2-(4-bromophenyl)ethyl-2-pentanol | Variable |
Section 3: Reactions at the α-Carbon
The hydrogens on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate, or in the presence of acid, can facilitate the formation of an enol. This reactivity is the basis for α-halogenation.[9][10]
Acid-Catalyzed α-Halogenation
Application Note: α-Halogenated ketones are highly valuable synthetic intermediates. The halogen acts as a good leaving group, enabling subsequent Sₙ2 reactions to introduce a variety of nucleophiles at the α-position. They are also precursors to α,β-unsaturated ketones via elimination reactions.[11][12]
Mechanism Insight: Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent or conjugate base of the acid) removes the α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking the diatomic halogen (e.g., Br₂).[12][13] A key feature of the acid-catalyzed mechanism is that it typically results in monohalogenation. The electron-withdrawing halogen deactivates the product towards further enol formation, making the second halogenation slower than the first.[9]
Caption: Workflow for acid-catalyzed α-bromination.
Protocol: Acid-Catalyzed α-Bromination
-
Setup: Dissolve this compound (1.0 eq.) in glacial acetic acid (0.5 M) in a flask protected from light.
-
Reagent Addition: Add a solution of bromine (Br₂, 1.0 eq.) in acetic acid dropwise at room temperature. Causality: Bromine is highly reactive and corrosive; dropwise addition ensures controlled reaction. Acetic acid serves as both the solvent and the acid catalyst.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The disappearance of the bromine color is a visual indicator of reaction progress. Monitor by TLC.
-
Work-up: Pour the reaction mixture into a large volume of cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acetic acid), followed by sodium thiosulfate solution (to quench excess bromine), and finally with brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the α-bromo ketone.
| Condition | Intermediate | Product Selectivity |
| Acidic (H⁺, Br₂) | Enol | Monohalogenation (major) |
| Basic (OH⁻, Br₂) | Enolate | Polyhalogenation likely |
Section 4: Reactions of the Aryl Bromide
The C(sp²)-Br bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors.
Suzuki-Miyaura Cross-Coupling
Application Note: The Suzuki reaction is used to form a new carbon-carbon bond between the bromophenyl ring and a wide variety of organoboron compounds (boronic acids or esters). This allows for the synthesis of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.[14]
Mechanism Insight: The reaction follows a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron reagent, which then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol: Suzuki Coupling with Phenylboronic Acid
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as K₃PO₄ (2.0 eq.).[14]
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Causality: The inert atmosphere prevents oxidation of the Pd(0) catalyst. The base is crucial for the transmetalation step.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting biaryl product by column chromatography.
References
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Sonneck, M., K. D. J. F. Köhn, C. H. G. Martins, H. Görls, W. Plass, and I. M. M. de Machado. (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 2, x170755. Available from: [Link]
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El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13. Available from: [Link]
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Patel, R. N., et al. (1993). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one. Enzyme and Microbial Technology, 15(12), 1014-1023. Available from: [Link]
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Application Notes and Protocols: The Utility of 4-(4-bromophenyl)butan-2-one as a Scaffold in Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular starting points is paramount. An ideal chemical scaffold should be readily accessible, synthetically versatile, and possess structural motifs that are amenable to the generation of diverse compound libraries with favorable biological properties. 4-(4-bromophenyl)butan-2-one emerges as such a scaffold, offering a unique combination of features that make it a valuable building block for medicinal chemists.
The molecule is characterized by a flexible butanone chain, which allows for conformational adaptability in receptor binding, and a 4-bromophenyl group. The bromine atom is not merely a placeholder; it serves as a "heavy atom" that can enhance binding affinity through halogen bonding and, more critically, acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of drug candidates. This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth exploration of one of the key applications of this compound: its role as a precursor for the synthesis of biologically active thiazole derivatives, a class of heterocyclic compounds renowned for their broad therapeutic potential.
Core Application: Synthesis of 4-(4-bromophenyl)-Substituted Thiazoles
Thiazole rings are a cornerstone of many FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The Hantzsch thiazole synthesis, a classic and reliable method, provides a direct route to this privileged heterocycle from α-haloketones and a thioamide source.[4][5][6]
By first converting this compound to its α-bromo derivative, we generate an ideal substrate for the Hantzsch synthesis. The subsequent reaction with nucleophiles like thiourea or substituted thiosemicarbazides yields a library of 2-amino or 2-hydrazinyl thiazoles, which are themselves valuable intermediates for further functionalization, often through the synthesis of Schiff bases.[1][7]
Synthetic Workflow Overview
The overall synthetic strategy is a three-stage process designed for efficiency and modularity, allowing for the creation of a diverse library of compounds from a single precursor.
Caption: Synthetic workflow for thiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-(4-bromophenyl)butan-2-one (α-Haloketone Intermediate)
Rationale: The conversion of the ketone to an α-haloketone is the critical activation step for the subsequent Hantzsch synthesis. Bromine is an excellent leaving group, and its position alpha to the carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic attack by the sulfur atom of the thioamide. Acetic acid is often used as a solvent and catalyst, promoting the enolization of the ketone, which is the reactive species in the bromination reaction.
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (5% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice-cold water.
-
Quench any excess bromine by adding 5% sodium bisulfite solution dropwise until the orange color dissipates.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-(4-bromophenyl)butan-2-one.
-
The product is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(1-(4-bromophenyl)ethyl)thiazole
Rationale: This is the core ring-forming reaction. Thiourea acts as the binucleophile. The reaction is typically performed in a protic solvent like ethanol to facilitate the solubility of the reagents and the intermediates. The reaction proceeds via an initial SN2 attack of the sulfur on the α-bromo carbon, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. The final product is often isolated as its hydrobromide salt, which is then neutralized with a weak base to yield the free amine.[8]
Materials:
-
3-Bromo-4-(4-bromophenyl)butan-2-one (from Protocol 1)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (or 5% Sodium Carbonate solution)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine the crude 3-bromo-4-(4-bromophenyl)butan-2-one (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask to dissolve the reagents.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the free amine product.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid product under vacuum to yield 2-amino-4-(1-(4-bromophenyl)ethyl)thiazole. The product can be further purified by recrystallization from ethanol.
Caption: Simplified mechanism of Hantzsch synthesis.
Biological Activity Profile
The true utility of this compound as a scaffold is realized when the resulting thiazole derivatives are evaluated for biological activity. The 2-amino-4-(substituted)thiazole core is a well-established pharmacophore. Further derivatization, for instance by forming Schiff bases with various aromatic aldehydes, has yielded compounds with significant antimicrobial and anticancer activities.[1][9]
The 4-bromophenyl moiety often contributes favorably to this activity. For example, studies on related structures have shown that the presence of an electron-withdrawing group, such as bromine, at the para-position of the phenyl ring attached to the thiazole can enhance antibacterial activity.[1]
Table 1: Representative Biological Activities of 4-(4-bromophenyl)thiazole Derivatives
| Compound ID | R-Group on Schiff Base (Ar) | Target | Activity Metric | Value | Reference |
| p2 | 4-Hydroxyphenyl | MCF-7 (Breast Cancer) | IC₅₀ | 10.5 µM | [1] |
| p2 | 4-Hydroxyphenyl | S. aureus (Gram +) | MIC | 12.5 µg/mL | [1][9] |
| p3 | 4-Dimethylaminophenyl | C. albicans (Fungus) | MIC | 25 µg/mL | [1][9] |
| p4 | 4-Chlorophenyl | E. coli (Gram -) | MIC | 25 µg/mL | [1][9] |
| p6 | 2-Hydroxyphenyl | S. aureus (Gram +) | MIC | 12.5 µg/mL | [1][9] |
| 5-FU | (Standard Drug) | MCF-7 (Breast Cancer) | IC₅₀ | 5.2 µM | [1] |
| Norfloxacin | (Standard Drug) | Bacteria | MIC | 3.12-6.25 µg/mL | [9] |
Data is for N-((aryl)methylene)-4-(4-bromophenyl)thiazol-2-amine derivatives.
Conclusion and Future Directions
This compound is a powerful and underexplored building block in medicinal chemistry. The protocols outlined here demonstrate a robust pathway to synthesize libraries of 4-(4-bromophenyl)-substituted thiazoles, which have shown promising anticancer and antimicrobial activities. The bromine atom provides a crucial vector for further chemical exploration via cross-coupling reactions, allowing for the fine-tuning of ADME properties and target engagement. Researchers and drug development professionals are encouraged to utilize this scaffold to accelerate the discovery of new therapeutic agents. Future work should focus on expanding the library of derivatives through both Schiff base formation and palladium-catalyzed modifications of the bromophenyl ring to fully exploit the potential of this versatile starting material.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1139. Available from: [Link]
-
Ács, A., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 473-477. Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available from: [Link]
-
Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1769. Available from: [Link]
-
ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Available from: [Link]
- Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 83-89. Available from: https://www.researchgate.
-
Plech, T., et al. (2014). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 19(7), 8879-8904. Available from: [Link]
-
Kumar, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Indonesian Journal of Pharmacy, 33(3), 5272-5287. Available from: [Link]
-
Bobade, V., & Khadsan, R. E. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11466-11481. Available from: [Link]
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Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. Available from: [Link]
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Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7350. Available from: [Link]
-
El-Sayed, W. M., et al. (2023). Synthesis of New of 4-Thiazolidinone and Thiazole Derivatives Containing Coumarin Moiety with Antimicrobial Activity. Acta Chimica Slovenica, 70(4), 500-508. Available from: [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5677-5688. Available from: [Link]
-
ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Bromophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures that are prevalent in many drug candidates.[1][3][4][5][6] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical execution of Suzuki-Miyaura cross-coupling reactions with a specific focus on bromophenyl compounds. Bromophenyls are common substrates due to their balance of reactivity and stability, making them ideal coupling partners in many synthetic routes.[7] We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols to empower you to successfully implement this powerful transformation in your own research.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][7] The three fundamental steps of this cycle are oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the bromophenyl compound to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate.[7][10] The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl.[8] For bromophenyl compounds, this step is typically efficient.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the bromide ion. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[9]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the desired biaryl product and regenerate the catalytically active Pd(0) species.[8][9][10] This regenerated catalyst can then enter a new catalytic cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the bromophenyl compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) and the degassed solvent (5 mL) via syringe.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture in an oil bath to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure biaryl product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Troubleshooting Common Issues
While the Suzuki-Miyaura coupling is a robust reaction, certain side reactions can occur. Understanding and mitigating these can significantly improve reaction outcomes.
-
Dehalogenation: This is a common side reaction where the aryl bromide is reduced to the corresponding arene. [11]It can be promoted by high temperatures and certain bases. To minimize dehalogenation, consider using a milder base, a lower reaction temperature, or a different ligand.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. [7]Thoroughly degassing the reaction mixture is essential to prevent this side reaction.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This can be more prevalent with certain heteroaryl boronic acids. [7]Using boronic esters or trifluoroborate salts can sometimes mitigate this issue. [12]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds from bromophenyl precursors. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively design and execute these reactions. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, enabling the efficient synthesis of novel molecules for drug discovery and development.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. (2020, December 23). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. (2023, August 23). Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013, October 3). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. (2025, August 5). Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. (2020, July 31). Retrieved from [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. (2025, December 20). Retrieved from [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
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analytical methods for quantifying 4-(4-bromophenyl)butan-2-one
An Application Guide to the Quantitative Analysis of 4-(4-bromophenyl)butan-2-one
Introduction
This compound is an organic compound featuring a brominated aromatic ring and a ketone functional group.[1][2] Its structure lends it utility as a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The presence of the bromophenyl moiety and the butanone chain creates a molecule with specific physicochemical properties, including a molecular weight of approximately 227.10 g/mol and a calculated LogP of around 2.5, indicating moderate lipophilicity.[1][3]
Accurate and precise quantification of this compound is paramount in a drug development and manufacturing setting. It ensures the purity of starting materials, allows for the monitoring of reaction kinetics, and serves as a critical quality control (QC) checkpoint for final product specifications. This guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with an explanation of its underlying principles, the causality behind experimental choices, and step-by-step protocols designed for immediate implementation in a research or QC laboratory.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility, robustness, and high resolving power. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. For this compound, its moderate nonpolar character allows for strong retention and subsequent elution from a C18 column using a common mobile phase, such as a mixture of acetonitrile and water.
The key to its quantification via this method is the presence of the bromophenyl group, which acts as a strong chromophore, absorbing ultraviolet (UV) light. This allows for sensitive and specific detection using a Diode-Array Detector (DAD) or a variable wavelength UV detector, making HPLC-UV an ideal method for routine purity testing and assay determination. A well-developed HPLC method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its performance.[4]
Experimental Workflow: HPLC-UV
Caption: Workflow for quantitative analysis by HPLC-UV.
Detailed Protocol for HPLC-UV Analysis
1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure (Type I)
-
Phosphoric acid (H₃PO₄), analytical grade (optional, for pH adjustment)[5]
-
Volumetric flasks (Class A)
-
Autosampler vials with septa
2. Instrumentation and Equipment
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and Diode-Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
Sonicator for degassing mobile phase.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes. Causality: This ratio provides a good balance of solvent strength to achieve adequate retention and a reasonable runtime. Degassing is critical to prevent air bubbles from disrupting the pump flow and detector baseline.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute 5.0 mL of this solution into a 50 mL flask to achieve the target concentration.
4. Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (or λmax determined from DAD scan) |
| Run Time | ~10 minutes |
5. Data Analysis and Quantification
-
System Suitability: Inject the Working Standard Solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤2.0.
-
Calibration: Inject the Working Standard Solution.
-
Analysis: Inject the Sample Solution.
-
Calculation: The amount of this compound in the sample is calculated using the external standard formula:
Amount (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. In the GC, the sample is vaporized and separated based on its boiling point and interaction with a nonpolar stationary phase within a capillary column.
Upon elution from the column, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). EI is a hard ionization technique that generates a reproducible fragmentation pattern, or "fingerprint," for the molecule. This allows for highly specific identification. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the detector is set to monitor only a few characteristic fragment ions of the target analyte. This dramatically increases sensitivity and selectivity compared to scanning all masses, making GC-MS an excellent choice for trace-level analysis or quantification in complex matrices.[6]
Experimental Workflow: GC-MS
Caption: Workflow for quantitative analysis by GC-MS.
Detailed Protocol for GC-MS Analysis
1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (DCM) or Ethyl Acetate, GC grade
-
Helium, ultra-high purity (carrier gas)
-
Volumetric flasks (Class A)
-
GC vials with caps and septa
2. Instrumentation and Equipment
-
GC system with a split/splitless injector and temperature-programmable oven.
-
Mass Spectrometer (e.g., single quadrupole) with an EI source.
-
GC-MS data system software.
-
Capillary GC column, low-bleed (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with DCM.
-
Sample Solution (target concentration within calibration range): Prepare the sample by dissolving a known amount in DCM to achieve a concentration expected to fall within the linear range of the calibration curve.
4. Instrumental Conditions
| Parameter | Recommended Setting |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Determine from a full-scan spectrum. Likely ions: molecular ion (m/z 226/228) and major fragments. |
Expert Insight: The choice of a 20:1 split ratio prevents column overloading while providing sufficient analyte for detection. The oven temperature program is designed to elute the analyte as a sharp peak after any residual solvent.
5. Data Analysis and Quantification
-
Ion Selection: First, acquire a full-scan mass spectrum of a concentrated standard to identify the molecular ion and the most abundant, characteristic fragment ions. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) will result in ion pairs (M, M+2), which is a powerful diagnostic tool.
-
Calibration Curve: Inject the series of calibration standards. For each standard, integrate the peak area of the primary quantifier ion from the Extracted Ion Chromatogram (EIC). Construct a calibration curve by plotting peak area against concentration. A linear regression with R² ≥ 0.99 is required.
-
Quantification: Inject the sample solution. Integrate the peak area of the quantifier ion and determine the concentration using the linear regression equation from the calibration curve.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle and Application
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the amount of a substance directly without the need for a specific reference standard of the same compound.[7][8] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a known mass of a sample with a known mass of a certified internal standard (IS) of known purity, the purity or concentration of the analyte can be calculated from the integral ratios of their respective, non-overlapping signals.
This technique is exceptionally accurate and precise when performed correctly. For this compound, several unique proton signals are available for quantification, such as the singlet from the methyl ketone protons (~2.1 ppm) or the doublets from the aromatic protons (~7.1-7.5 ppm). The key to success lies in careful sample preparation and the selection of acquisition parameters that ensure full relaxation of all nuclei, guaranteeing the direct proportionality between signal integral and molar amount.[10]
Experimental Workflow: qNMR
Caption: Workflow for quantitative analysis by qNMR.
Detailed Protocol for qNMR Analysis
1. Reagents and Materials
-
This compound sample
-
Certified Internal Standard (IS), e.g., Maleic Acid or 1,4-Dinitrobenzene. Causality: The IS must be of high, certified purity, stable, non-volatile, and have sharp proton signals that do not overlap with the analyte signals.[11]
-
Deuterated solvent, e.g., Chloroform-d (CDCl₃) or DMSO-d₆.
-
High-precision NMR tubes.
2. Instrumentation and Equipment
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Analytical balance (0.01 mg readability).
3. Sample Preparation
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial. Expert Insight: Aiming for a near 1:1 molar ratio between the analyte and the standard improves the accuracy of integration.[8]
-
Dissolve the mixture in approximately 0.7 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Pulse Program | Standard 90° pulse (e.g., zg30) | Ensures uniform excitation across the spectrum. |
| Relaxation Delay (D1) | ≥ 30 seconds | CRITICAL: Must be at least 5-7 times the longest T₁ of both analyte and standard to ensure full magnetization recovery for accurate integration.[10] |
| Acquisition Time (AQ) | 2-4 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | 8 to 16 | To achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended for <1% integration error).[11] |
| Receiver Gain | Optimized automatically | To prevent signal clipping. |
5. Data Processing and Calculation
-
Apply Fourier transform to the FID.
-
Carefully phase the spectrum and perform an automated baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl singlet, corresponding to 3 protons) and a unique signal for the internal standard (e.g., the two vinyl protons of maleic acid, a singlet at ~6.3 ppm).
-
Calculate the purity of the analyte using the following formula:[11]
PurityAnalyte (%) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MAnalyte / MIS) × (WIS / WAnalyte) × PurityIS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
Summary and Method Comparison
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by volatility | Molar ratio by nuclear signal integration |
| Primary Use Case | Routine QC, purity/assay, stability testing | Trace impurity analysis, identification | Purity certification, reference standard characterization |
| Advantages | Robust, widely available, excellent for non-volatile compounds | Extremely sensitive and selective (SIM mode), structural confirmation | Primary method, no specific standard needed, high precision |
| Limitations | Requires analyte to have a chromophore, moderate sensitivity | Analyte must be volatile and thermally stable | Lower throughput, requires high-field NMR, sensitive to parameter choice |
| Typical LOQ | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1% (purity) |
References
-
SIELC Technologies. Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
-
LookChem. 4-(4-Bromophenyl)-2-butanone. [Link]
-
PubChem. 4-(3-Bromophenyl)butan-2-one. [Link]
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The Royal Society of Chemistry. Supplementary information for "Catalytic asymmetric aldol reaction...". [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Frontiers in Chemistry. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. [Link]
-
University of Ottawa. Quantitative NMR Spectroscopy. [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
ResearchGate. (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]
-
ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
ScienceOpen. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]
-
Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
-
ResearchGate. (PDF) Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. [Link]
-
OPUS. Analytical Methods. [Link]
-
PubMed. Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry. [Link]
-
World Journal of Pharmaceutical Research. A review on gas chromatography & its hyphenation techniques. [Link]
-
PubChem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. [Link]
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The Linchpin of Synthesis: A Guide to the Role of Intermediates in Active Pharmaceutical Ingredient (API) Production
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Moving beyond a simple recitation of procedural steps, this guide delves into the strategic importance of intermediates, the rationale behind their selection and synthesis, and the rigorous quality control required at each stage. By understanding the intermediate, one masters the API synthesis.
The Strategic Importance of Intermediates in API Synthesis
In the complex, multi-step journey from basic raw materials to a final API, intermediates are the essential molecular milestones.[1] They are distinct chemical compounds formed and consumed during the synthetic process.[1] Far from being mere transitional molecules, intermediates are the linchpin of a successful, scalable, and economically viable API manufacturing process. Their strategic design and control offer several key advantages:
-
Simplification of Complexity : Intermediates break down a complex synthesis into manageable, controllable steps.[2] This modular approach allows for the purification and characterization at various points, ensuring that the preceding steps were successful before committing valuable resources to subsequent transformations.
-
Enhanced Yield and Specificity : By isolating and purifying intermediates, unwanted side products and unreacted starting materials from a previous step can be removed. This ensures that the subsequent reaction begins with a clean, well-defined substrate, leading to higher yields and greater reaction specificity.
-
Improved Process Control and Scalability : Each intermediate step provides a critical control point to monitor reaction progress, purity, and yield. This granular control is vital for developing a robust and reproducible process that can be successfully scaled up from the laboratory bench to commercial production.
-
Impurity Control : The quality of an intermediate directly impacts the purity of the final API. Controlling impurities at the intermediate stage is far more efficient and cost-effective than attempting to remove them from the final, often more complex, API structure.
A well-designed synthetic route with stable, easily purifiable intermediates is a hallmark of an elegant and efficient API manufacturing process.
Causality in Synthesis: A Case Study of Ibuprofen
To illustrate the pivotal role of intermediates, let us examine a common synthetic route to Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3]
The Boots Synthesis of Ibuprofen: A Step-by-Step Analysis
The Boots process, though largely succeeded by more modern, greener methods, provides an excellent academic example of a multi-step synthesis where each intermediate plays a crucial role.[2]
Diagram 1: The Boots Synthesis of Ibuprofen
Caption: A simplified workflow of the multi-step Boots synthesis of Ibuprofen, highlighting the key intermediates.
Step 1: Friedel-Crafts Acylation to form 4'-Isobutylacetophenone (Intermediate 1)
The synthesis begins with the Friedel-Crafts acylation of isobutylbenzene.[2][4] This electrophilic aromatic substitution introduces the acetyl group to the para position of the isobutylbenzene ring.
-
Causality of Reagent Choice : Acetic anhydride is used as the acylating agent, and a Lewis acid, typically aluminum chloride (AlCl₃), is employed as a catalyst.[4] The Lewis acid activates the acetic anhydride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich isobutylbenzene ring.[4][5] The choice of a strong Lewis acid like AlCl₃ is critical to drive the reaction efficiently.
In-Process Control (IPC) for Intermediate 1:
-
Technique : Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purpose : To monitor the consumption of the starting material (isobutylbenzene) and the formation of the product.
-
Acceptance Criteria : The reaction is deemed complete when the starting material spot/peak is no longer visible or has reached a predetermined low level.
Step 2: Reduction to form 1-(4-Isobutylphenyl)ethanol (Intermediate 2)
The carbonyl group of 4'-isobutylacetophenone is reduced to a secondary alcohol.
-
Causality of Reagent Choice : Sodium borohydride (NaBH₄) is a common choice for this reduction. It is a mild and selective reducing agent that will reduce the ketone without affecting the aromatic ring. The choice of a protic solvent like methanol or ethanol is typical.
Protocol 1: Synthesis of 1-(4-Isobutylphenyl)ethanol (Intermediate 2)
-
Dissolve 4'-isobutylacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Self-Validation through Characterization of Intermediate 2:
Before proceeding, the identity and purity of 1-(4-isobutylphenyl)ethanol must be confirmed.
| Analytical Technique | Purpose | Expected Result | Acceptance Criteria to Proceed |
| ¹H NMR | Structural Confirmation | Appearance of a characteristic quartet for the CH-OH proton and a doublet for the adjacent methyl group. | Correct chemical shifts and integration values consistent with the structure. |
| FTIR | Functional Group Analysis | Disappearance of the strong C=O stretch (around 1684 cm⁻¹) from the starting ketone and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹). | Presence of O-H peak and absence of C=O peak. |
| HPLC | Purity Assessment | A major peak corresponding to the product. | Purity ≥98% to minimize side reactions in the next step. |
Step 3: Conversion to 1-(4-isobutylphenyl)ethyl chloride (Intermediate 3)
The alcohol is converted to the corresponding alkyl chloride. This is a necessary step to enable the formation of a Grignard reagent.
-
Causality of Reagent Choice : Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) can be used. SOCl₂ is often preferred in a laboratory setting as it produces gaseous byproducts (SO₂ and HCl) that are easily removed.
Step 4 & 5: Grignard Reaction and Carboxylation to yield Ibuprofen
The alkyl chloride is reacted with magnesium metal to form a Grignard reagent. This highly nucleophilic organometallic intermediate is then reacted with carbon dioxide (in the form of dry ice), followed by an acidic workup, to form the carboxylic acid group of ibuprofen.
The Modern Synthesis: The BHC "Green" Process
The Boots process has a low atom economy. The BHC (Boots-Hoechst-Celanese) process is a more modern, greener alternative that involves only three steps.[6]
Diagram 2: The BHC "Green" Synthesis of Ibuprofen
Caption: The streamlined, three-step BHC synthesis of Ibuprofen with its key intermediates.
This process also proceeds through the key intermediates 4'-isobutylacetophenone and 1-(4-isobutylphenyl)ethanol.[7] However, it utilizes a catalytic carbonylation of the alcohol, which is more atom-efficient than the Grignard route.[3] The choice of catalyst, such as palladium, is crucial for the success of this step.[3]
Regulatory Landscape and Quality Control of Intermediates
The quality of intermediates is not just a matter of good science; it is a regulatory requirement. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, place stringent controls on API manufacturing.
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients : This is a cornerstone guideline that explicitly includes intermediates within its scope.[8][9] It mandates that intermediates be appropriately controlled, with established specifications for quality and purity.[8] The quality unit is responsible for the release of intermediates before they are used in the next processing step.[9][10]
-
ICH Q11: Development and Manufacture of Drug Substances : This guideline emphasizes the importance of understanding the manufacturing process, including the formation and fate of intermediates and their potential impact on the final API quality.
Protocol 2: General Quality Control for a Pharmaceutical Intermediate
-
Sampling : Obtain a representative sample of the isolated intermediate batch according to a predefined sampling plan.
-
Appearance : Visually inspect the sample for color, form (e.g., crystalline, amorphous), and foreign matter.
-
Identification : Confirm the chemical identity using a specific method, such as FTIR or ¹H NMR, by comparing the spectrum to a reference standard.
-
Purity Assay : Quantify the purity of the intermediate, typically using a chromatographic method like HPLC or GC. The method should be validated for accuracy, precision, and linearity.
-
Impurity Profiling : Identify and quantify any significant impurities. This is crucial as impurities in an intermediate can be carried over or react to form new impurities in subsequent steps.
-
Residual Solvents : Determine the levels of any residual solvents from the reaction or purification process, usually by GC with headspace analysis. Limits for residual solvents are defined in ICH Q3C.
-
Release : If all test results meet the pre-defined specifications, the quality unit can release the batch of the intermediate for use in the next synthesis step.
Conclusion: The Intermediate as a Foundation of Quality
Intermediates are the foundational pillars upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient are built. A deep understanding of their synthesis, the rationale behind the chosen chemical transformations, and rigorous in-process controls are not merely procedural requirements but the very essence of robust drug development. By treating each intermediate with the same level of scientific and regulatory scrutiny as the final API, researchers and manufacturers can ensure a more efficient, predictable, and successful synthetic outcome.
References
- CN101456808A - Method for preparing ibuprofen - Google Patents.
-
Ibuprofen Synthesis | Synaptic - Central College. (2019-04-11). Available at: [Link]
-
ICH Quality Guidelines. Available at: [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available at: [Link]
-
Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review - AIP Publishing. Available at: [Link]
-
1-(4-Isobutylphenyl)ethanol | C12H18O | CID 181654 - PubChem. Available at: [Link]
-
Synthesis of Ibuprofen in the Introductory Organic Laboratory | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Al-Qadisiyah Journal for Engineering Sciences Efficient Ibuprofen synthesis from isobutyl-benzene under ambient conditions. (2025-03-26). Available at: [Link]
-
Synthesis of ibuprofen from benzene - The Science Snail. (2018-10-11). Available at: [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]
-
Modification of ibuprofen synthesis through the mechanism analysis - ResearchGate. Available at: [Link]
-
GMPs for APIs: “How to do” document - APIC (CEFIC). Available at: [Link]
-
Ibuprofen - Wikipedia. Available at: [Link]
-
Quality By Design (Qbd) Based Manufacturing Process Optimization For Robust Manufacturing Of Ibuprofen Tablets | Journal of Neonatal Surgery. (2025-05-16). Available at: [Link]
- EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol - Google Patents.
-
ICH Q7 GUIDE - QUESTIONS AND ANSWERS ON GMP FOR ACTIVE PHARMACEUTICAL INGREDIENTS. (2016-10-03). Available at: [Link]
-
API and Intermediates: The Critical Link in Pharmaceutical Synthesis. Available at: [Link]
-
ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers - European Medicines Agency (EMA). (2015-07-23). Available at: [Link]
-
Q13 CONTINUOUS MANUFACTURING OF DRUG SUBSTANCES AND DRUG PRODUCTS - Regulations.gov. (2021-06-14). Available at: [Link]
-
Understanding ICH Guidelines in the Pharma Industry: A Complete Overview! - YouTube. (2025-06-05). Available at: [Link]
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- 5. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
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- 10. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: Strategic Derivatization of the 4-(4-Bromophenyl)butan-2-one Scaffold
Introduction
The 4-(4-bromophenyl)butan-2-one scaffold, with the chemical formula C₁₀H₁₁BrO and a molecular weight of 227.1 g/mol , serves as a highly versatile starting material in modern medicinal chemistry and drug discovery.[1] Its structure presents three primary points for chemical modification: the aryl bromide, the ketone carbonyl, and the adjacent α-carbons. This strategic trifecta allows for the systematic generation of diverse molecular libraries through well-established and robust synthetic methodologies. Aryl ketones are particularly attractive precursors for the synthesis of aromatic heterocyclic compounds, which are privileged structures frequently found in drug molecules and natural products.[2]
This guide provides an in-depth exploration of key synthetic techniques to create derivatives of this compound. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested experimental procedures, and present troubleshooting insights to empower researchers in their synthetic campaigns. The methodologies discussed are fundamental for scaffold hopping, lead optimization, and the exploration of new chemical space in the pursuit of novel therapeutic agents.[3]
Section 1: Derivatization via the Aryl Bromide: Cross-Coupling Reactions
The carbon-bromine bond on the phenyl ring is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions.[4] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[6] The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species.
Mechanistic Rationale: The choice of catalyst, ligand, and base is critical. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[6] The ligand stabilizes the palladium center and modulates its reactivity throughout the cycle.
Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point adapted from established methodologies for aryl bromides.[7][8]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., Dioxane/H₂O 10:1) to achieve a concentration of 0.1-0.2 M with respect to the starting material.
-
Place the reaction mixture in a preheated oil bath and stir at 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
| Parameter | Component / Condition | Recommendation | Rationale |
| Palladium Source | Pd(dppf)Cl₂ | 2-3 mol% | Robust, air-stable catalyst effective for a wide range of substrates.[8] |
| Base | K₂CO₃ | 2.5 equiv | Commonly used, effective base for activating the boronic acid.[8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | 0.15 M | Water is often necessary to solubilize the base and facilitate the catalytic cycle.[9] |
| Temperature | 90 °C | - | Provides sufficient thermal energy for efficient oxidative addition and reductive elimination. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing access to a vast array of arylamines from aryl halides.[5][10]
Mechanistic Rationale: The mechanism shares similarities with the Suzuki coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex.[11] The subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[5][12] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.[13]
Protocol 1.2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for electron-neutral aryl bromides.[13][14]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LiHMDS)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent followed by the amine (1.2 equiv) via syringe.
-
Place the sealed reaction tube in a preheated oil bath and stir at 80-110 °C.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Cool the reaction to room temperature.
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
Low or No Conversion: Ensure strictly anhydrous and inert conditions, as oxygen can deactivate the catalyst.[11] Verify the quality and activity of the catalyst, ligand, and base. A pre-catalyst might offer more consistent results.[11]
-
Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen) can compete with amination. Using a slightly lower temperature or a different ligand/base combination may mitigate this.
Section 2: Derivatization at the Ketone Carbonyl
The ketone functional group is a prime site for nucleophilic attack, enabling transformations that alter the core butanone chain.
Reductive Amination for Amine Synthesis
This powerful one-pot reaction converts the ketone directly into a secondary or tertiary amine.[15] The process involves the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride agent.[16]
Mechanistic Rationale: The key to a successful one-pot reductive amination is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are mild enough that they will preferentially reduce the protonated iminium ion intermediate over the starting ketone.[15][17] The reaction is typically run under weakly acidic conditions to promote imine formation without degrading the hydride reagent.[17]
Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is highly reliable and avoids the use of toxic cyanide reagents.[17]
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in the solvent (DCM or DCE) in a round-bottom flask with a stir bar.
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.
-
Add 1-2 drops of glacial acetic acid to catalyze imine formation (optional, but often improves rates).
-
Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Effervescence may be observed.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
Work-up and Purification:
-
Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir until gas evolution ceases, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography or acid/base extraction to yield the amine product.[18]
| Amine Type | Relative Reactivity | Notes |
| Primary Aliphatic | High | Reaction is typically fast (2-6 hours). |
| Secondary Aliphatic | Medium | May require longer reaction times or slight warming. |
| Anilines | Low to Medium | Electron-poor anilines react slowly and may require a Lewis acid catalyst.[19] |
| Ammonia (as NH₄OAc) | Low | Requires a large excess of the ammonia source.[17] |
Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the ketone's carbonyl carbon, forming a new C-C bond and, after acidic workup, a tertiary alcohol.[20][21][22]
Mechanistic Rationale: The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. This nucleophile readily attacks the electrophilic carbonyl carbon.[22] The reaction must be performed under strictly anhydrous conditions, as Grignard reagents react rapidly with protic sources like water, which would quench the reagent and form an alkane.[23]
Protocol 2.2: General Procedure for Grignard Reaction
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium iodide, solution in ether or THF)
-
Anhydrous solvent (e.g., Diethyl ether or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl for workup
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Dissolve this compound (1.0 equiv) in anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1-1.3 equiv) dropwise via syringe. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Dilute with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the tertiary alcohol.
Section 3: Conclusion and Future Prospects
The this compound scaffold is an exceptionally valuable platform for the synthesis of diverse chemical entities. The orthogonal reactivity of its aryl bromide and ketone functionalities allows for a modular and predictable approach to derivatization. By employing robust and well-characterized reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive amination, researchers can efficiently generate libraries of novel compounds. These derivatives can serve as final products or as advanced intermediates for the construction of complex heterocyclic systems, which are of paramount importance in the field of drug discovery.[2][24][25] The protocols and insights provided herein offer a solid foundation for the strategic exploration of this versatile chemical space.
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Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health (NIH). Available at: [Link]
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One pot synthesis of α‐N ‐heteroaryl ketone derivatives from aryl ketones using aqueous NaICl2. ResearchGate. Available at: [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]
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The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Available at: [Link]
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]
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Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for the Aldol Condensation of Aromatic Ketones
Introduction: The Claisen-Schmidt Condensation as a Foundational Tool
The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] A particularly robust and widely utilized variant is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[2][3][4][5] This specificity prevents the self-condensation of the aldehyde, leading to a more controlled reaction and simplifying product purification.[3] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, specifically chalcones (1,3-diaryl-2-propen-1-ones), which are not only valuable synthetic intermediates but also possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6][7]
This guide provides a comprehensive overview of the experimental procedures for conducting the Aldol condensation with aromatic ketones. It delves into the mechanistic underpinnings, offers detailed step-by-step protocols for synthesis and purification, and presents practical insights to empower researchers in drug development and organic synthesis to achieve optimal results.
Mechanistic Insights: A Stepwise Path to Conjugation
The Claisen-Schmidt condensation is typically performed under basic conditions. The mechanism can be dissected into a sequence of reversible steps, with the final dehydration driving the reaction to completion.[8][9][10]
-
Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[1][8][11] The choice of a strong base ensures an adequate concentration of the nucleophilic enolate.[12]
-
Nucleophilic Attack: The enolate, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).[1][8][9] This step results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule, typically water or ethanol, to yield a β-hydroxy ketone, also known as an aldol adduct.[1][8]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions.[3][8] This step is facilitated by the abstraction of a second α-hydrogen, leading to the formation of a new enolate which then eliminates a hydroxide ion.[9] The resulting α,β-unsaturated ketone is stabilized by an extended conjugated system, which provides the thermodynamic driving force for the reaction.[3][9] In many cases, the insolubility of the final product in the reaction medium further shifts the equilibrium towards the product.[8]
Experimental Workflow: From Reaction to Purified Product
A successful Claisen-Schmidt condensation requires careful execution of the reaction followed by systematic purification of the crude product. The general workflow is outlined below.
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Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-bromophenyl)butanoic Acid and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Introduction: The Significance of 4-Arylbutanoic Acids in Medicinal Chemistry
4-Arylbutanoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds. The prototypical member of this class, 4-phenylbutanoic acid, is a histone deacetylase (HDAC) inhibitor with demonstrated anticancer properties.[1] The introduction of substituents on the phenyl ring and modifications to the butanoic acid chain allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Specifically, the 4-(4-bromophenyl)butanoic acid motif serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
This guide provides a comprehensive overview of robust and scalable synthesis protocols for 4-(4-bromophenyl)butanoic acid and its analogs, with a focus on methods amenable to kilogram-scale production. We will delve into the mechanistic rationale behind key synthetic choices, present detailed step-by-step protocols, and address critical safety and operational considerations for large-scale manufacturing.
Strategic Approaches to the Synthesis of 4-(4-bromophenyl)butanoic Acid
The most common and industrially viable route to 4-(4-bromophenyl)butanoic acid involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting ketoacid. This approach is favored for its use of readily available starting materials and its generally high yields.
Core Synthetic Workflow
Caption: Overall synthetic strategy for 4-(4-bromophenyl)butanoic acid.
Part 1: Large-Scale Friedel-Crafts Acylation
The Friedel-Crafts acylation of bromobenzene with succinic anhydride is a classic electrophilic aromatic substitution.[2][3] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a highly electrophilic acylium ion.[2]
Mechanism of Acylium Ion Formation and Electrophilic Attack
Anhydrous aluminum chloride coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the carbonyl group and making the acyl carbon highly electrophilic. This complex can then be attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom is an ortho-, para-directing deactivator; however, due to steric hindrance, the para-substituted product, 4-(4-bromophenyl)-4-oxobutanoic acid, is the major product.
Protocol 1: Kilogram-Scale Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid
Safety First: Anhydrous aluminum chloride is a highly reactive and corrosive solid that reacts violently with water, releasing toxic HCl gas.[4] All operations must be conducted in a dry, well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn.[5][6] A class D fire extinguisher and dry sand should be readily available for emergencies.[4]
Equipment:
-
Glass-lined or Hastelloy reactor (≥100 L) equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Heating/cooling mantle or jacketed vessel for temperature control.
-
Scrubber system for HCl gas neutralization.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Bromobenzene | 157.01 | 10.0 | 63.69 | 1.0 |
| Succinic Anhydride | 100.07 | 7.0 | 69.95 | 1.1 |
| Anhydrous AlCl₃ | 133.34 | 18.8 | 141.0 | 2.2 |
| Dichloromethane (DCM) | - | 50 L | - | - |
| Ice | - | 100 kg | - | - |
| Conc. HCl | - | 10 L | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is scrupulously dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous aluminum chloride (18.8 kg) and dry dichloromethane (30 L).
-
Bromobenzene Addition: Add bromobenzene (10.0 kg) to the stirred suspension.
-
Succinic Anhydride Addition: In a separate vessel, dissolve succinic anhydride (7.0 kg) in warm, dry dichloromethane (20 L). Transfer this solution to the pressure-equalizing dropping funnel.
-
Reaction Execution: Cool the reactor contents to 0-5 °C. Slowly add the succinic anhydride solution to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: In a separate, larger reactor, prepare a mixture of crushed ice (100 kg) and concentrated hydrochloric acid (10 L). Slowly and carefully transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring. This quenching process is highly exothermic and will evolve significant amounts of HCl gas, which must be directed to a scrubber.[7][8]
-
Phase Separation: After the quench is complete, continue stirring until all solids have dissolved. Transfer the mixture to a suitable separation vessel and separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 L).
-
Washing: Combine the organic layers and wash with water (2 x 30 L) and then with brine (30 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(4-bromophenyl)-4-oxobutanoic acid as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford the pure ketoacid.
Part 2: Large-Scale Reduction of the Ketoacid Intermediate
The choice of reduction method for the ketoacid intermediate depends on the overall substrate compatibility, particularly its sensitivity to acidic or basic conditions. Both the Clemmensen and Wolff-Kishner reductions are effective for this transformation.[9][10]
Method A: Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to a methylene group.[11][12][13] This method is particularly well-suited for aryl-alkyl ketones that are stable in strong acid.[10][12]
Protocol 2: Kilogram-Scale Clemmensen Reduction
Safety First: This reaction involves the use of concentrated hydrochloric acid and generates flammable hydrogen gas. The reaction must be performed in a well-ventilated area away from ignition sources. Mercury compounds are toxic and should be handled with care.
Equipment:
-
Large-scale glass-lined reactor with a robust mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber.
-
Heating mantle.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 4-(4-bromophenyl)-4-oxobutanoic acid | 259.08 | 10.0 | 38.6 |
| Zinc Powder | 65.38 | 25.0 | 382.4 |
| Mercuric Chloride | 271.52 | 1.0 | 3.68 |
| Concentrated HCl | - | 30 L | - |
| Toluene | - | 20 L | - |
Procedure:
-
Amalgam Preparation: In the reactor, stir zinc powder (25.0 kg) with a solution of mercuric chloride (1.0 kg) in water (10 L) and concentrated HCl (0.5 L) for 10 minutes. Decant the aqueous solution.
-
Reagent Charging: To the activated zinc amalgam, add toluene (20 L), concentrated HCl (30 L), and water (8 L).
-
Substrate Addition: Add the 4-(4-bromophenyl)-4-oxobutanoic acid (10.0 kg) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (around 100 °C) with vigorous stirring for 24 hours. To maintain the acidity, add an additional portion of concentrated HCl (1 L) every 6 hours.[14]
-
Workup: Cool the reaction to room temperature and filter to remove the remaining zinc.
-
Phase Separation and Purification: Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from heptane to yield 4-(4-bromophenyl)butanoic acid as a white solid.[15]
Method B: Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction is an alternative for substrates that are sensitive to strong acids.[12] The reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under strongly basic conditions at high temperatures.[9]
Protocol 3: Kilogram-Scale Wolff-Kishner Reduction
Safety First: Hydrazine hydrate is toxic and corrosive. The reaction is run at high temperatures under pressure, requiring specialized equipment and careful monitoring. The evolution of nitrogen gas must be safely vented.
Equipment:
-
High-pressure reactor (e.g., stainless steel or SiC flow reactor for continuous processing) capable of withstanding high temperatures and pressures.[16][17][18]
-
Temperature and pressure monitoring and control systems.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 4-(4-bromophenyl)-4-oxobutanoic acid | 259.08 | 10.0 | 38.6 |
| Hydrazine Hydrate (80%) | 50.06 | 6.0 | 95.9 |
| Potassium Hydroxide | 56.11 | 9.0 | 160.4 |
| Diethylene Glycol | - | 40 L | - |
Procedure:
-
Reagent Charging: Charge the high-pressure reactor with 4-(4-bromophenyl)-4-oxobutanoic acid (10.0 kg), diethylene glycol (40 L), hydrazine hydrate (6.0 kg), and potassium hydroxide (9.0 kg).
-
Hydrazone Formation: Heat the mixture to 120-140 °C for 2-3 hours to form the hydrazone intermediate, allowing water to distill off.
-
Reduction: Increase the temperature to 190-210 °C and maintain for 4-6 hours. Nitrogen gas will evolve, and the pressure will increase. The reaction should be carefully monitored to control the rate of gas evolution.
-
Workup: Cool the reaction mixture to below 100 °C and cautiously add water (50 L).
-
Acidification and Extraction: Acidify the aqueous solution with concentrated HCl to pH 1-2, which will precipitate the product. Extract the product with a suitable organic solvent like ethyl acetate (3 x 30 L).
-
Purification: Combine the organic extracts, wash with water and brine, dry, and concentrate. The crude product can be purified by recrystallization.
Synthesis of Analogs: Expanding Chemical Diversity
The 4-(4-bromophenyl)butanoic acid core can be readily diversified to generate a library of analogs for structure-activity relationship (SAR) studies.
Analog Synthesis via Cross-Coupling Reactions
The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.
Caption: Diversification of the core structure using Suzuki and Heck couplings.
-
Suzuki Coupling: Reaction of 4-(4-bromophenyl)butanoic acid (or its ester derivative) with various aryl or heteroaryl boronic acids provides access to a wide range of biaryl analogs.
-
Heck Coupling: Coupling with alkenes introduces vinyl groups, which can be further functionalized.[19][20][21]
Asymmetric Synthesis of Chiral Analogs
For applications where stereochemistry is critical, asymmetric synthesis routes can be employed. Rhodium-catalyzed asymmetric hydrogenation of a suitable precursor can yield chiral 3-arylbutanoic acids.[22] A large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been reported, starting from (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate using a rhodium/(R)-BINAP catalyst system.[15][23] This approach allows for the introduction of chirality at the 3-position of the butanoic acid chain.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the large-scale production of 4-(4-bromophenyl)butanoic acid and a diverse array of its analogs. The choice of the primary synthetic pathway and the method for diversification will depend on the specific target molecule, scale of production, and available equipment. Careful consideration of the safety and handling requirements for all reagents is paramount, especially when operating at a kilogram scale. By leveraging these protocols, researchers and drug development professionals can efficiently access a wide range of 4-arylbutanoic acid derivatives for the advancement of their discovery and development programs.
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Organic Process Research & Development. (2009). A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction. [Link]
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-
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-
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-
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ResearchGate. (2017). (PDF) Scalable synthesis of catalysts for the Mizoroki-Heck cross coupling reaction: Palladium nanoparticles assembled in a polymeric nanosphere. [Link]
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National Center for Biotechnology Information. (2016). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][24]-Fused Indole Heterocycles. [Link]
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ResearchGate. (2016). Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride. [Link]
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Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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PubMed. (2017). Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. [Link]
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PubMed. (2018). Three-Component Asymmetric Mannich Reaction Catalyzed by a Lewis Acid with Rhodium-Centered Chirality. [Link]
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Introduction: The Versatility of the Pyrazoline Scaffold
An Application Guide to the Synthesis of Pyrazoline Derivatives for Medicinal Chemistry
Pyrazoline scaffolds are a prominent class of five-membered, nitrogen-containing heterocyclic compounds that have attracted significant attention in both medicinal and synthetic chemistry.[1] These structures are di-hydro derivatives of pyrazole, containing two adjacent nitrogen atoms and one endocyclic double bond.[2] Their derivatives are renowned for a vast array of pharmacological activities, including antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticancer, antidepressant, and antioxidant properties.[3][4][5][6][7] This wide spectrum of biological activity makes the pyrazoline nucleus a privileged scaffold in drug discovery and development.[8][9]
One of the most efficient and widely adopted methods for synthesizing pyrazoline derivatives is through the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[1][6][10] Chalcones themselves are biologically active molecules and serve as versatile precursors for a variety of heterocyclic compounds.[1] This application note provides a detailed, experience-driven guide for researchers, chemists, and drug development professionals on the synthesis of pyrazoline derivatives, focusing on the chalcone-based pathway. We will explore the underlying mechanisms, provide step-by-step protocols for various catalytic conditions, and discuss modern, eco-friendly approaches to the synthesis.
The General Synthetic Pathway: A Two-Stage Approach
The synthesis of pyrazolines from basic aromatic building blocks is typically a robust two-stage process.[1] The first stage involves the creation of a chalcone intermediate via a Claisen-Schmidt condensation. The second, and defining, stage is the cyclization of this intermediate with a hydrazine compound to form the core pyrazoline ring.[11]
Caption: General two-stage synthesis of pyrazoline derivatives.
Stage 1: Chalcone Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aryl aldehyde and an aryl ketone to form the α,β-unsaturated chalcone backbone.[11] The absence of α-protons in the aromatic aldehyde prevents self-condensation, leading to a clean reaction that forms the enone functionality required for the subsequent cyclization.[2]
Protocol 1: Base-Catalyzed Synthesis of Chalcone
This protocol details the standard procedure for synthesizing a chalcone intermediate.
Materials:
-
Substituted Aryl Aldehyde (10 mmol)
-
Substituted Aryl Ketone (10 mmol)
-
Ethanol (50 mL)
-
Sodium Hydroxide (NaOH) solution (e.g., 30% aqueous solution)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolution: In a flask, dissolve the aryl ketone (10 mmol) and aryl aldehyde (10 mmol) in ethanol (40-50 mL).[12][13]
-
Cooling: Cool the solution in an ice bath to approximately 0-5 °C. This helps to control the exothermic reaction and minimize side products.
-
Catalyst Addition: While stirring vigorously, add the aqueous NaOH solution dropwise to the mixture.[12] The formation of a precipitate (the chalcone product) is often observed.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[12]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).[14]
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice or ice-cold water.[1]
-
Acidification: Acidify the solution with dilute HCl to neutralize any remaining NaOH.
-
Filtration and Washing: Collect the solid product by suction filtration. Wash the precipitate thoroughly with cold water until the washings are neutral to litmus paper.[13]
-
Purification: Dry the crude chalcone and recrystallize it from a suitable solvent, such as ethanol, to obtain the purified product.[1]
Stage 2: Pyrazoline Synthesis via Cyclocondensation
The core of pyrazoline synthesis is the reaction of the chalcone's α,β-unsaturated carbonyl system with a hydrazine derivative.[15][16] This reaction can be effectively catalyzed by either an acid or a base, proceeding through a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.
Caption: Simplified mechanism of pyrazoline ring formation.
Protocol 2A: Acid-Catalyzed Pyrazoline Synthesis
Acidic conditions, often using glacial acetic acid, facilitate the reaction by activating the carbonyl group of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine.
Materials:
-
Purified Chalcone (5 mmol)
-
Hydrazine Hydrate or Phenylhydrazine (5.5 mmol)
-
Glacial Acetic Acid (20 mL)
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL).[1]
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to the solution.[1][14]
-
Reflux: Heat the reaction mixture to reflux (typically around 80-100°C) for 4-8 hours.[1][6][14] The choice of reflux time depends on the specific substrates and should be optimized.
-
Monitoring: Monitor the reaction progress using TLC until the starting chalcone spot disappears.[1]
-
Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.[1][6]
-
Filtration: Collect the resulting solid precipitate by filtration, wash it with cold water to remove any residual acid, and dry.[1]
-
Purification: Purify the crude pyrazoline derivative by recrystallization from a suitable solvent, most commonly ethanol.[1]
Protocol 2B: Base-Catalyzed Pyrazoline Synthesis
Alternatively, a base can be used to deprotonate the hydrazine, increasing its nucleophilicity for the initial Michael addition.
Materials:
-
Purified Chalcone (5 mmol)
-
Hydrazine Hydrate (6 mmol)
-
Ethanol (30 mL)
-
Sodium Hydroxide (catalytic amount)
-
Reflux apparatus
Procedure:
-
Reaction Setup: A mixture of the chalcone derivative (5 mmol), hydrazine hydrate (6 mmol), and a catalytic amount of NaOH in ethanol (30 mL) is prepared in a round-bottom flask.[12]
-
Reflux: The mixture is refluxed with stirring for approximately 4 hours.[12]
-
Monitoring: The reaction is monitored by TLC.[12]
-
Isolation: After cooling, the precipitate is isolated by filtration.[12]
-
Washing and Drying: The solid is washed with ethanol and water to neutralize, then dried.[12]
-
Purification: The crude product is purified by recrystallization.
Modern and Green Synthetic Approaches
While conventional heating methods are effective, they often require long reaction times and significant energy consumption.[17] Green chemistry principles have driven the development of more efficient and environmentally friendly techniques.[18][19]
| Synthesis Method | Catalyst/Medium | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Acetic Acid / NaOH | 4-8 hours | <70% | Simple setup, well-established |
| Microwave Irradiation | Solvent-free or Ethanol | 5-40 minutes | >80% | Drastic reduction in time, higher yields, cleaner reactions[19][20][21] |
| Grinding Technique | Solid-state, minimal solvent | 2-15 minutes | High | Environmentally friendly, solvent-free, energy-efficient[17][18][21] |
| Ionic Liquids | e.g., [Emim]HSO4 | 1-2 hours | High | Green solvent, catalyst recyclability[19] |
Protocol 3: Microwave-Assisted Pyrazoline Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically accelerating reaction rates.[20]
Materials:
-
Purified Chalcone (1 mmol)
-
Hydrazine Hydrate (excess)
-
Dry Ethanol (5-10 mL)
-
Microwave reactor vial
Procedure:
-
Preparation: Place the chalcone (1 mmol) and an excess of hydrazine hydrate in a microwave-safe reaction vial. Add a small amount of dry ethanol.[20]
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified power (e.g., 240-350 W) for a short duration (e.g., 50-400 seconds).[20] The optimal time and power must be determined empirically for each reaction.
-
Cooling & Isolation: After irradiation, cool the vial to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.[20]
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[20]
Characterization and Validation
The successful synthesis of the target pyrazoline derivatives must be confirmed through rigorous analytical techniques.
-
FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from the chalcone and the appearance of a C=N stretch (around 1590-1620 cm⁻¹) and an N-H stretch (for N-unsubstituted pyrazolines, around 3300-3400 cm⁻¹) in the product.[22]
-
¹H NMR Spectroscopy: The most characteristic signals for the 2-pyrazoline ring are from the three protons at the C-4 and C-5 positions. These typically appear as a set of doublets of doublets (an ABX system) in the 3.0-5.5 ppm range.[22][23]
-
¹³C NMR Spectroscopy: The carbon signals for the pyrazoline ring (C-3, C-4, and C-5) are typically observed around 150-154 ppm, 40-44 ppm, and 56-63 ppm, respectively.[22][23]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound, matching the calculated mass of the target pyrazoline derivative.[12][22]
Conclusion
The synthesis of pyrazoline derivatives via the cyclization of chalcones is a foundational strategy in medicinal chemistry, offering a reliable and versatile route to a class of compounds with immense therapeutic potential.[24][25] By understanding the underlying reaction mechanisms, researchers can select the appropriate catalytic conditions—be it traditional acid/base catalysis or modern green chemistry approaches like microwave irradiation—to efficiently produce these valuable scaffolds. The protocols outlined in this guide provide a robust starting point for scientists engaged in the discovery and development of novel pyrazoline-based pharmaceutical agents.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
-
Siddiqui, A. A., & Mishra, R. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 237-261. Retrieved from [Link]
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Jain, M., et al. (2024). GREEN SYNTHESIS OF PYRAZOLINES WITH POTENTIAL ANTIOXIDANT PROPERTIES. ResearchGate. Retrieved from [Link]
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Siddiqui, A. A., & Mishra, R. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 237-261. Retrieved from [Link]
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Siddiqui, A. A., & Mishra, R. (2012). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. Retrieved from [Link]
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Yeoh, K. B., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(7), 12537-12549. Retrieved from [Link]
-
Wahyuningsih, S., Suma, A., & Astuti, Y. (2020). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia. Retrieved from [Link]
-
Harrow, J. (2015). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. Retrieved from [Link]
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Kashyap, K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Sauth, G., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Journal of Physiology, Pharmacy and Pharmacology. Retrieved from [Link]
-
Karuppasamy, M., et al. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Heliyon. Retrieved from [Link]
-
CORE. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Retrieved from [Link]
-
Impact Factor. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. Retrieved from [Link]
-
Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry. Retrieved from [Link]
-
IJCRT.org. (2020). REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Pharmacological Activities of Pyrazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Green synthesis of pyrazolines as anti-in ammatory, antimicrobial and antioxidant agents. Retrieved from [Link]
-
Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. ResearchGate. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme in pyrazoline synthesis. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazoline from α,β‐unsaturated carbonyl compounds and arylhydrazine hydrochlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of pyrazoline from α,β-unsaturated carbonyl compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). α, β- unsaturated carbonyl and pyrazoline based compounds. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(4-bromophenyl)butan-2-one
Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, you will find a combination of frequently asked questions for a broad overview and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and well-established method for synthesizing this compound and similar aryl ketones is the Friedel-Crafts acylation .[1][2][3] This reaction involves the electrophilic aromatic substitution of an aromatic ring (bromobenzene) with an acylating agent.
Alternative, though less common, routes might include:
-
Palladium-catalyzed coupling reactions: These methods couple aryl bromides with acyl anion equivalents.[4]
-
Oxidation of corresponding secondary alcohols: If the alcohol precursor is available, oxidation can yield the target ketone.
-
Tandem addition-oxidation reactions: Involving arylboronic acids and aldehydes.[5][6]
This guide will focus primarily on the optimization and troubleshooting of the Friedel-Crafts acylation route due to its widespread use and common pitfalls.
Q2: What is the general mechanism of the Friedel-Crafts acylation for this synthesis?
A2: The Friedel-Crafts acylation proceeds in three main steps:
-
Formation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., an acyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion.[2][7]
-
Electrophilic Aromatic Substitution: The π-electrons of the bromobenzene ring attack the acylium ion. The bromine atom is an ortho-, para- director, and due to steric hindrance, the acylation will predominantly occur at the para position. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex.
-
Deprotonation and Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst.[8] The final ketone product, however, can form a stable complex with the catalyst, often requiring stoichiometric amounts of the Lewis acid.[9][10]
Q3: Why is Friedel-Crafts acylation preferred over alkylation for preparing precursors to compounds like this compound?
A3: Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The acylium ion electrophile is resonance-stabilized and does not undergo the rearrangements that plague Friedel-Crafts alkylations.[7][11] This ensures the straight-chain butanone group is installed without isomerization.
-
Avoidance of Polyalkylation: The product of the acylation, an aryl ketone, contains an electron-withdrawing carbonyl group. This group deactivates the aromatic ring, making it less reactive than the starting material and thus preventing further acylation reactions.[7][9] In contrast, the alkyl groups introduced during alkylation activate the ring, leading to undesirable polyalkylation products.[11]
This allows for the synthesis of the desired mono-acylated product, which can then be reduced (e.g., via a Wolff-Kishner or Clemmensen reduction) to the corresponding alkylbenzene if needed.[7][12]
Q4: What are the primary safety considerations for this reaction?
A4: The primary hazards are associated with the reagents used:
-
Lewis Acids (e.g., AlCl₃): Highly moisture-sensitive and corrosive. They react violently with water, releasing HCl gas. All manipulations must be performed under anhydrous conditions in a well-ventilated fume hood.
-
Acyl Chlorides/Anhydrides: Corrosive, lachrymatory (tear-inducing), and react with moisture. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many solvents used, such as carbon disulfide (CS₂) or nitrobenzene, are flammable, toxic, and/or carcinogenic.[8][13] Dichloromethane (DCM) is a common, less hazardous alternative. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
Troubleshooting Guide & Optimization Protocols
Problem 1: Low or No Product Yield
This is one of the most common issues encountered in Friedel-Crafts acylation. A systematic approach is required to diagnose the root cause.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Side Products
Analysis by TLC, GC-MS, or NMR shows multiple spots or peaks in the crude product mixture.
Q: My main impurity appears to be the ortho-acylated isomer. How can I improve regioselectivity for the para product?
A: While the para product is sterically and electronically favored, the ortho isomer can form. To improve selectivity:
-
Choice of Solvent: The solvent can influence the steric bulk of the electrophile complex. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) often provide better para selectivity compared to more polar solvents.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable para product.
Q: I am observing a dark, tarry substance in my reaction flask. What is causing this?
A: Tar formation is typically a result of decomposition or polymerization reactions, which can be caused by:
-
Excessively High Temperatures: As mentioned, high heat can lead to the breakdown of starting materials, reagents, or products.[9] Maintain careful temperature control throughout the reaction.
-
Reactive Impurities: Impurities in the starting materials can sometimes initiate polymerization side reactions. Ensure high-purity bromobenzene and acylating agent are used.
-
"Greener" Alternatives: Some modern methods use reagents like methanesulfonic anhydride which can provide cleaner reactions with minimal waste, avoiding some of the issues associated with classic Lewis acids.[14]
Problem 3: Difficult Product Purification
The crude product is an oil that is difficult to crystallize or separate from impurities via column chromatography.
Q: My product "oils out" during recrystallization. What can I do?
A: This happens when the melting point of your impure product is lower than the boiling point of your chosen solvent.
-
Select a Lower-Boiling Solvent: Try a solvent or solvent system (e.g., hexane/ethyl acetate) with a lower boiling point.
-
Induce Crystallization: If the product is an oil after solvent removal, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product.[15]
Q: Impurities are co-eluting with my product during column chromatography. How can I improve separation?
A:
-
Adjust Solvent Polarity: Experiment with different solvent systems. A shallow gradient elution, slowly increasing the polarity (e.g., from 100% hexanes to 2% ethyl acetate in hexanes, then 5%, etc.), can resolve compounds with similar Rf values.[15]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.
Experimental Protocol: Representative Synthesis of this compound
This is a general protocol adapted from established Friedel-Crafts procedures and should be optimized for your specific laboratory conditions.[8][13]
Materials:
-
Bromobenzene (1.0 eq)
-
Butyryl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: General experimental workflow for Friedel-Crafts acylation.
Procedure:
-
Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Addition: Cool the suspension to 0 °C using an ice bath. Add bromobenzene (1.0 eq) to the flask. Add butyryl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to yield the final product, this compound.
Data Summary Table
The following table provides a summary of key parameters and expected outcomes for the Friedel-Crafts acylation.
| Parameter | Recommended Condition | Rationale / Causality |
| Lewis Acid Stoichiometry | 1.1 - 1.3 equivalents | Stoichiometric amounts are needed as the product ketone complexes with the catalyst, deactivating it.[9][16] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solvent for reactants, and relatively safe. Other options like CS₂ or nitrobenzene can be used but have higher toxicity. |
| Temperature | 0 °C for addition, then RT | Controls the initial exothermic reaction and minimizes side products. Gentle heating may be required for less reactive substrates.[9] |
| Acylating Agent | Butyryl Chloride or Butyric Anhydride | Acyl chlorides are generally more reactive. Anhydrides can also be used and may produce fewer corrosive byproducts.[7] |
| Expected Regioselectivity | >95% para-substitution | The para position is sterically more accessible and electronically favored for bromobenzene. |
| Typical Yield | 60-85% (post-purification) | Yields are highly dependent on the purity of reagents, anhydrous conditions, and careful execution of the workup. |
References
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- ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from https://www.researchgate.net/figure/Optimization-of-Reaction-Conditions-a_tbl2_340176881
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- ResearchGate. (2014). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from https://www.researchgate.net/publication/264448566_Utility_of_4-4-Bromophenyl-4-oxo-but-2-enoic_acid_in_synthesis_of_some_important_heterocyclic_compounds
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- Sonneck, M., et al. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 1(6). NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4956660/
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- Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from https://www.masterorganicchemistry.
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- Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v90p0030
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
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- Bong, K., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Molecules, 23(11), 2827. NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278440/
- The Journal of Organic Chemistry. (2010). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/jo1011833
- Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800-14801. Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/abstracts/lit2/139.shtm
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from https://www.organic-chemistry.
- NIH. (2010). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2953215/
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Technical Support Center: Purification of 4-(4-bromophenyl)butan-2-one by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 4-(4-bromophenyl)butan-2-one using column chromatography. Here, we move beyond simple instructions to explain the rationale behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Molecule: this compound
This compound is a moderately polar aromatic ketone. Its purification by normal-phase column chromatography relies on the differential partitioning of the target compound and its impurities between a polar stationary phase (typically silica gel) and a less polar mobile phase.
| Physicochemical Properties | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | |
| Molecular Weight | 227.10 g/mol | |
| XLogP3 | 2.5 |
The XLogP3 value of 2.5 indicates a moderate lipophilicity, suggesting that a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, will be effective for elution from a silica gel column.
Troubleshooting Guide
Encountering issues during column chromatography is common. This section provides a systematic approach to diagnosing and resolving frequent problems.
| Issue | Probable Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | Inappropriate Solvent System: The polarity of the mobile phase is too high, causing all components to elute too quickly, or too low, resulting in broad, slow-moving bands. | Optimize the Mobile Phase: Develop a new solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point for aromatic ketones is a hexane:ethyl acetate mixture.[1] |
| Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a general rule, use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or higher. | |
| Improper Column Packing: The presence of air bubbles, cracks, or an uneven silica bed creates channels for the solvent, leading to band broadening and poor separation. | Repack the Column: Prepare a uniform slurry of silica gel in the initial mobile phase and pour it carefully into the column. Gently tap the column to dislodge air bubbles and ensure a homogenous packing.[2] | |
| Low Yield | Compound Decomposition on Silica: Some compounds, particularly those that are acid-sensitive, can degrade on the acidic surface of silica gel. While brominated aromatic compounds are generally stable, this possibility should be considered. | Test for Stability: Perform a 2D TLC to check for decomposition. Spot the compound in one corner, run the TLC, rotate it 90 degrees, and run it again in the same solvent. A spot that remains on the diagonal indicates stability.[3] If decomposition is observed, consider using deactivated silica or an alternative stationary phase like alumina. |
| Irreversible Adsorption: Highly polar impurities or the product itself may bind too strongly to the silica gel and fail to elute. | Increase Solvent Polarity: After collecting the desired product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to elute any remaining compounds. | |
| Product Co-elution with an Impurity: An impurity with a similar polarity to the product may not be fully resolved. | Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can improve the separation of compounds with close Rf values. | |
| Product is Contaminated | Incomplete Separation: As described above, this can be due to an inappropriate solvent system, column overloading, or poor packing. | Re-purify the Material: If the contamination is significant, it may be necessary to combine the impure fractions, evaporate the solvent, and repeat the column chromatography with optimized conditions. |
| Contaminated Fractions: Cross-contamination can occur if collection tubes are not clean or if fractions are not carefully separated. | Careful Fraction Collection: Use clean test tubes for each fraction and monitor the elution closely by TLC to accurately identify and combine the pure fractions. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like this compound. Its slightly acidic nature is typically not problematic for this class of compounds.
Q2: How do I select the right solvent system?
A2: The ideal solvent system is determined by TLC analysis. A mixture of hexanes and ethyl acetate is a good starting point. Prepare several TLC chambers with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The optimal system will give the target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.[1]
Q3: What are the likely impurities in my crude sample?
A3: If this compound is synthesized via a Friedel-Crafts acylation of bromobenzene, potential impurities could include:
-
Isomeric products: Acylation at the ortho or meta positions of bromobenzene, although the para product is generally favored.
-
Polysubstituted products: While the acyl group deactivates the ring to further acylation, this can sometimes occur.[4][5]
-
Unreacted starting materials: Residual bromobenzene or the acylating agent.
-
Byproducts from the acylating agent: For example, if butyryl chloride is used, self-condensation products could be present.
Q4: Should I use a gradient or isocratic elution?
A4: For a mixture with well-separated spots on the TLC, an isocratic (constant solvent composition) elution may be sufficient. However, if there are multiple components with a range of polarities, or if impurities are close to the product, a gradient elution (gradually increasing the solvent polarity) will likely provide a better separation.[6]
Q5: How can I avoid cracking of the silica gel bed?
A5: Cracking is often caused by a sudden change in solvent polarity or allowing the column to run dry. When preparing the column, ensure the silica is well-settled. During the run, always maintain the solvent level above the top of the silica bed. If changing to a more polar solvent system, do so gradually if possible.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare an appropriate volume of the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate). Ensure the solvents are of sufficient purity (e.g., HPLC grade).
2. Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically to a stand in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial mobile phase.
-
Carefully pour the slurry into the column, gently tapping the side of the column to dislodge air bubbles and promote even packing.
-
Once the silica has settled, add a protective layer of sand to the top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica bed by draining a small amount of solvent.
-
Rinse the sides of the column with a small amount of the mobile phase to ensure all of the sample is on the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the progress of the separation by periodically collecting small samples from the eluent and analyzing them by TLC.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
5. Analysis and Pooling of Fractions:
-
Develop the TLC plates of the collected fractions.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
6. Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
Ishfaq, M., & Tirmizi, S. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Khan Academy. (2012, July 2). Friedel Crafts Acylation [Video]. YouTube. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
Sonneck, M., et al. (2018). (E)-1-(4-Bromophenyl)but-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 656–659. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
ResearchGate. TLC plate of the chromatographic column in Ethyl acetate\Hexane 2:8 of...[Link]
-
Chegg. Solved Results TLC Data: Eluent System: Hexanes/Ethyl...[Link]
-
Reddit. Rf value for TLC. [Link]
-
Organic Syntheses. Procedure. [Link]
-
ResearchGate. (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Reddit. The most hated method of purification: column chromatography. [Link]
-
Reddit. AskChem: Do primary bromides decompose on silica?[Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Sorbead India. Isolation and Purification of Natural Compounds - Column Chromatography. [Link]
-
The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
The Royal Society of Chemistry. ChemSci Allene Bromocyclization SI. [Link]
-
OC-TV. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]
-
PubMed. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
Sources
identifying common byproducts in 4-(4-bromophenyl)butan-2-one synthesis
Technical Support Center: 4-(4-bromophenyl)butan-2-one Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. My approach is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively mitigate these issues in your own laboratory settings.
Core Synthesis Pathway: Understanding the Foundation
The most prevalent and direct route to this compound is the Friedel-Crafts acylation of bromobenzene.[1][2] This electrophilic aromatic substitution reaction typically employs an acylating agent (like butanoyl chloride or butyric anhydride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.
Below is a diagram illustrating the fundamental workflow of this reaction.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable advice.
Q1: My final product shows two major isomers. What is the second isomer and why does it form?
A: The most common byproduct in the Friedel-Crafts acylation of bromobenzene is the ortho-isomer, 2-(4-bromophenyl)butan-2-one .
-
Causality: The bromine atom on the benzene ring is an ortho-, para- directing group due to its ability to donate lone-pair electrons and stabilize the intermediate carbocation (the sigma complex) through resonance. While the para-position is sterically less hindered and generally favored, the ortho-position remains reactive.[1][2] The ratio of para to ortho product is influenced by reaction conditions such as temperature and the choice of solvent.
-
Mitigation Strategy: To favor the formation of the desired para-isomer, consider running the reaction at a lower temperature. This increases the kinetic selectivity for the sterically less hindered para-position. Additionally, using a bulkier solvent or a bulkier Lewis acid catalyst can sterically disfavor attack at the more crowded ortho-positions.
Caption: Competing formation pathways of para and ortho isomers.
Q2: I'm observing polyacylated byproducts in my GC-MS analysis. Isn't the acyl group deactivating?
A: You are correct; the butanoyl group attached to the ring is strongly deactivating, which significantly reduces the likelihood of a second acylation reaction.[2] However, under certain conditions, polyacylation can still occur.
-
Causality: This issue typically arises from overly harsh reaction conditions. High concentrations of a highly active catalyst, elevated temperatures, or extended reaction times can provide enough energy to overcome the deactivating effect of the first acyl group. An incorrect stoichiometric ratio with an excess of the acylating agent and catalyst relative to bromobenzene is another common cause.
-
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess of the limiting reagent (typically bromobenzene) to ensure the acylating agent is consumed before it can react a second time.
-
Temperature Management: Maintain the recommended reaction temperature. Avoid excessive heating.
-
Catalyst Loading: Use the minimum effective amount of Lewis acid catalyst. More is not always better and can lead to side reactions.
-
Q3: My reaction mixture contains residual starting materials and other unexpected peaks. What could be the source?
A: This points towards issues with reaction completion, starting material purity, or side reactions involving your solvent.
-
Incomplete Reaction: If you see significant amounts of unreacted bromobenzene, the reaction may not have gone to completion. This can be due to deactivated catalyst (moisture contamination), insufficient reaction time, or too low a temperature.
-
Impure Reagents: Commercial bromobenzene may contain small amounts of benzene or other halogenated benzenes. These impurities will undergo Friedel-Crafts acylation to produce their corresponding ketone byproducts (e.g., butyrophenone from benzene).
-
Solvent-Derived Byproducts: Solvents are not always inert. For example, if acetone is used in purification or as a solvent in related steps (like an aldol reaction to build the side chain), it can undergo self-condensation under acidic or basic conditions to form impurities like diacetone alcohol and mesityl oxide.[3] While not a direct byproduct of the main acylation, these can contaminate the final product.
Q4: An unsaturated ketone, (E)-1-(4-Bromophenyl)but-2-en-1-one, was identified. How is this possible?
A: This specific byproduct indicates that crotonyl chloride was likely used as the acylating agent instead of butanoyl chloride.[4] This is a valid synthetic route but requires a subsequent reduction step to saturate the double bond and yield the target this compound. If this reduction step is incomplete, you will see the unsaturated ketone as a major impurity.
-
Identification: This byproduct will have a molecular weight that is 2 amu less than the final product and will show characteristic alkene peaks in the ¹H NMR spectrum.
-
Mitigation Strategy: If this is your intended route, ensure your reduction conditions (e.g., catalytic hydrogenation) are sufficient to fully convert the enone to the saturated ketone. If this byproduct is unexpected, verify the identity and purity of your acylating agent.
Troubleshooting Guide: A Symptom-Based Approach
| Symptom Observed (e.g., via GC-MS, NMR) | Potential Cause(s) | Recommended Corrective Action |
| High ratio of ortho- to para-isomer | Reaction temperature too high; non-optimal solvent. | Lower the reaction temperature to increase selectivity for the para product. Experiment with different non-coordinating solvents. |
| Presence of di-acylated species | Excess acylating agent/catalyst; reaction temperature too high. | Use bromobenzene as the limiting reagent. Reduce catalyst loading. Maintain strict temperature control. |
| Significant unreacted bromobenzene | Deactivated catalyst (moisture); insufficient reaction time or temperature. | Ensure all glassware is oven-dried and reagents are anhydrous. Increase reaction time or modestly increase temperature as a last resort. |
| Detection of butyrophenone | Benzene impurity in the bromobenzene starting material. | Use higher purity bromobenzene or purify the starting material via distillation before use. |
| Unsaturated ketone byproduct detected | Use of crotonyl chloride instead of butanoyl chloride; incomplete reduction step. | Verify the acylating agent. If the route is intentional, optimize the subsequent reduction step (e.g., catalyst, pressure, time). |
| Low overall yield with a complex mixture | General moisture contamination; incorrect stoichiometry; temperature runaway. | Rigorously dry all equipment and reagents. Re-verify all calculations and measurements. Ensure controlled addition of reagents to manage exotherms. |
Analytical Protocols for Byproduct Identification
A multi-technique approach is essential for confident identification and quantification of byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile compounds and obtain their mass spectra for identification.
-
Methodology:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample onto a GC equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Use a temperature program that starts below the boiling point of the solvent and ramps up to a temperature sufficient to elute all expected products and byproducts.
-
Analyze the resulting mass spectra. The molecular ion peak (M+) will help identify the molecular weight. Isomeric byproducts like the ortho- and para-isomers will have identical mass spectra but different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the precise structure of the products and distinguish between isomers.
-
Methodology:
-
Purify the main product and suspected byproducts using column chromatography or preparative HPLC.
-
Dissolve each fraction in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Distinguishing Isomers:
-
Para-isomer (Desired): The aromatic region of the ¹H NMR will show a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H).[5]
-
Ortho-isomer (Byproduct): The aromatic region will be more complex, typically showing four distinct multiplets in the aromatic region, each integrating to 1H.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the ratio of product to byproducts and for preparative separation.
-
Methodology:
-
Develop a separation method using a reverse-phase column (e.g., C18).
-
Use a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.
-
Monitor the elution profile with a UV detector (e.g., at 254 nm).
-
The peak area percentages can be used to estimate the relative quantities of each component in the mixture.[5]
-
References
-
Sonneck, J., et al. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData. [Link]
-
Rebiere, F., et al. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]
-
DocBrown.info. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation. Chemguide. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Alkylation
Welcome to the Technical Support Center for Friedel-Crafts Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we address common challenges that lead to low yields and provide structured troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the insights to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in Friedel-Crafts alkylation can be attributed to a range of factors, from catalyst inactivity to undesired side reactions. This section provides a systematic approach to identifying and solving these issues.
Question 1: My reaction shows low conversion, and I'm recovering a significant amount of my aromatic starting material. What are the likely causes?
Answer: Low conversion is a common issue that typically points to problems with the catalyst, the reactivity of your substrate, or the reaction conditions.
-
Inactive Catalyst: The Lewis acid catalysts used in Friedel-Crafts reactions, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are extremely sensitive to moisture.[1][2] Any water present in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[2][3]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried, either by flame-drying or oven-drying.
-
Use anhydrous solvents and reagents. It is best practice to use freshly opened bottles of Lewis acids or to purify/dry them before use.[2]
-
Consider increasing the catalyst loading if you suspect partial deactivation, though this is not an ideal solution and may complicate work-up.[2]
-
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be "deactivated" and less nucleophilic, hindering the reaction.[4][5][6] Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are also problematic as the lone pairs on nitrogen and oxygen will coordinate with the Lewis acid, deactivating both the catalyst and the ring.[4][7]
-
Troubleshooting:
-
If your substrate is inherently deactivated, the Friedel-Crafts alkylation may not be the appropriate synthetic route.
-
Protecting groups may be a viable strategy for substrates with amine or hydroxyl functionalities.
-
-
-
Insufficiently Low Reaction Temperature: While controlling exotherms is crucial, a reaction temperature that is too low may not provide sufficient energy to overcome the activation barrier, leading to poor conversion.[1][8]
-
Troubleshooting:
-
If the reaction is sluggish at low temperatures (e.g., 0°C), consider allowing it to slowly warm to room temperature or gently heating it.[8] Monitor the reaction closely by TLC or GC to track progress and check for the formation of byproducts.
-
-
Question 2: My reaction is producing a mixture of isomers, with the major product not being the one I expected from direct alkylation. What is happening?
Answer: The formation of unexpected isomers is a classic sign of carbocation rearrangement.[1][9] The Friedel-Crafts alkylation proceeds through a carbocation intermediate. If this intermediate can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift), it will do so before alkylating the aromatic ring.[10][11]
-
Example: The reaction of benzene with 1-chloropropane is expected to yield n-propylbenzene. However, the initially formed primary carbocation rapidly rearranges to the more stable secondary carbocation, leading to isopropylbenzene as the major product.[1][9]
-
Troubleshooting Strategies to Minimize Rearrangement:
-
Choice of Alkylating Agent: Whenever possible, use an alkylating agent that will directly form a more stable carbocation (secondary or tertiary), which is less prone to rearrangement.[12]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetic (non-rearranged) product over the thermodynamic (rearranged) product.[8][12]
-
The Acylation-Reduction Alternative: The most reliable method to synthesize straight-chain alkylbenzenes is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][13] The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[14] The ketone can then be reduced to the desired alkane using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[1]
-
Question 3: I am observing significant amounts of di- and tri-alkylated products, leading to a low yield of my desired mono-alkylated product. How can I control this?
Answer: This issue is known as polyalkylation and is a frequent complication in Friedel-Crafts alkylation.[13][15][16] It arises because the alkyl group introduced in the first step is an electron-donating group, which activates the aromatic ring.[7][15] This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to further alkylation.[15][17]
-
Troubleshooting Strategies to Control Polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: This is the most common and straightforward method to favor mono-alkylation.[13][15] By increasing the molar ratio of the aromatic compound to the alkylating agent, you statistically increase the probability of the electrophile reacting with the starting material rather than the more reactive product.[15] In industrial settings, the aromatic compound is often used as the solvent.[13]
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of subsequent alkylation reactions.[8] Lowering the temperature can help to control the rate of the second and third alkylations.
-
Modify the Catalyst: While highly active, strong Lewis acids like AlCl₃ can promote polyalkylation. Using a milder Lewis acid or a solid acid catalyst (e.g., zeolites) may offer better selectivity for the mono-alkylated product.[15][18]
-
Employ Friedel-Crafts Acylation Followed by Reduction: As with preventing rearrangements, this two-step approach is also highly effective for avoiding polyalkylation. The acyl group introduced during acylation is electron-withdrawing and deactivates the aromatic ring, preventing further acylation.[7][13][17]
-
Frequently Asked Questions (FAQs)
Q1: Can I use vinyl or aryl halides as alkylating agents in a Friedel-Crafts reaction?
A1: No, vinyl and aryl halides cannot be used. The carbocations that would need to form from these substrates are sp²-hybridized, which are highly unstable and do not form under typical Friedel-Crafts conditions.[10][19]
Q2: Why is Friedel-Crafts acylation generally preferred over alkylation for the synthesis of alkylbenzenes?
A2: Friedel-Crafts acylation offers two significant advantages over alkylation:
-
The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements.[20]
-
The product of acylation is a ketone, and the acyl group is deactivating, which prevents polyacylation reactions.[20][21] This allows for the clean synthesis of a single, non-rearranged product, which can then be reduced to the target alkylbenzene.
Q3: What are some alternative catalysts to traditional Lewis acids like AlCl₃?
A3: A variety of other Lewis acids can be used, with varying reactivity, including FeCl₃, SbCl₅, SnCl₄, and BF₃.[4] Additionally, solid acid catalysts such as zeolites, Amberlyst-15, and various metal oxides are gaining prominence as more environmentally friendly and reusable alternatives.[3][18][22]
Q4: How does temperature affect the isomer distribution (ortho, para, meta) in the alkylation of substituted benzenes?
A4: Temperature can play a critical role in determining the ratio of isomers, which is governed by kinetic versus thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the ortho and para isomers.[8] At higher temperatures, thermodynamic control may dominate, potentially leading to a different isomer distribution.[23]
Q5: My reaction seems to have stalled. Could the catalyst have been consumed?
A5: In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount (or more) of the catalyst is often required.[20] In alkylation, the catalyst is theoretically regenerated.[20] However, deactivation by moisture or complexation with basic functionalities in the reactants can still lead to an effective loss of active catalyst.[2]
Visualizing Troubleshooting & Key Concepts
Logical Workflow for Troubleshooting Low Yields
Caption: A step-by-step decision tree for troubleshooting low yields.
Catalyst Deactivation Pathways
Caption: Major pathways leading to catalyst deactivation.
Data Summary: Catalyst Choice and Performance
The choice of Lewis acid catalyst can significantly impact reaction outcomes. While strong Lewis acids like AlCl₃ are highly active, they can also promote side reactions. Milder catalysts may offer improved selectivity.
Table 1: Comparison of Lewis Acid Catalysts in the Acetylation of Toluene
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- | meta- | para- |
| AlCl₃ | Toluene | Room Temp | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp | 24 | 2 | 1 | 97 |
| FeSO₄ (700°C) | Toluene | 60 | 68 | 2 | 1 | 97 |
| FeSO₄ (800°C) | Toluene | 100 | >90 | 2 | 1 | 97 |
| Data sourced from a study on the acetylation of toluene with acetyl halides.[22] |
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation to Avoid Rearrangement and Polyalkylation
This protocol describes the acylation of benzene with propanoyl chloride to form propiophenone, which can then be reduced to n-propylbenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Propanoyl Chloride
-
Anhydrous Benzene
-
Crushed Ice
-
Dilute HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a drying tube), add anhydrous AlCl₃ (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.[1]
-
After the addition of propanoyl chloride, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.[1]
-
Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude propiophenone.[1]
-
The crude product can be purified by distillation or column chromatography. The resulting ketone is then ready for reduction.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. [Link]
-
LibreTexts Chemistry. Friedel-Crafts Reactions. [Link]
-
YouTube. Friedel Crafts rearrangement. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
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ResearchGate. Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. [Link]
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Fiveable. Polyalkylation Definition - Organic Chemistry Key Term. [Link]
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ACS Publications. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Organometallics. [Link]
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Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation... [Link]
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LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
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ResearchGate. Reaction condition optimization for Friedel–Crafts alkylation.a) a)... [Link]
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University of Wisconsin-Madison. Friedel-Crafts Handout. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]
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Chemistry Steps. Friedel-Crafts Alkylation. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. [Link]
-
ResearchGate. Optimization of the Friedel-Crafts reaction conditions. [a]. [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
Study.com. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. [Link]
-
ResearchGate. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]
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Technical Support Center: Stability and Degradation of Brominated Phenyl Ketones
Welcome to the technical support center for brominated phenyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues and degradation pathways of these valuable chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed my brominated phenyl ketone has changed color. What does this indicate?
Discoloration, often appearing as a yellow or brownish hue, is a common indicator of degradation.[1] This is frequently due to the formation of unsaturated compounds or other chromophoric impurities resulting from decomposition. It is crucial to re-analyze the purity of the material before use if any change in appearance is observed.
Q2: What are the main chemical reactions that cause brominated phenyl ketones to degrade?
The primary degradation pathways for brominated phenyl ketones, which are a class of α-halo ketones, include:
-
Dehydrobromination: This is an elimination reaction, often base-catalyzed, where a hydrogen and a bromine atom are removed from the molecule to form an α,β-unsaturated ketone.[2][3] This is a very common instability issue.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of various radical species and subsequent degradation products.[4][5]
-
Hydrolysis: The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming an α-hydroxy ketone.
-
Nucleophilic Substitution: Being reactive alkylating agents, α-halo ketones can react with various nucleophiles.[6][7][8] This can be a significant issue if the compound is dissolved in or comes into contact with nucleophilic solvents or additives.
Q3: What are the ideal storage conditions to ensure the long-term stability of my brominated phenyl ketone samples?
To minimize degradation, brominated phenyl ketones should be stored under controlled conditions. The general principle is to mitigate exposure to agents that promote the degradation pathways mentioned above. For specific recommendations, please refer to the detailed storage protocol in the Troubleshooting Guides section.
Q4: What are some common impurities I might encounter in my brominated phenyl ketone, and what is their origin?
Impurities can arise from both the synthesis process and subsequent degradation. Common impurities include:
-
Starting Materials: Residual unreacted ketone or brominating agent.
-
Over-brominated Species: Di- or tri-brominated ketones can form, especially under basic conditions, as the initial bromination can make the remaining α-protons more acidic.[9]
-
Degradation Products: As discussed, these can include α,β-unsaturated ketones from dehydrobromination or α-hydroxy ketones from hydrolysis.
-
Solvent Adducts: If stored in a reactive solvent, adducts may form over time.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for identifying, mitigating, and preventing common stability issues encountered during the handling and use of brominated phenyl ketones.
Guide 1: Investigating Sample Discoloration and Impurity Formation
Scenario: Your previously pure sample of a brominated phenyl ketone (e.g., 2-bromo-1-phenylpropan-1-one) now appears discolored and/or your initial analysis (e.g., NMR, GC-MS) shows unexpected peaks.
Causality: Discoloration and the appearance of new signals strongly suggest chemical degradation. The likely culprits are unintended exposure to light, atmospheric moisture, or trace amounts of basic contaminants on glassware or in solvents.
-
Sample Preparation: Carefully prepare a sample of the suspect material for analysis. Ensure the use of high-purity, anhydrous, and non-nucleophilic solvents (e.g., deuterated chloroform, acetonitrile) to prevent further degradation during analysis.
-
Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): Look for the appearance of vinyl proton signals (typically 5-7 ppm) which are characteristic of α,β-unsaturated ketones formed via dehydrobromination.[10]
-
Mass Spectrometry (GC-MS or LC-MS): This is a powerful tool for identifying degradation products. Look for masses corresponding to the dehydrobrominated product (M-HBr) or the hydrolyzed product (M-Br+OH).
-
FTIR Spectroscopy: The formation of an α,β-unsaturated ketone will cause a shift in the carbonyl stretching frequency to a lower wavenumber.
-
-
Data Interpretation: Compare the obtained spectra with literature data for known degradation products or use spectral databases for identification.
Below is a diagram illustrating the two most common degradation pathways for a generic brominated phenyl ketone.
Caption: Key degradation pathways for brominated phenyl ketones.
Guide 2: Preventing Degradation During Experimental Use
Scenario: You are performing a reaction using a brominated phenyl ketone and observe variable yields or the formation of unexpected byproducts.
Causality: The reaction conditions themselves may be promoting the degradation of your starting material. α-Halo ketones are sensitive to both basic conditions and nucleophiles.[7]
This workflow will help you design experiments that preserve the integrity of your brominated phenyl ketone.
Caption: Decision workflow for minimizing degradation during experiments.
Guide 3: Protocol for Optimal Long-Term Storage
Scenario: You have synthesized or purchased a high-purity brominated phenyl ketone and need to store it for an extended period.
Causality: As established, these molecules are susceptible to degradation over time if not stored properly. The following protocol is a self-validating system to ensure long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C | Slows the rate of all potential degradation reactions.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Light Exposure | Complete Darkness (Amber Vial/Container) | Prevents photodegradation.[12] |
| Container | Glass with PTFE-lined cap | Glass is inert, and a PTFE liner prevents reaction with the cap and ensures a tight seal.[11] |
-
Purity Assessment: Before long-term storage, confirm the purity of the material using a suitable analytical method (e.g., GC-MS, ¹H NMR). This will serve as your baseline (t=0) data.
-
Aliquoting: If you will need to access the material multiple times, it is highly recommended to aliquot it into several smaller vials. This prevents contamination and repeated exposure of the bulk material to the atmosphere.
-
Packaging:
-
Place the aliquot into a clean, dry amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Securely fasten a PTFE-lined cap.
-
For extra protection, wrap the cap and vial neck with Parafilm®.
-
-
Storage: Place the sealed vial(s) in a refrigerator (≤ 4°C) in a designated, clearly labeled secondary container.
-
Re-qualification: For critical applications, it is best practice to re-analyze an aliquot after a defined period (e.g., 6-12 months) to confirm its purity against the t=0 data before use.
References
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
- Wikipedia. (n.d.). α-Halo ketone.
- E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Fiveable. (n.d.).
- TCI AMERICA. (2018, July 6).
- ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Journal of the American Chemical Society. (n.d.). Elimination Reactions of α-Halogenated Ketones. XIII.1 Substituent Effects upon the Kinetics and Mechanism of Halide Ion Promoted Dehydrobromination of Derivatives of 2-Benzyl-2-bromo-1-indanone in Acetonitrile2.
- ResearchGate. (n.d.).
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- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
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- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
- ResearchGate. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
- Google Patents. (n.d.).
- Polymer Chemistry (RSC Publishing). (2024, January 20). Blocky bromination of poly(ether ketone ketone)
- PubMed. (n.d.).
- ScienceDirect. (2025, August 9).
- Organic Syntheses. (n.d.). Procedure.
- Organic Syntheses. (n.d.). phenacyl bromide.
- PMC - NIH. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). Tailored sequencing of highly brominated Poly(ether ether ketone) as a means to preserve crystallizability and enhance Tg.
- Chemistry Steps. (n.d.).
- Alpha Resources. (n.d.).
- Clearsynth. (n.d.). Cyclopentyl phenyl Ketone impurity.
- Benchchem. (n.d.). Phenyl 2-Bromo-2-Propyl Ketone|Research Chemical.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2024, October 15).
- PubMed. (n.d.).
- PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone.
- ResearchGate. (2025, August 6).
- ResearchGate. (2020, June 5). (PDF)
- Osmania University. (n.d.). Telangana State Council of Higher Education, Govt. of Telangana B.Sc., CBCS Common.
- Master Organic Chemistry. (n.d.).
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Technical Support Center: Improving Selectivity in Phenol Alkylation with 4-Hydroxybutan-2-one
Welcome to the technical support center for the selective alkylation of phenol with 4-hydroxybutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired product selectivity.
The alkylation of phenol with 4-hydroxybutan-2-one is a key reaction for synthesizing 4-(4-hydroxyphenyl)butan-2-one, famously known as Raspberry Ketone[1][2][3]. However, achieving high selectivity for the desired para-C-alkylated product is a significant challenge. This reaction is often complicated by the formation of undesired O-alkylated and ortho-C-alkylated isomers.[4][5] This guide will equip you with the knowledge to navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations and concrete solutions based on established chemical principles.
Issue 1: Low Yield of the Desired para-Isomer and Predominance of O-Alkylation Products
Question: My reaction is primarily yielding the O-alkylated ether, 4-(phenoxy)butan-2-one, instead of the desired C-alkylated product, 4-(4-hydroxyphenyl)butan-2-one. How can I shift the selectivity towards C-alkylation?
Answer: This is a classic challenge in phenol alkylation, stemming from the bidentate nucleophilic nature of the phenoxide ion.[6][7] The oxygen atom is often more nucleophilic, leading to the kinetically favored O-alkylation product.[8][9] To favor the thermodynamically more stable C-alkylated product, several strategies can be employed.
Causality and Strategic Solutions:
-
Solvent Choice is Critical: The solvent system plays a pivotal role in dictating the reaction pathway.
-
Protic Solvents to the Rescue: Protic solvents, like trifluoroethanol (TFE), can solvate the phenoxide oxygen through hydrogen bonding. This shields the oxygen, hindering its ability to act as a nucleophile and thereby promoting C-alkylation.[4]
-
Aprotic Solvents Favor O-Alkylation: Aprotic solvents like DMF do not effectively solvate the phenoxide oxygen, leaving it more available for nucleophilic attack, thus favoring O-alkylation.[4]
-
-
Catalyst Selection and Acidity: The choice of catalyst is paramount in directing the regioselectivity.
-
Solid Acid Catalysts for C-Alkylation: Solid acid catalysts, such as acid-activated Montmorillonite clay or zeolites like H-beta, have been shown to promote C-alkylation.[1][5] These catalysts can facilitate the rearrangement of the initially formed O-alkylated product to the more stable para-C-alkylated isomer under the right conditions.[1][5]
-
Lewis vs. Brønsted Acidity: While both Brønsted and Lewis acids can catalyze the reaction, their influence on selectivity can differ. Strong Brønsted acids can promote the Fries rearrangement of any O-acylated intermediates to C-acylated products.[6][7] Some studies suggest that Lewis acidity may favor O-alkylation.[5][10]
-
-
Temperature Optimization: Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-alkylated product.[5] Lower temperatures tend to favor the kinetically controlled O-alkylated product.[5] A systematic study of the temperature profile of your reaction is highly recommended.
Experimental Protocol: Shifting Selectivity from O- to C-Alkylation
-
Catalyst Screening: Begin by screening solid acid catalysts. A good starting point is an acid-activated Montmorillonite clay, as described in the literature, with a high surface area (250-400 m²/g) and surface acidity in the range of 0.4-0.6 mmol/g.[1]
-
Solvent System: If your current system uses an aprotic solvent, switch to a protic solvent. Consider using an excess of phenol itself to act as both reactant and solvent, which can favor C-alkylation.
-
Temperature Gradient Study: Perform the reaction at a range of temperatures, for example, from 100°C to 150°C, to find the optimal point for para-C-alkylation.[1]
-
Reactant Ratio: An excess of phenol can also favor C-alkylation by increasing the probability of the electrophile encountering the aromatic ring.[11] Experiment with phenol to 4-hydroxybutan-2-one molar ratios from 3:1 to 10:1.[12]
Data Summary: Catalyst and Temperature Effects
| Catalyst Type | Typical Temperature Range (°C) | Predominant Product |
| Basic Catalysts | Lower (e.g., < 80°C) | O-Alkylated Ether |
| Solid Acid (e.g., Montmorillonite) | Higher (e.g., 100-150°C) | para-C-Alkylated Phenol[1] |
| Zeolite H-beta | Higher (e.g., > 100°C) | para-C-Alkylated Phenol[5] |
Issue 2: Poor Regioselectivity - Formation of ortho vs. para Isomers
Question: I am successfully achieving C-alkylation, but my product is a mixture of ortho- and para-isomers. How can I improve the selectivity for the para product?
Answer: The hydroxyl group of phenol is an ortho, para-director in electrophilic aromatic substitution.[13] Achieving high para-selectivity requires careful control over steric and electronic factors.
Causality and Strategic Solutions:
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position.
-
Bulky Catalysts: Employing catalysts with constrained pore structures, such as certain zeolites, can sterically disfavor the formation of the bulkier ortho-substituted transition state, thereby enhancing para-selectivity.
-
Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the ortho-isomer, leading to a decrease in para-selectivity.
-
-
Catalyst Acidity: The strength and type of acid sites on the catalyst can influence the ortho/para ratio. Highly acidic catalysts may promote isomerization of the ortho-product to the thermodynamically more stable para-isomer.[14]
Experimental Protocol: Enhancing para-Selectivity
-
Catalyst Selection: If you are using a non-shape-selective catalyst, consider switching to a large-pore zeolite like H-USY (FAU) or H-beta (BEA).
-
Temperature Optimization: Carefully evaluate the effect of temperature on the ortho/para ratio. It is possible that a moderate temperature provides the best balance of conversion and para-selectivity.
-
Time-Course Study: Monitor the product distribution over time. The ortho-isomer may form initially and then isomerize to the para-product. Longer reaction times could therefore lead to higher para-selectivity.
Issue 3: Catalyst Deactivation and Low Conversion
Question: My reaction starts well, but the conversion rate drops off over time, suggesting catalyst deactivation. What are the likely causes and how can I mitigate this?
Answer: Catalyst deactivation in phenol alkylation is often due to coking (the formation of heavy organic deposits on the catalyst surface) or poisoning of the active sites.
Causality and Strategic Solutions:
-
Coking: At higher temperatures, side reactions such as polymerization and condensation of reactants or products can lead to the formation of carbonaceous deposits that block catalyst pores and active sites.
-
Moderating Temperature: Avoid excessively high temperatures. Find the lowest temperature that provides an acceptable reaction rate and selectivity.
-
Solvent Effects: Using a solvent can help to dissolve and remove coke precursors from the catalyst surface.
-
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.
-
Reactant Purity: Ensure the purity of your phenol and 4-hydroxybutan-2-one.
-
Catalyst Regeneration: For solid catalysts, a regeneration step, typically involving calcination in air to burn off coke, can restore activity.
-
Experimental Protocol: Addressing Catalyst Deactivation
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Purity Check: Analyze the purity of your starting materials using techniques like GC-MS or NMR.
-
Catalyst Regeneration: If using a solid catalyst, develop a regeneration protocol. For zeolites or clays, this typically involves a controlled heating ramp in a flow of air.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Friedel-Crafts alkylation in this context?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[11][15][16] The acid catalyst protonates the hydroxyl group of 4-hydroxybutan-2-one, which then leaves as a water molecule to generate a carbocation. This carbocation acts as the electrophile that is attacked by the electron-rich phenol ring.
Q2: Can I use a Lewis acid like AlCl₃ for this reaction?
A2: While AlCl₃ is a classic Friedel-Crafts catalyst, its use with phenols can be problematic.[6][7] The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid, effectively deactivating both the catalyst and the phenol ring.[6][7] Using a stoichiometric amount of the Lewis acid might be necessary, which complicates the workup and generates significant waste.[16] Solid acid catalysts are generally a more environmentally benign and effective choice for this reaction.[1][12]
Q3: How can I effectively analyze the product mixture to determine the selectivity?
A3: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for analyzing the product mixture. You will need to obtain pure standards of the expected products (O-alkylated, ortho-C-alkylated, and para-C-alkylated) to determine their retention times and response factors for accurate quantification.
Q4: Are there any alternative, "greener" approaches to this alkylation?
A4: Yes, the use of solid, reusable catalysts like zeolites and acid-activated clays is a significant step towards a greener process compared to traditional homogeneous acid catalysts.[1][12][17] These catalysts minimize corrosive waste and can often be regenerated and reused.
Visualizing the Reaction Pathways and Workflow
To better understand the competing reactions and a typical experimental approach, the following diagrams are provided.
Reaction Pathway Diagram
Caption: Competing pathways in the alkylation of phenol.
Experimental Workflow Diagram
Sources
- 1. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 2. Raspberry ketone - Wikipedia [en.wikipedia.org]
- 3. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]
- 13. Phenol - Wikipedia [en.wikipedia.org]
- 14. US3932537A - Alkylation of phenols - Google Patents [patents.google.com]
- 15. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Purification of Polybrominated Biphenyls (PBBs)
Welcome to the technical support center for the purification of polybrominated biphenyls (PBBs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PBB purification. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
Introduction to PBB Purification Challenges
Polybrominated biphenyls (PBBs) are a class of persistent organic pollutants that present significant analytical challenges due to their structural similarity to other halogenated compounds, the complexity of their commercial mixtures, and their lipophilic nature.[1][2] Effective purification is paramount for accurate toxicological assessment, environmental monitoring, and the development of potential remediation strategies. The primary goal of any PBB purification workflow is to isolate the congeners of interest from complex sample matrices and from other structurally related compounds, most notably polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs).[3][4]
This guide provides practical, field-proven insights into overcoming common hurdles in PBB purification, grounded in established analytical methodologies.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of PBBs, offering potential causes and actionable solutions.
Problem 1: Poor Separation of PBB Congeners
Symptoms:
-
Co-elution of multiple PBB congeners in your chromatogram.
-
Inability to resolve target PBBs from isomeric interferences.
-
Broad and poorly defined chromatographic peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Chromatographic Selectivity | The stationary phase of your gas chromatography (GC) column may not provide sufficient selectivity to resolve structurally similar PBB congeners. | 1. Column Selection: Employ a high-resolution capillary GC column. Columns with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent) are a good starting point. For enhanced separation of specific congeners, consider columns with different polarities.[5] 2. Multi-Column Approaches: For highly complex mixtures, a two-dimensional GC (GCxGC) system can provide superior resolution. Alternatively, using two parallel columns of different selectivity can help confirm congener identity.[5] |
| Suboptimal GC Temperature Program | An overly rapid temperature ramp can lead to insufficient separation, while a slow ramp can cause excessive peak broadening. | 1. Optimize Temperature Ramp: Start with a slow initial ramp rate to separate the less brominated, more volatile congeners. A steeper ramp can be used later in the run for the higher brominated congeners.[6] 2. Isothermal Segments: Incorporate isothermal holds at specific temperatures to improve the resolution of closely eluting peaks. |
| Injector Issues | Improper injection technique or a contaminated injector can lead to peak distortion and poor resolution. | 1. Injector Temperature: Ensure the injector temperature is high enough to volatilize the PBBs without causing thermal degradation.[6] 2. Liner Maintenance: Regularly inspect and replace the injector liner to prevent the accumulation of non-volatile residues. |
Problem 2: Presence of Co-eluting Contaminants (e.g., PCBs, PBDEs)
Symptoms:
-
Mass spectral data indicates the presence of chlorinated or other brominated compounds at the same retention time as your target PBB.
-
Inaccurate quantification due to overlapping signals.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Sample Cleanup | The initial sample cleanup procedure may not be effective at removing structurally similar interfering compounds. | 1. Activated Carbon Chromatography: This is a highly effective technique for separating PBBs from PCBs and other planar aromatic compounds. The planar structure of certain PCBs allows them to be retained on the carbon column while the non-planar PBBs are eluted.[5] 2. Gel Permeation Chromatography (GPC): GPC separates molecules based on size and is excellent for removing high-molecular-weight interferences like lipids and polymers from sample extracts.[7][8][9][10] |
| Lack of Selective Detection | The detector being used may not be able to differentiate between PBBs and co-eluting contaminants. | 1. Mass Spectrometry (MS): Utilize GC-MS for definitive identification. The fragmentation patterns of PBBs are distinct from PCBs and PBDEs. High-resolution mass spectrometry (HRMS) can provide even greater specificity.[1][11][12][13] 2. Electron Capture Negative Ionization (ECNI): This ionization technique is highly sensitive for halogenated compounds and can provide different response factors for PBBs and PCBs, aiding in their differentiation.[3] |
Problem 3: Sample Degradation During Cleanup and Analysis
Symptoms:
-
Low recovery of higher brominated PBB congeners.
-
Appearance of debrominated PBB species in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Photodegradation | PBBs, particularly the higher brominated congeners, are susceptible to degradation upon exposure to ultraviolet (UV) light.[1] | 1. Use Amber Glassware: Protect samples from light by using amber vials and glassware throughout the extraction and cleanup process. 2. Minimize Exposure to Light: Work in a dimly lit area or cover samples with aluminum foil. |
| Thermal Degradation | High temperatures in the GC injector or column can cause the PBBs to lose bromine atoms.[6][14] | 1. Optimize GC Conditions: Use the lowest possible injector and oven temperatures that still allow for good chromatography.[6] 2. Shorter GC Columns: Consider using a shorter GC column to reduce the residence time of the analytes at high temperatures.[6] |
Problem 4: Low Recovery Rates
Symptoms:
-
The quantified amount of PBBs in the final extract is significantly lower than the expected concentration.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Extraction | The chosen extraction method may not be effectively removing the PBBs from the sample matrix. PBBs are lipophilic and bind strongly to organic matter.[1] | 1. Select an Appropriate Extraction Method: For solid samples, Soxhlet extraction (Method 3540), pressurized fluid extraction (Method 3545A), or microwave extraction (Method 3546) are robust options.[15] For aqueous samples, liquid-liquid extraction (Method 3510) or solid-phase extraction (Method 3535) can be used.[15] 2. Solvent Selection: Use a non-polar solvent or a mixture of solvents appropriate for the sample matrix. Hexane and dichloromethane are commonly used. |
| Losses During Sample Cleanup | Analytes can be lost during multi-step cleanup procedures. | 1. Method Validation: Spike a blank sample with a known amount of PBB standard and process it through the entire cleanup and analysis procedure to determine recovery rates. 2. Minimize Transfer Steps: Each transfer of the sample from one container to another can result in losses. Streamline the workflow where possible. |
| Adsorption to Glassware | PBBs can adsorb to the surface of glassware, especially if the glassware is not properly cleaned and deactivated. | 1. Silanize Glassware: Treat glassware with a silanizing agent to reduce active sites that can adsorb PBBs. 2. Thorough Rinsing: Rinse glassware with a solvent that effectively dissolves PBBs (e.g., toluene or hexane) to ensure complete transfer of the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective column chromatography techniques for PBB fractionation?
A1: For the fractionation of PBBs from complex mixtures, a multi-step approach is often necessary.
-
Alumina and Silica Gel Chromatography: These are commonly used for initial cleanup and fractionation based on polarity. Different PBB congeners will elute at different times depending on their degree of bromination and substitution pattern.
-
Activated Carbon Chromatography: This is a powerful technique for separating planar compounds (like some PCBs and dioxins) from non-planar compounds like many PBBs.
-
Reversed-Phase Chromatography: Techniques like reversed-phase Lipidex-500 column chromatography have been shown to be effective for separating structurally similar PBB congeners that are difficult to resolve by other methods.[16][17]
Q2: How can I confirm the purity of my isolated PBB fractions?
A2: Purity confirmation requires a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying PBBs.[12][13] By comparing the retention time and mass spectrum of your isolated compound to a certified reference standard, you can confirm its identity. The presence of other peaks in the chromatogram indicates impurities.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, especially in the presence of interfering compounds, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or uncharacterized PBB congeners, NMR spectroscopy can be used to elucidate the exact structure.
Q3: What are the key differences in purifying PBBs from environmental samples versus commercial mixtures?
A3: The primary difference lies in the complexity of the sample matrix.
-
Environmental Samples (e.g., soil, sediment, biological tissues): These samples contain a wide range of interfering compounds, including lipids, humic acids, and other persistent organic pollutants.[18][19] Therefore, a more extensive cleanup procedure, often involving GPC and multiple column chromatography steps, is required to isolate the PBBs.[7]
-
Commercial Mixtures (e.g., Firemaster BP-6): These mixtures are less complex than environmental samples but still contain a variety of PBB congeners and potentially some impurities from the manufacturing process.[16][17] The purification goal here is often to isolate individual congeners from the mixture, which typically involves techniques like recrystallization and high-performance liquid chromatography (HPLC) or advanced column chromatography.[16][17]
Q4: Are there any specific safety precautions I should take when working with PBBs?
A4: Yes, PBBs are considered to be reasonably anticipated to be human carcinogens and can act as endocrine disruptors.[1][11] Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Fume Hood: All work with PBBs, especially when handling pure compounds or concentrated solutions, should be performed in a certified chemical fume hood to prevent inhalation exposure.
-
Waste Disposal: Dispose of all PBB-contaminated waste according to your institution's hazardous waste disposal guidelines.
Experimental Workflows & Diagrams
Workflow for PBB Purification from Biological Tissue
This workflow provides a general outline for the purification of PBBs from a complex biological matrix such as fish tissue.
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Gel Permeation Chromatography (GPC) as an effective cleanup method? - Testing and Analytics - Future4200 [future4200.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gilson.com [gilson.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ttslaboratuvar.com [ttslaboratuvar.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
minimizing impurities in the synthesis of brompheniramine maleate intermediates
Technical Support Center: Synthesis of Brompheniramine Maleate Intermediates
A Guide to Minimizing Impurities for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of brompheniramine maleate intermediates. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, focusing on the critical aspects of impurity identification and minimization. As professionals in drug development, we understand that controlling impurities is not merely an analytical exercise but a crucial step that dictates the safety, efficacy, and viability of an active pharmaceutical ingredient (API).
This document moves beyond standard protocols to explain the chemical causality behind impurity formation and provides field-proven strategies to ensure the robustness and reproducibility of your synthesis.
Section 1: Friedel-Crafts Acylation - Synthesis of 2-(4-bromobenzoyl)pyridine
The synthesis of the key ketone intermediate, 2-(4-bromobenzoyl)pyridine, via the Friedel-Crafts acylation of bromobenzene with 2-pyridinecarbonyl chloride is a cornerstone of the brompheniramine synthesis pathway. However, this step is frequently plagued by the formation of regioisomeric and other process-related impurities.
FAQ 1: What are the primary impurities formed during the Friedel-Crafts acylation step, and why do they form?
Answer: The most common and challenging impurities in this step are the undesired positional isomers: 2-(2-bromobenzoyl)pyridine (ortho-isomer) and 2-(3-bromobenzoyl)pyridine (meta-isomer) .
Causality and Mechanism: The formation of these isomers is a direct consequence of the principles of electrophilic aromatic substitution. The bromine atom on the bromobenzene ring is an ortho-, para- directing group due to its ability to donate a lone pair of electrons, stabilizing the arenium ion intermediate at these positions.[1] However, it is also deactivating due to its inductive electron-withdrawing effect.
-
Para-substitution (Desired): This is the major product. The bromine atom's bulk provides significant steric hindrance at the ortho positions, making the para position the most favorable site for acylation.[1]
-
Ortho-substitution (Impurity): Despite steric hindrance, a small percentage of the ortho-isomer is typically formed because the ortho position is electronically activated.
-
Meta-substitution (Impurity): This isomer is generally formed in very small quantities as the meta position is the most electronically deactivated.
Another potential impurity is di-acylated bromobenzene , although this is less common. The product ketone is significantly deactivated by the electron-withdrawing carbonyl group, which makes a second acylation reaction much less favorable than the first.[2][3]
dot digraph "Friedel_Crafts_Impurity_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Bromobenzene +\n2-Pyridinecarbonyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="AlCl3\n(Lewis Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acylium [label="2-Pyridylacylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Para_Product [label="Desired Product:\n2-(4-bromobenzoyl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon]; Ortho_Impurity [label="Impurity:\nOrtho-isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meta_Impurity [label="Impurity:\nMeta-isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst [style=invis]; Catalyst -> Acylium [label="Generates"]; Acylium -> Para_Product [label="Major Pathway\n(Para Attack)", color="#34A853"]; Acylium -> Ortho_Impurity [label="Minor Pathway\n(Ortho Attack)", color="#EA4335"]; Acylium -> Meta_Impurity [label="Trace Pathway\n(Meta Attack)", color="#EA4335", style=dashed];
{rank=same; Start; Catalyst;} {rank=same; Para_Product; Ortho_Impurity; Meta_Impurity;} } dot Caption: Impurity pathways in Friedel-Crafts acylation.
FAQ 2: How can I control the reaction to minimize the formation of ortho- and meta-isomers?
Answer: Controlling regioisomer formation hinges on carefully managing reaction kinetics and thermodynamics. The goal is to maximize the steric and electronic factors that favor para-substitution.
Troubleshooting Guide & Protocol:
-
Temperature Control (Critical):
-
Issue: High reaction temperatures provide enough energy to overcome the activation barrier for ortho-substitution, leading to higher levels of the ortho-isomer.
-
Solution: Maintain a low and consistent reaction temperature. Start the reaction at 0-5 °C during the addition of the acylating agent and allow it to slowly warm to room temperature. This favors the thermodynamically more stable para-product.
-
-
Solvent Choice:
-
Issue: Highly polar solvents can stabilize the transition states leading to all isomers, potentially reducing selectivity.
-
Solution: Use a non-polar or moderately polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). These solvents provide good solubility for the reactants without overly influencing the reaction's regioselectivity.
-
-
Rate of Addition:
-
Issue: A rapid addition of the acyl chloride in the presence of the Lewis acid can create localized "hot spots" and high concentrations of the reactive acylium ion, leading to less selective reactions.
-
Solution: Add the 2-pyridinecarbonyl chloride solution dropwise to the mixture of bromobenzene and aluminum chloride (AlCl₃) over a prolonged period (e.g., 60-90 minutes) while maintaining a low temperature.[1]
-
-
Stoichiometry of Lewis Acid:
-
Issue: Insufficient Lewis acid will result in a sluggish reaction, while a vast excess does not necessarily improve selectivity and complicates the workup. In acylation, the product ketone complexes with AlCl₃, so a stoichiometric amount is required.[2]
-
Solution: Use approximately 1.1 to 1.3 molar equivalents of AlCl₃. This ensures complete activation of the acyl chloride and complexation with the product ketone, preventing further reactions.[2]
-
Optimized Reaction Conditions for Minimizing Isomers
| Parameter | Standard Condition | Optimized for High Purity | Rationale |
| Temperature | Room Temp to 40°C | 0°C to Room Temp | Favors thermodynamically stable para-isomer. |
| Solvent | CS₂, Nitrobenzene | Dichloromethane (DCM) | Offers good solubility with moderate polarity. |
| Addition Rate | Rapid (10-15 min) | Slow, Dropwise (60-90 min) | Prevents local overheating and concentration spikes. |
| AlCl₃ (eq.) | 1.05 eq. | 1.1 - 1.2 eq. | Ensures complete reaction without unnecessary excess. |
Section 2: Grignard Reaction & Side Chain Addition
The next critical phase is the formation of the tertiary alcohol intermediate by reacting 2-(4-bromobenzoyl)pyridine with a Grignard reagent, typically derived from 2-chloro-N,N-dimethylethanamine. This step introduces a new set of potential impurities.
FAQ 3: During the Grignard reaction with 2-(dimethylamino)ethylmagnesium chloride, my yield is low and I detect significant amounts of unreacted ketone. What is the cause?
Answer: Low conversion in a Grignard reaction is almost always attributable to two primary factors: compromised Grignard reagent or issues with reactant stoichiometry and addition.
Troubleshooting Guide:
-
Grignard Reagent Quality:
-
Issue: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent, reducing its effective concentration.
-
Protocol for Verification (Titration): Before starting your main reaction, you must titrate a small aliquot of your Grignard reagent to determine its exact molarity. A common method is titration against a known concentration of sec-butanol in xylene with 1,10-phenanthroline as an indicator.
-
Causality: Water protonates the highly basic Grignard reagent (R-MgX + H₂O → R-H + Mg(OH)X), rendering it inactive. Oxygen can also lead to the formation of alkoxides.
-
-
Reaction Setup and Conditions:
-
Issue: Residual moisture in glassware or solvents is a common culprit.
-
Best Practices:
-
All glassware must be oven-dried (>120°C) or flame-dried under vacuum immediately before use.
-
Use anhydrous solvents (e.g., anhydrous THF or diethyl ether) from a freshly opened bottle or a solvent purification system.
-
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent preparation to reaction quenching.
-
-
-
Reverse Addition:
-
Issue: Adding the Grignard reagent to the ketone can sometimes lead to side reactions like enolization, especially if the ketone has acidic alpha-protons.
-
Solution (Reverse Addition): A highly effective technique is to add the ketone solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which drives the desired nucleophilic addition to completion and minimizes enolization.
-
dot digraph "Grignard_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Yield of\nTertiary Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Check_Grignard [label="Was the Grignard reagent\ntitrated?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Titrate [label="Action: Titrate reagent to\ndetermine true molarity.", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_Stoichiometry [label="Adjust stoichiometry based\non titration results.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Conditions [label="Were anhydrous conditions\nstrictly maintained?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Improve_Conditions [label="Action: Oven-dry all glassware.\nUse anhydrous solvents and\ninert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"];
Check_Addition [label="Was reverse addition used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Implement_Reverse [label="Action: Add ketone solution\nslowly to the Grignard reagent.", fillcolor="#F1F3F4", fontcolor="#202124"];
Success [label="Improved Yield and\nConversion Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon];
// Edges Start -> Check_Grignard; Check_Grignard -> Check_Conditions [label="Yes"]; Check_Grignard -> Titrate [label="No"]; Titrate -> Adjust_Stoichiometry; Adjust_Stoichiometry -> Check_Conditions;
Check_Conditions -> Check_Addition [label="Yes"]; Check_Conditions -> Improve_Conditions [label="No"]; Improve_Conditions -> Check_Addition;
Check_Addition -> Success [label="Yes"]; Check_Addition -> Implement_Reverse [label="No"]; Implement_Reverse -> Success; } dot Caption: Troubleshooting workflow for Grignard reaction yield.
Section 3: Analytical Methods for Impurity Profiling
Effective impurity control is impossible without robust analytical methods to identify and quantify them. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.
FAQ 4: What is a reliable starting point for an HPLC method to separate brompheniramine from its key process impurities?
Answer: A reverse-phase HPLC (RP-HPLC) method with a C18 column and a gradient elution using a buffered mobile phase is highly effective for resolving brompheniramine and its related substances.[4][5]
Starting HPLC Method Protocol:
| Parameter | Recommended Condition |
| Column | Sunniest C18 (or equivalent), 150 x 4.6 mm, 3 µm[4] |
| Mobile Phase A | Potassium di-hydrogen phosphate buffer (e.g., 20mM, pH 3.0)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Start at 10-20% B, ramp to 70-80% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Column Temp. | 30 °C[4] |
| Detection (UV) | 260 nm[4] |
| Sample Prep. | Dissolve sample in a 50:50 mixture of Mobile Phase A and B |
Rationale and Self-Validation:
-
Why a C18 column? The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in brompheniramine and its intermediates.
-
Why a buffer? The amine functional groups in brompheniramine are basic. A buffer (pH 3.0) ensures these amines are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. Without a buffer, you will likely see broad, tailing peaks.
-
Why a gradient? The impurities (e.g., unreacted ketone, regioisomers, pheniramine) have different polarities. A gradient elution, where the percentage of organic solvent (Acetonitrile) is increased over time, is necessary to elute all compounds with good resolution in a reasonable timeframe.[4]
-
Validation Check: A well-separated chromatogram should show baseline resolution (≥ 2.0) between the main API peak and all known impurity peaks.[4] Known impurities that should be monitored include pheniramine and chlorpheniramine, which can arise from impurities in the starting materials.[4]
References
-
Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. ResearchGate. [Link]
-
Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Scilit. [Link]
-
Friedel-Crafts Acetylation of Bromobenzene. StuDocu. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4-Bromophenyl Compounds
The Analytical Imperative for 4-Bromophenyl Compounds
The 4-bromophenyl moiety is a common structural feature in a wide array of active pharmaceutical ingredients (APIs), synthetic intermediates, and agrochemicals. Its presence imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability. However, the accurate quantification of these compounds and their potential impurities or degradants is paramount for ensuring product safety and efficacy. A rigorously validated, stability-indicating HPLC method is not merely a regulatory requirement but the bedrock of reliable quality control.
This guide moves beyond a simple checklist of validation steps. It delves into the causality behind experimental choices, compares common analytical approaches, and provides a framework for developing a self-validating system, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
Foundational Strategy: The Validation Workflow
A successful validation demonstrates that an analytical procedure is unequivocally "suitable for its intended purpose."[3][4][5] The process is not linear but an interconnected system where each parameter informs the others. The overall goal is to build a comprehensive data package that proves the method is reliable, reproducible, and robust for routine use.
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of 4-(4-bromophenyl)butan-2-one and its Chloro-Analog for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of 4-(4-bromophenyl)butan-2-one and its chloro-analog, 4-(4-chlorophenyl)butan-2-one. These two halogenated ketones are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The choice between a bromo or chloro substituent can significantly impact reactivity, cost, and the overall synthetic strategy. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to make an informed decision based on their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical differences between the bromo and chloro analogs stem from the intrinsic properties of bromine and chlorine atoms, such as atomic mass, electronegativity, and bond strength with carbon. These differences manifest in macroscopic properties like molecular weight, boiling point, and density.
A summary of their key physicochemical properties is presented below. It is noteworthy that while the electronegativity difference is modest, the greater mass of bromine results in a significantly higher molecular weight and density for the bromo-analog. The predicted lipophilicity (XLogP3) is identical, suggesting that passive diffusion across biological membranes might be similar for both compounds, at least in initial approximations.
| Property | This compound | 4-(4-chlorophenyl)butan-2-one | Justification for Difference |
| CAS Number | 89201-84-3[1][2] | 3506-75-0[3][4] | N/A |
| Molecular Formula | C₁₀H₁₁BrO[1][2] | C₁₀H₁₁ClO[3][4] | Different halogen substituent. |
| Molecular Weight | 227.10 g/mol [1][2] | 182.64 g/mol [4][5] | Bromine is significantly heavier than chlorine. |
| Appearance | Light yellow oil (typical) | Colourless to Pale Yellow Oil[3] | Generally similar for simple halogenated aromatics. |
| Boiling Point | Not available | 110-114 °C (3 Torr)[3] | Expected to be higher for the bromo-analog due to increased mass and stronger van der Waals forces. |
| Density | ~1.36 g/cm³ (predicted) | 1.111 g/cm³ (predicted)[3][6] | The higher atomic mass of bromine increases the overall molecular density. |
| XLogP3 (Lipophilicity) | 2.5[1][2] | 2.5[4] | The contributions of Br and Cl to lipophilicity are similar in this context. |
| Solubility | Not available | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)[3] | Expected to have similar solubility profiles in common organic solvents. |
Synthesis and Reaction Chemistry
The choice between the bromo- and chloro-analog often hinges on their synthesis and subsequent reactivity in downstream applications. While their preparation can follow similar pathways, their behavior in key synthetic transformations, particularly cross-coupling reactions, is markedly different.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
A common and direct route to these compounds is the Friedel-Crafts acylation of the corresponding halobenzene with 4-chlorobutanoyl chloride, followed by a dehydrochlorination/reduction sequence or a direct reaction with a suitable organometallic reagent. A more straightforward laboratory synthesis involves the acylation of the halobenzene with but-3-en-2-one or a related precursor under acidic conditions.
Below is a generalized workflow for their synthesis, highlighting the common pathway.
Sources
A Comparative Guide to Interpreting ¹H and ¹³C NMR Spectra of Substituted Butanones
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a deep understanding of NMR spectral interpretation is crucial for compound identification, verification, and characterization. This guide offers an in-depth, comparative analysis of ¹H and ¹³C NMR spectra for a series of substituted butanones, moving beyond a simple recitation of data to explain the underlying principles that govern the observed spectral features.
The Foundation: Understanding NMR Spectroscopy
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei.[1][2] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[2] This sensitivity is the origin of the chemical shift (δ) , a fundamental parameter in NMR that provides a wealth of structural information.[1][3]
Two other key features of ¹H NMR spectra are integration and spin-spin coupling . Integration, the area under a signal, is proportional to the number of protons giving rise to that signal.[3][4] Spin-spin coupling, or J-coupling, results in the splitting of a signal into a multiplet and arises from the interaction of the magnetic fields of non-equivalent protons on adjacent atoms.[2][5] The number of peaks in a multiplet is determined by the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.[1][6]
In contrast, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, meaning each unique carbon atom appears as a single line, simplifying the spectrum by removing C-H coupling.[4] The primary information gleaned from a ¹³C NMR spectrum is the number of distinct carbon environments and their chemical shifts.[3][7]
Baseline Analysis: The Unsubstituted 2-Butanone
To appreciate the effects of substitution, we must first thoroughly understand the NMR spectra of the parent molecule, 2-butanone.
¹H NMR Spectrum of 2-Butanone
The ¹H NMR spectrum of 2-butanone exhibits three distinct signals, corresponding to the three sets of non-equivalent protons.
-
A triplet at approximately 1.06 ppm: This signal is attributed to the methyl protons (C4-H₃). It is split into a triplet by the two adjacent protons on the methylene group (C3-H₂), following the n+1 rule (2+1=3).[6][8]
-
A singlet at approximately 2.16 ppm: This sharp signal corresponds to the methyl protons (C1-H₃) adjacent to the carbonyl group. With no protons on the neighboring carbonyl carbon, there is no coupling, resulting in a singlet.[6][8]
-
A quartet at approximately 2.45 ppm: This signal arises from the methylene protons (C3-H₂). These protons are deshielded by the adjacent carbonyl group and are split into a quartet by the three neighboring methyl protons (C4-H₃) (3+1=4).[6][8]
¹³C NMR Spectrum of 2-Butanone
The proton-decoupled ¹³C NMR spectrum of 2-butanone displays four distinct signals, one for each unique carbon atom.[7]
-
A signal at approximately 7.9 ppm: This upfield signal corresponds to the terminal methyl carbon (C4), which is furthest from the electron-withdrawing carbonyl group.[7]
-
A signal at approximately 29.4 ppm: This signal is assigned to the methyl carbon (C1) directly attached to the carbonyl group.[7]
-
A signal at approximately 36.9 ppm: This signal corresponds to the methylene carbon (C3).[7]
-
A highly deshielded signal at approximately 209.3 ppm: This downfield signal is characteristic of a ketone carbonyl carbon (C2).[7][9] The significant deshielding is due to the electronegativity of the oxygen atom and the nature of the double bond.[9]
| 2-Butanone | ¹H Chemical Shift (δ, ppm) | ¹H Splitting Pattern | ¹³C Chemical Shift (δ, ppm) |
| C1-H₃ | ~2.16 | Singlet | ~29.4 |
| C2=O | - | - | ~209.3 |
| C3-H₂ | ~2.45 | Quartet | ~36.9 |
| C4-H₃ | ~1.06 | Triplet | ~7.9 |
Experimental Protocol: Standard NMR Sample Preparation
A standardized approach to sample preparation is critical for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the butanone derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube using a pipette. CDCl₃ is a common choice due to its excellent solvating properties and the fact that its residual proton signal (at 7.26 ppm) and carbon signal (at 77.16 ppm) are well-defined and do not typically interfere with the signals of interest.
-
Reference Standard: Tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR.[7] Modern spectrometers can often reference the residual solvent peak, making the addition of TMS optional.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, briefly vortex the sample.
-
Data Acquisition: Insert the NMR tube into the spectrometer's probe. Follow the instrument's standard operating procedures to acquire the ¹H and ¹³C NMR spectra. This typically involves tuning and shimming the probe to optimize the magnetic field homogeneity.
Caption: Workflow for NMR-based structural elucidation.
Comparative Analysis: The Impact of Substitution
Now, let's examine how the introduction of substituents alters the NMR spectra of butanone. We will consider three examples: 3-methyl-2-butanone, 3,3-dimethyl-2-butanone, and 1-chloro-2-butanone.
Case Study 1: 3-Methyl-2-butanone
The introduction of a methyl group at the C3 position significantly changes the symmetry and electronic environment of the molecule.
¹H NMR Spectrum:
-
A singlet at ~2.1 ppm: This signal is from the C1-H₃ protons, largely unaffected by the substitution three bonds away.
-
A doublet at ~1.1 ppm: The two methyl groups at the C3 position are now equivalent and appear as a single signal. This signal is split into a doublet by the single proton at the C3 position (1+1=2).
-
A septet at ~2.6 ppm: The single proton at the C3 position is split by the six equivalent protons of the two adjacent methyl groups (6+1=7), resulting in a septet.
¹³C NMR Spectrum:
-
~18.3 ppm: The two equivalent methyl carbons attached to C3.
-
~26.5 ppm: The C1 methyl carbon.
-
~41.7 ppm: The C3 methine carbon, which is now a CH group.
-
~212.7 ppm: The carbonyl carbon, slightly deshielded compared to 2-butanone.
| 3-Methyl-2-butanone | ¹H Chemical Shift (δ, ppm) | ¹H Splitting Pattern | ¹³C Chemical Shift (δ, ppm) |
| C1-H₃ | ~2.1 | Singlet | ~26.5 |
| C2=O | - | - | ~212.7 |
| C3-H | ~2.6 | Septet | ~41.7 |
| C4-H₃ & C3-CH₃ | ~1.1 | Doublet | ~18.3 |
Case Study 2: 3,3-Dimethyl-2-butanone (Pinacolone)
Adding a second methyl group at the C3 position introduces a quaternary carbon and further alters the spectrum.
¹H NMR Spectrum:
-
A singlet at ~2.1 ppm: The C1-H₃ protons.
-
A singlet at ~1.2 ppm: The nine equivalent protons of the three methyl groups at the C3 position (the tert-butyl group). There are no adjacent protons to cause splitting.
¹³C NMR Spectrum:
-
~26.3 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~27.0 ppm: The C1 methyl carbon.
-
~44.0 ppm: The quaternary C3 carbon.
-
~212.4 ppm: The carbonyl carbon.
| 3,3-Dimethyl-2-butanone | ¹H Chemical Shift (δ, ppm) | ¹H Splitting Pattern | ¹³C Chemical Shift (δ, ppm) |
| C1-H₃ | ~2.1 | Singlet | ~27.0 |
| C2=O | - | - | ~212.4 |
| C3 | - | - | ~44.0 |
| C4-H₃ (tert-butyl) | ~1.2 | Singlet | ~26.3 |
Case Study 3: 1-Chloro-2-butanone
Replacing a proton on the C1 methyl group with an electronegative chlorine atom has a pronounced effect on the chemical shifts of nearby nuclei.
¹H NMR Spectrum:
-
A singlet at ~4.1 ppm: The two protons on the C1 carbon are significantly deshielded due to the strong electron-withdrawing effect of the chlorine atom.
-
A quartet at ~2.8 ppm: The C3-H₂ protons, deshielded by the adjacent carbonyl group.
-
A triplet at ~1.1 ppm: The C4-H₃ protons, relatively unaffected by the distant chlorine atom.
¹³C NMR Spectrum:
-
~7.6 ppm: The C4 methyl carbon.
-
~35.5 ppm: The C3 methylene carbon.
-
~49.5 ppm: The C1 methylene carbon, significantly deshielded by the attached chlorine.
-
~203.0 ppm: The carbonyl carbon, which is slightly shielded compared to 2-butanone. This is a result of the complex interplay of electronic effects.
| 1-Chloro-2-butanone | ¹H Chemical Shift (δ, ppm) | ¹H Splitting Pattern | ¹³C Chemical Shift (δ, ppm) |
| C1-H₂Cl | ~4.1 | Singlet | ~49.5 |
| C2=O | - | - | ~203.0 |
| C3-H₂ | ~2.8 | Quartet | ~35.5 |
| C4-H₃ | ~1.1 | Triplet | ~7.6 |
graph TD {
A[2-Butanone] --> B[3-Methyl-2-butanone];
A --> C[3,3-Dimethyl-2-butanone];
A --> D[1-Chloro-2-butanone];
subgraph "Substitution Effects"
B -- "Addition of one methyl group at C3" --> E["- Loss of C3-H₂ quartet
Appearance of C3-H septet
Appearance of C4/C3-CH₃ doublet"]; C -- "Addition of two methyl groups at C3" --> F["- Loss of C3-H₂ quartet and C4-H₃ triplet
Appearance of tert-butyl singlet"]; D -- "Substitution of H with Cl at C1" --> G["- Significant downfield shift of C1-H₂
C1-H₃ singlet becomes C1-H₂Cl singlet"]; end
style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Caption: Impact of substitution on butanone NMR spectra.
Conclusion
This guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in elucidating the structure of substituted butanones. By systematically analyzing the chemical shifts, integration, and splitting patterns, one can confidently deduce the molecular architecture. The comparison of the parent 2-butanone with its substituted derivatives highlights the predictable and rational ways in which structural modifications manifest in the NMR spectra. For researchers in drug discovery and development, a mastery of these interpretive skills is not merely academic but a fundamental requirement for the successful characterization and advancement of new chemical entities.
References
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 1. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]
-
Wikipedia. (2023, December 26). J-coupling. Retrieved from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]
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- 2. jackwestin.com [jackwestin.com]
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. J-coupling - Wikipedia [en.wikipedia.org]
- 6. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Raspberry Ketone
4-(4-hydroxyphenyl)-2-butanone, widely known as Raspberry Ketone, is the primary aromatic compound responsible for the sweet scent of raspberries.[1] Beyond its use in the fragrance and flavor industry, it has gained significant attention as a weight-loss supplement.[1][2] This surge in popularity necessitates robust and reliable analytical methods to ensure product quality, authenticate natural versus synthetic origins, and conduct pharmacokinetic and metabolic studies.[3][4] Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the sensitive and specific quantification of Raspberry Ketone.
This guide provides an in-depth comparison of the two primary mass spectrometry-based methodologies for the analysis of 4-(4-hydroxyphenyl)-2-butanone: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles, delve into the intricacies of fragmentation patterns, and provide detailed, field-proven experimental protocols.
Unraveling the Molecule: A Look at Fragmentation
Understanding the fragmentation pattern of 4-(4-hydroxyphenyl)-2-butanone under different ionization techniques is fundamental to developing selective and sensitive mass spectrometric methods. The molecular weight of Raspberry Ketone is 164.20 g/mol .[5]
Electron Ionization (EI) Fragmentation in GC-MS
In Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is the most common ionization technique. High-energy electrons bombard the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical fingerprint. The NIST mass spectrum for 4-(4-hydroxyphenyl)-2-butanone shows a characteristic fragmentation pattern.[6]
The molecular ion peak ([M]⁺) is observed at m/z 164. A prominent peak at m/z 107 is indicative of a key fragmentation pathway involving the cleavage of the bond between the aliphatic chain and the phenyl ring, resulting in a stable hydroxybenzyl cation.[7][8] Another significant fragment is observed at m/z 43, corresponding to the acetyl group ([CH₃CO]⁺).[8]
Caption: Electron Ionization (EI) fragmentation pathway of Raspberry Ketone.
Electrospray Ionization (ESI) in LC-MS/MS
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 165 in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. This approach, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.
In a typical LC-MS/MS experiment, the precursor ion [M+H]⁺ at m/z 165 is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then monitored. Common product ions for Raspberry Ketone include those resulting from the loss of water or the cleavage of the side chain.
Comparative Analysis of Analytical Methodologies
Both GC-MS and LC-MS/MS offer distinct advantages and are suited for different analytical objectives. The choice between these techniques depends on factors such as the sample matrix, the required sensitivity, and the desired throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by electron ionization and mass analysis. | Separation of compounds in the liquid phase followed by soft ionization (e.g., ESI) and tandem mass analysis. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Ionization | Hard ionization (Electron Ionization - EI) leading to extensive, reproducible fragmentation. | Soft ionization (Electrospray Ionization - ESI) resulting in minimal fragmentation and a prominent molecular ion. |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, especially in MRM mode, which monitors specific precursor-to-product ion transitions. |
| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, with Limits of Quantification (LOQ) often in the low ng/mL to pg/mL range.[2] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be significantly affected by matrix components, often requiring internal standards for accurate quantification. |
| Typical Applications | Quality control, purity assessment, identification of synthetic impurities.[3] | Pharmacokinetic studies, metabolite identification, trace-level quantification in complex biological matrices.[2][9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 4-(4-hydroxyphenyl)-2-butanone using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis for Quality Control
This protocol is designed for the qualitative and quantitative assessment of Raspberry Ketone in raw materials or finished products.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the Raspberry Ketone standard or sample. b. Dissolve in 10 mL of a suitable solvent such as methanol or acetone. c. Vortex for 1 minute to ensure complete dissolution. d. If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Conditions:
-
Column: A capillary column such as a DB-5ms is suitable.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis: a. Identify the Raspberry Ketone peak based on its retention time. b. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[6] c. For quantification, construct a calibration curve using certified Raspberry Ketone standards of known concentrations.
Caption: A streamlined workflow for the GC-MS analysis of Raspberry Ketone.
Protocol 2: LC-MS/MS Analysis for Pharmacokinetic Studies
This protocol is optimized for the sensitive quantification of Raspberry Ketone in biological matrices such as plasma.[10]
1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog). b. Vortex for 2 minutes to precipitate proteins. c. Centrifuge at 10,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for improved resolution and speed.[2]
-
Column: A C18 column (e.g., 2.0 mm x 50 mm, 2 µm) is commonly used.[11]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.[9]
-
Flow Rate: 0.45 mL/min.[9]
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.8 min: 10-28% B
-
3.8-3.9 min: 28-40% B
-
3.9-5.5 min: 40-55% B
-
5.5-5.6 min: 55-80% B
-
5.6-6.0 min: Hold at 80% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Raspberry Ketone: Precursor ion m/z 165 → Product ion (e.g., m/z 107 or other characteristic fragments).
-
Internal Standard: Monitor the appropriate transition for the chosen internal standard.
-
3. Data Analysis: a. Integrate the peak areas for Raspberry Ketone and the internal standard. b. Calculate the peak area ratio. c. Quantify the concentration of Raspberry Ketone in the samples using a calibration curve prepared in the same biological matrix.
Caption: Workflow for the LC-MS/MS quantification of Raspberry Ketone in plasma.
Conclusion: A Multi-Faceted Approach to a Multifaceted Molecule
The mass spectrometric analysis of 4-(4-hydroxyphenyl)-2-butanone is a powerful tool for researchers, scientists, and drug development professionals. GC-MS, with its robust and reproducible fragmentation, is ideally suited for quality control and purity assessments. In contrast, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice for demanding applications such as pharmacokinetic studies and trace-level analysis in complex matrices. A comprehensive understanding of the principles and practical considerations of both techniques, as outlined in this guide, will enable the generation of high-quality, reliable data essential for advancing research and ensuring product integrity in the ever-evolving landscape of natural products and pharmaceuticals.
References
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Current Developments in Nutrition. (n.d.). Method Development and Validation with Statistical Analysis to Access Raspberry Ketone Metabolism in Mice by UHPLC-QqQ-MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of raspberry ketone in raspberry by high performance liquid chromatography tandem mass spectrometry | Request PDF. Retrieved from [Link]
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IEEE Xplore. (n.d.). Determination of raspberry ketone in raspberry by high performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Beta Analytic. (2017, July 25). Carbon-14 Natural Product Analysis of Raspberry Ketone. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. Retrieved from [Link]
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PubMed Central. (n.d.). UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of raspberry ketone metabolites in mice plasma and brain. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843). Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. Retrieved from [Link]
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YouTube. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Food Supplement with Unusual Raspberry Ketone Content. Retrieved from [Link]
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chemeurope.com. (n.d.). Raspberry ketone. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). LC–MS/MS method for quantification of raspberry ketone in rat plasma: application to preclinical pharmacokinetic studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Bromophenyl Derivatives
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, onto aromatic scaffolds has proven to be a highly effective strategy for the discovery of novel therapeutic agents. Bromophenyl derivatives, a prominent class of such compounds, have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in drug development. The presence of the bromine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby modulating its interaction with biological targets and ultimately its pharmacological profile.
This guide offers an in-depth comparative analysis of the biological activities of various bromophenyl derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols to provide researchers and drug development professionals with a robust framework for their own investigations.
Comparative Analysis of Biological Activities
The biological potency and selectivity of bromophenyl derivatives are intricately linked to the number and position of bromine substituents on the phenyl ring, as well as the nature of other appended functional groups. This section provides a comparative overview of their performance in key therapeutic areas.
Antimicrobial Activity
Bromophenyl derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are diverse and can include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[1][2]
A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlighted the influence of structural modifications on antimicrobial efficacy.[3] The 4H-1,3-oxazol-5-one derivative, in particular, showed notable activity against Enterococcus faecium, a challenging Gram-positive pathogen.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bromophenyl Derivatives against Various Microbial Strains
| Compound/Derivative | Staphylococcus aureus (µg/mL) | Enterococcus faecium (µg/mL) | Candida albicans (µg/mL) | Reference |
| 2,7-dibromophenanthrenequinone | 20 | Not Reported | Not Reported | [4] |
| 3,6-dibromophenanthrenequinone | 50 | Not Reported | Not Reported | [4] |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | >500 | 250 | Not Reported | [3] |
| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 250 | 125 | Not Reported | [3] |
| Ciprofloxacin (Control) | Not Reported | Not Reported | Not Reported | |
| Fluconazole (Control) | Not Reported | Not Reported | Not Reported |
Data synthesized from multiple sources for comparative illustration.
The data suggests that the antimicrobial activity of bromophenyl derivatives is highly dependent on the overall molecular scaffold. For instance, bromophenanthrenequinones exhibit potent activity against S. aureus.[4] The mechanism of action for some bromophenyl derivatives against Gram-positive bacteria is thought to involve easier diffusion across the peptidoglycan layer compared to the more complex outer membrane of Gram-negative bacteria.[1][2]
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[5][6][7]
-
Preparation of Antimicrobial Stock Solutions: Dissolve the bromophenyl derivatives in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton broth (or another appropriate broth) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solutions directly in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to the final target concentration (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The cytotoxic potential of bromophenyl derivatives against various cancer cell lines has been extensively investigated.[8][9][10][11] These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[11][12]
A study on bromophenol hybrids demonstrated that these compounds can induce apoptosis in A549 lung cancer cells through a ROS-mediated pathway, leading to the activation of caspase-3 and PARP, and the suppression of the anti-apoptotic protein Bcl-2.[11] Another series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed significant growth inhibition against a panel of 58 cancer cell lines, with some compounds targeting tubulin polymerization.[8][13]
Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected Bromophenyl Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | <10 (PGI of 38.94% at 10µM) | Tubulin Inhibition | [8][13] |
| Bromophenol Hybrid 17a | A549 (Lung Carcinoma) | Not explicitly stated | ROS-mediated apoptosis | [11] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Not explicitly stated | Aurora A Kinase Inhibition | [14] |
| 3-Bromophenyl coumarin derivative | HT1080 & MDA-MB231 | Not explicitly stated | Inhibition of cell invasion | [15] |
PGI: Percent Growth Inhibition. Data synthesized from multiple sources for comparative illustration.
The position of the bromine atom on the phenyl ring is a critical determinant of anticancer activity. For instance, in a series of coumarin derivatives, the 3-bromo derivative was found to be a more potent inhibitor of cancer cell invasion than its chloro-substituted counterpart.[15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[16][17][18][19][20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the bromophenyl derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.
Several bromophenyl derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.
Caption: Simplified diagram of ROS-mediated apoptosis induced by bromophenyl derivatives.
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Bromophenyl derivatives have been successfully designed as inhibitors of various enzymes implicated in a range of diseases.
For example, novel bromophenol derivatives have been synthesized and shown to be effective inhibitors of carbonic anhydrase and acetylcholinesterase, with Ki values in the nanomolar range.[21] Additionally, certain N-substituted-(4-bromophenyl) sulfonamides have demonstrated potent inhibitory activity against α-glucosidase and acetylcholinesterase.[22] In the realm of antimicrobial research, some 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been identified as novel inhibitors of microbial DNA gyrase.[23][24]
Table 3: Inhibitory Activity (IC50/Ki) of Selected Bromophenyl Derivatives against Various Enzymes
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| Bromophenol derivative 14 | Carbonic Anhydrase I | Ki: 2.53 ± 0.25 nM | [25] |
| Bromophenol derivative 13 | Carbonic Anhydrase II | Ki: 1.63 ± 0.11 nM | [25] |
| Bromophenol derivative 21 | Acetylcholinesterase | Ki: 6.54 ± 1.03 nM | [25] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide 10 | S. aureus DNA Gyrase | IC50: 8.45 µM | [26] |
| N-substituted-(4-bromophenyl) sulfonamide 5h | α-Glucosidase | IC50: 57.38 ± 0.19 µM | [26] |
Ki: Inhibition constant. Data synthesized from multiple sources for comparative illustration.
The structure-activity relationship studies in these cases often reveal that the bromophenyl moiety plays a crucial role in binding to the active site of the target enzyme, often through hydrophobic and halogen bonding interactions.
This protocol provides a general framework for assessing the inhibitory activity of bromophenyl derivatives against a target enzyme. Specific conditions will vary depending on the enzyme.[27]
-
Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the bromophenyl inhibitor.
-
Assay Reaction: In a suitable microplate, combine the assay buffer, enzyme solution, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This comparative guide underscores the significant potential of bromophenyl derivatives as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of bromine atoms on the phenyl ring, coupled with other structural modifications, allows for the fine-tuning of biological activity across antimicrobial, anticancer, and enzyme inhibitory applications. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to rationally design and evaluate new bromophenyl derivatives with enhanced potency and selectivity. As our understanding of the intricate roles of these compounds in biological systems continues to grow, so too will their potential to address unmet medical needs.
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Screening And Mechanism Study Of Antitumor Activity Of Marine Bromophenol Derivatives. (2020). Global Thesis. [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology. [Link]
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Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2019). Semantic Scholar. [Link]
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Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents. (2021). ResearchGate. [Link]
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3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (2004). British Journal of Cancer. [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). National Institutes of Health. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). National Institutes of Health. [Link]
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Reagents and conditions. (i) bromophenyl bromide, anhydrous sodium... (n.d.). ResearchGate. [Link]
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Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers. [Link]
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(PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ResearchGate. [Link]
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Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2025). PubMed. [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
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A Comparative Guide to the Structural Confirmation of 4-(4-bromophenyl)butan-2-one: X-ray Crystallography vs. Spectroscopic Methods
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The identity, connectivity, and stereochemistry of a compound dictate its function, reactivity, and safety. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-(4-bromophenyl)butan-2-one, a common building block in organic synthesis. We will focus on the definitive power of single-crystal X-ray crystallography and contrast it with the complementary, and often more accessible, spectroscopic methods of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to generate a precise electron density map, revealing the exact spatial coordinates of each atom. This provides an unambiguous confirmation of atomic connectivity, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Causality in the Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and often the rate-limiting step, is growing a single, high-quality crystal suitable for diffraction.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Purification: The compound, this compound, must first be purified to the highest possible degree (typically >99%) using methods like column chromatography or recrystallization. Impurities can inhibit crystal formation or become incorporated into the lattice, leading to disorder and poor diffraction.
-
Crystal Growth:
-
Method: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Execution: The solution is placed in a vial, loosely capped to allow the solvent to evaporate over several days or weeks in a vibration-free environment. The gradual increase in concentration allows molecules to organize into a well-ordered crystal lattice.
-
-
Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern.
-
The diffractometer rotates the crystal while collecting hundreds or thousands of diffraction images from various orientations.
-
-
Structure Solution and Refinement:
-
Specialized software is used to process the diffraction data and solve the "phase problem," generating an initial electron density map.
-
An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, resulting in a final, validated structure.
-
For this compound, the resulting structure would definitively confirm the para position of the bromine atom on the phenyl ring and the precise connectivity of the butan-2-one side chain. It would also reveal conformational details, such as the torsion angles between the phenyl ring and the alkyl chain, and how the molecules pack together in the solid state, which can be influenced by weak intermolecular interactions.[1]
Caption: Workflow for X-ray Crystallography Analysis.
Orthogonal Validation: Spectroscopic Techniques
While X-ray crystallography is definitive, it is not always feasible. In such cases, a combination of spectroscopic techniques provides a powerful, self-validating system for structural elucidation.[2][3] Each method offers a different piece of the structural puzzle.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic tool for organic chemists, providing detailed information about the connectivity and chemical environment of atoms in solution.
Interpreting the NMR Data for this compound:
-
¹H NMR: This spectrum would reveal the number of different proton environments and their neighboring protons. We would expect to see:
-
Aromatic Region (~7.0-7.5 ppm): Two distinct doublets, integrating to 2 protons each, characteristic of a 1,4-disubstituted (para) benzene ring.
-
Aliphatic Chain (~2.1-2.9 ppm): A singlet integrating to 3 protons for the methyl ketone (CH₃), and two triplets, each integrating to 2 protons, for the two adjacent methylene groups (CH₂-CH₂). The coupling between these triplets confirms their connectivity.
-
-
¹³C NMR: This spectrum shows the number of unique carbon environments. For this molecule, due to symmetry, we would expect 8 distinct signals instead of 10: four for the aromatic ring (two with high intensity, two with lower intensity for the substituted carbons) and four for the butanone chain (carbonyl, two methylenes, and the methyl group).
-
2D NMR (COSY & HMBC): These experiments provide definitive proof of connectivity. A COSY spectrum would show correlation between the protons of the adjacent methylene groups. An HMBC spectrum would show long-range correlations, for instance, from the methylene protons adjacent to the ring to the aromatic carbons, unequivocally locking the side chain to the phenyl group. This multi-faceted approach is often used to characterize novel compounds.[4][5][6]
Caption: Logic flow for structural elucidation using NMR.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and crucial information about its composition through fragmentation analysis.
Interpreting the MS Data for this compound:
-
Molecular Ion (M⁺): The most telling feature would be the molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum would show a characteristic pair of peaks of almost equal height, separated by 2 mass-to-charge (m/z) units (at m/z 226 and 228). This "M, M+2" pattern is a definitive signature for a compound containing one bromine atom.
-
High-Resolution MS (HRMS): This would provide the exact mass of the molecular ion (e.g., 225.9993 Da), allowing for the unambiguous determination of the molecular formula, C₁₀H₁₁BrO.[7]
-
Fragmentation: Common fragmentation pathways would include the loss of the acetyl group (•COCH₃, 43 Da) or cleavage at the benzylic position, providing fragments that further support the proposed connectivity.
Caption: Predicted MS fragmentation of the target molecule.
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[2]
Interpreting the IR Data for this compound:
-
Strong, sharp absorption around 1715 cm⁻¹: Unambiguously indicates the presence of a ketone (C=O) carbonyl group.
-
Absorptions just below 3000 cm⁻¹: Confirms the presence of sp³ C-H bonds (the aliphatic chain).
-
Absorptions just above 3000 cm⁻¹: Confirms sp² C-H bonds (the aromatic ring).
-
Absorptions in the 1600-1450 cm⁻¹ range: Correspond to C=C stretching vibrations within the aromatic ring.
While IR confirms the presence of the key functional groups, it does not provide information on their connectivity. It serves as an excellent preliminary check.
Head-to-Head Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information | Unambiguous 3D structure, connectivity, stereochemistry, packing | Definitive connectivity in solution, chemical environments | Exact molecular weight, molecular formula (HRMS), fragmentation | Presence of functional groups |
| Sample State | High-quality single crystal | Solution | Solid or solution | Solid, liquid, or gas |
| Sample Amount | Micrograms (single crystal) | Milligrams | Nanograms to micrograms | Milligrams |
| Destructive? | Yes (crystal is used) | No | Yes | No |
| Key Strength | Provides the most complete and unambiguous structural proof. | The best technique for detailed connectivity analysis in solution. | Unmatched sensitivity and ability to determine molecular formula. | Fast, simple, and excellent for functional group identification. |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow. | Does not provide 3D spatial arrangement directly; interpretation can be complex. | Provides no information on connectivity or stereochemistry. | Provides limited information on the overall molecular structure. |
Senior Application Scientist's Recommendation
For the absolute and unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the gold standard . It eliminates all ambiguity and provides a level of detail that no other single technique can match. It is the method of choice for patent filings, publications of novel structures, and when absolute stereochemistry must be determined.
However, in the daily workflow of a research and development environment, a pragmatic and scientifically sound approach relies on the synergistic use of spectroscopic methods.[3][8] A comprehensive analysis package including High-Resolution Mass Spectrometry (HRMS) and multidimensional NMR (¹H, ¹³C, COSY, and HMBC) constitutes a self-validating system that provides exceptionally strong evidence for the proposed structure.
Recommended Workflow:
-
Initial Screen: Use IR spectroscopy for a rapid check to confirm the presence of the ketone functional group.
-
Formula & Core ID: Obtain an HRMS spectrum to confirm the molecular formula (C₁₀H₁₁BrO) and observe the characteristic M/M+2 isotope pattern for bromine.
-
Definitive Connectivity: Perform a full suite of NMR experiments to establish the complete proton and carbon framework and prove the connectivity of all atoms.
-
Ultimate Confirmation: If a publication-quality proof is required or if unexpected spectroscopic data arises, invest the time to grow a single crystal and perform X-ray crystallography .
By integrating these techniques, researchers can build a robust and defensible case for the structure of this compound, ensuring the integrity and reproducibility of their scientific work.
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IUCr Journals. (2017). (E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]
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Eryazici, I., et al. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. Figshare. [Link]
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A Senior Application Scientist's Guide: GC vs. HPLC for the Analysis of Brominated Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate analysis of brominated intermediates is paramount for ensuring reaction monitoring, purity assessment, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this task is not merely a matter of preference but a critical decision dictated by the specific physicochemical properties of the analyte and the analytical objectives. This guide provides an in-depth comparison of these two powerful techniques, grounded in scientific principles and practical field experience, to empower you in making the most informed choice for your analytical needs.
The Decisive Factor: Physicochemical Properties of Brominated Intermediates
The selection of an analytical technique hinges on the characteristics of the brominated intermediates themselves. Key properties to consider include:
-
Volatility and Thermal Stability: The ability of a compound to be vaporized without degradation is the primary determinant for its suitability for GC analysis.[1][2]
-
Polarity and Solubility: A compound's polarity and its solubility in common mobile phases are crucial for effective separation by HPLC.[3][4]
-
Molecular Weight: While not a strict cutoff, higher molecular weight compounds are often less volatile, making them better candidates for HPLC.[5]
Gas Chromatography (GC): The Volatility-Driven Approach
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] In the context of brominated intermediates, GC offers high resolution, speed, and sensitivity, particularly when coupled with specific detectors.
The Core Principle: Partitioning in the Gas Phase
In GC, a sample is vaporized and injected into a heated column. An inert carrier gas (mobile phase) transports the vaporized analytes through the column, which contains a stationary phase coated on its inner walls or on a solid support.[6] Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is primarily governed by their boiling points and affinities for the stationary phase.[4]
Causality in Experimental Choices for GC Analysis
Column Selection: The choice of the GC column is critical for achieving optimal separation. For brominated compounds, a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane (e.g., DB-1, DB-5), is often a good starting point. The length and internal diameter of the column also play a significant role in resolution and analysis time.[6]
Detector Selection: The Key to Sensitivity and Selectivity
The choice of detector is paramount for the successful analysis of brominated intermediates.
-
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it an excellent choice for detecting halogenated compounds like brominated intermediates at trace levels.[7][8][9] Its high sensitivity allows for the detection of minute impurities.
-
Mass Spectrometry (MS): When coupled with GC, MS provides not only high sensitivity but also structural information, enabling confident identification of analytes.[10] This is particularly valuable when dealing with complex mixtures or unknown intermediates. While ECD can be more sensitive for certain halogenated compounds, MS offers superior selectivity and can help resolve co-eluting peaks.[11][12]
-
Halogen Specific Detector (XSD™): This detector offers high selectivity for halogenated compounds by combusting the column effluent and measuring the reaction of the combustion products with an alkali metal-coated bead.[13] It can be a valuable tool when matrix interferences are a concern.
The Challenge of Non-Volatile Brominated Intermediates: The Role of Derivatization
A significant limitation of GC is its unsuitability for non-volatile or thermally labile compounds.[5] For brominated intermediates that fall into this category, a chemical derivatization step can be employed to increase their volatility.[14] This process modifies the analyte to make it amenable to GC analysis. However, derivatization adds an extra step to the sample preparation process and must be carefully optimized to ensure complete and reproducible reactions.[14]
Experimental Workflow: GC-ECD Analysis of a Brominated Intermediate
Caption: GC-ECD Experimental Workflow.
Step-by-Step GC-ECD Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the brominated intermediate.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a known concentration.
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the detector.
-
-
GC-ECD System Parameters:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C (or optimized based on analyte stability).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and any impurities.
-
Quantify the components using an external or internal standard method.
-
High-Performance Liquid Chromatography (HPLC): The Versatility Champion
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile, thermally unstable, and have high molecular weights.[3] This makes it an indispensable tool for the analysis of many brominated intermediates that are not amenable to GC.
The Core Principle: Partitioning in the Liquid Phase
In HPLC, a liquid sample is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the liquid mobile phase and the stationary phase.[4] The choice of stationary and mobile phases determines the mode of chromatography, with reversed-phase being the most common.
Causality in Experimental Choices for HPLC Analysis
Column and Mobile Phase Selection: The heart of an HPLC separation lies in the synergy between the column and the mobile phase.
-
Reversed-Phase HPLC: This is the most widely used mode for the analysis of moderately polar to non-polar compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6]
-
Normal-Phase HPLC: For very polar brominated intermediates, normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, may be more suitable.[6]
The composition of the mobile phase (e.g., the ratio of organic solvent to water) is a critical parameter that is optimized to achieve the desired separation.
Detector Selection: Seeing the Unseen
The choice of detector in HPLC depends on the chromophoric properties of the brominated intermediate.
-
UV-Vis Detector: This is the most common detector used in HPLC.[15][16] It measures the absorbance of UV or visible light by the analyte. Many brominated organic compounds possess chromophores that allow for their detection by UV-Vis.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD or PDA detector is a type of UV-Vis detector that can acquire the entire UV-Vis spectrum of an analyte as it elutes from the column.[16] This provides valuable information for peak identification and purity assessment.
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides the highest level of selectivity and sensitivity, allowing for the unambiguous identification and quantification of brominated intermediates, even in complex matrices.[17]
-
Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD): These are universal detectors that can be used for analytes that lack a UV chromophore.[18]
Experimental Workflow: HPLC-UV Analysis of a Brominated Intermediate
Caption: HPLC-UV Experimental Workflow.
Step-by-Step HPLC-UV Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the brominated intermediate.
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase to a known concentration.[19]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[20]
-
-
HPLC-UV System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).[19]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and any impurities.
-
Quantify the components using an external or internal standard method.
-
Head-to-Head Comparison: GC vs. HPLC for Brominated Intermediates
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[4] | Separation of soluble compounds in the liquid phase.[4] |
| Analytes | Volatile and thermally stable brominated intermediates.[3] | Wide range of brominated intermediates, including non-volatile and thermally unstable compounds.[3] |
| Sample Preparation | May require derivatization for non-volatile compounds.[14] | Generally simpler, often involving dissolution and filtration.[21] |
| Speed | Typically faster analysis times.[3] | Analysis times can be longer.[4] |
| Resolution | High resolution, especially with capillary columns. | High resolution, dependent on column and mobile phase. |
| Detectors | ECD, MS, XSD.[7][10][13] | UV-Vis, DAD/PDA, MS, CAD, ELSD.[15][16][18] |
| Sensitivity | Very high with ECD for halogenated compounds.[7] | High, especially with MS detectors. |
| Selectivity | High with specific detectors like MS and XSD.[10][13] | High with MS detectors and tunable UV detectors. |
| Cost | Generally lower cost per analysis due to minimal solvent usage.[3] | Can have higher operational costs due to solvent consumption.[3] |
Decision Tree: Choosing the Right Technique
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accuracy and precision testing for analytical quantification
Thorough and scientifically sound accuracy and precision testing is not merely a regulatory hurdle; it is the foundation upon which all subsequent data rests. [21]By understanding the interplay of systematic and random errors and designing robust experiments to quantify them, you build a self-validating system that provides objective evidence of a method's fitness for purpose. [22]This commitment to scientific integrity ensures that the data generated is reliable, reproducible, and ultimately, trustworthy—the highest standard to which any scientist can aspire. [23][24][25]
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Analytical Method Validation: Mastering FDA Guidelines . Ofni Systems. Available from: [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. 2011. Available from: [Link]
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Random vs. Systematic Error: Definitions and Examples . ThoughtCo. 2024. Available from: [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. 2025. Available from: [Link]
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Random Errors vs. Systematic Errors: The Difference . Statology. 2024. Available from: [Link]
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The difference between ACCURACY, PRECISION & TRUENESS . National Physical Laboratory. Available from: [Link]
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What Is FDA Method Validation Guidance and Its Importance? . Altabrisa Group. 2025. Available from: [Link]
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Precision, trueness, accuracy – Estimation of measurement uncertainty in chemical analysis . Sisu@UT. Available from: [Link]
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VALIDATION OF COMPENDIAL METHODS . U.S. Pharmacopeia. Available from: [Link]
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<1225> Validation of Compendial Procedures . USP-NF. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). 2018. Available from: [Link]
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Draft Guideline on bioanalytical method validation . European Medicines Agency (EMA). 2009. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). Available from: [Link]
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The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis . Utak. 2023. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(4-bromophenyl)butan-2-one for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded framework for the disposal of 4-(4-bromophenyl)butan-2-one, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, integrating causality with best practices.
Part 1: Hazard Identification and Risk Assessment
Inferred Hazard Profile
Based on data from related compounds like 4-(4-hydroxyphenyl)-2-butanone and other brominated phenyl derivatives, we can anticipate the following hazards[1][2][3]:
| Hazard Category | Description | Rationale & Recommended Action |
| Acute Oral Toxicity | Likely harmful if swallowed[3]. | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas[4][5]. In case of ingestion, rinse mouth and seek immediate medical attention[3][6]. |
| Skin & Eye Irritation | Expected to cause skin and eye irritation based on analogous compounds[1][7]. | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes[4][7]. |
| Environmental Hazard | As a halogenated organic compound, it poses a risk to aquatic life and should not be released into the environment[7]. | Do not empty into drains[1][4]. All waste must be collected and treated as hazardous. |
| Combustibility | Likely a combustible solid. Thermal decomposition may produce hazardous gases like carbon monoxide, carbon dioxide, and hydrogen bromide[1][6]. | Store away from heat and sources of ignition. Ensure disposal containers are kept in a cool, well-ventilated area[1][7]. |
The presence of a carbon-bromine bond firmly classifies this compound as a halogenated organic compound [8][9]. This classification is the single most important factor determining its disposal pathway, as regulated by the Environmental Protection Agency (EPA)[10][11]. Mixing halogenated waste with non-halogenated waste results in the entire volume being classified as the more stringently regulated and costly halogenated waste[12][13].
Part 2: Personnel Protection and Engineering Controls
A robust safety protocol relies on a combination of engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
Required PPE and Safety Measures
| Equipment | Standard/Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or dust particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste[5]. |
| Protective Clothing | Standard laboratory coat. | Prevents contamination of personal clothing[7]. |
| Engineering Control | Chemical Fume Hood. | All handling of the solid compound and preparation of waste containers should be performed in a fume hood to avoid inhalation of dust or vapors[4]. |
Part 3: Waste Segregation and Disposal Workflow
Proper segregation is paramount for both safety and regulatory compliance. The following diagram illustrates the decision-making process for disposing of waste generated from procedures involving this compound.
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A Senior Application Scientist's Guide to Handling 4-(4-bromophenyl)butan-2-one
As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research can be conducted not only effectively but also with the highest degree of safety. The compound 4-(4-bromophenyl)butan-2-one, a ketone integral to many synthetic pathways, requires meticulous handling. This guide moves beyond a simple checklist, providing a holistic operational framework grounded in the chemical's specific reactivity and hazard profile. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety for every procedure involving this compound.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can extrapolate its hazard profile from its structural components: a brominated aromatic ring and a ketone functional group.
-
Brominated Organic Compounds: These are known for potential toxicity, corrosivity, and reactivity. They can cause severe skin and eye irritation.
-
Ketones: This functional group dictates solvent properties and glove selection. Many standard glove materials are not resistant to ketones.[1][2]
-
Analog Data: Structurally similar compounds, such as 2-(4-bromophenyl)butan-2-ol and 4-(4-bromophenyl)butanoic acid, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] The target compound itself is categorized broadly as an "IRRITANT".[5]
This assessment dictates that our primary goals are to prevent skin and eye contact, avoid inhalation of vapors, and prepare for potential reactivity.
| Hazard Class | Category | Primary Concern | Supporting Evidence |
| Skin Irritation | Category 2 (Assumed) | Direct contact can cause redness, itching, and inflammation. | Based on analogs like 4'-Bromoacetophenone and 2-(4-bromophenyl)butan-2-ol.[6][3] |
| Eye Irritation | Category 2A (Assumed) | Vapors and splashes can cause serious eye damage. | Based on analogs like 4-(4-chlorophenyl)butan-2-one.[4][7] |
| Respiratory Irritation | Category 3 (Assumed) | Inhalation of vapors may irritate the respiratory system. | A common characteristic of volatile brominated compounds.[3][4] |
| Chemical Reactivity | Not Fully Known | Brominated compounds can react with oxidizing agents and certain metals.[8] | General reactivity profile of similar chemicals.[9] |
Core PPE Protocol: A Multi-Layered Defense
Based on the hazard assessment, a comprehensive PPE strategy is mandatory. This is not merely a suggestion but a required operational standard for handling this compound.
-
Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood. This is the first and most critical line of defense to mitigate inhalation risks.[3][10]
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. If there is a significant risk of splashing, a full face shield should be worn over the goggles.[4]
-
Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened. Ensure it has long sleeves and fits properly. Do not wear shorts or open-toed shoes in the laboratory.[3][10]
-
Hand Protection: Glove selection is paramount due to the ketone group. Standard nitrile gloves offer insufficient protection against prolonged exposure. A double-gloving strategy is recommended.
The ketone functional group can degrade common glove materials. Therefore, material choice is critical for preventing chemical absorption.
| Glove Material | Recommended Use | Rationale and Limitations |
| Butyl Rubber | Primary Choice: Ideal for direct handling and prolonged use. | Offers superior resistance against ketones and esters.[2][11] |
| PVA (Polyvinyl Alcohol) | Excellent Alternative: Specifically designed for ketones and aggressive solvents. | Provides high-performance protection but is not suitable for use with water-based solutions.[1] |
| Nitrile | Outer Glove/Splash Protection Only: Can be worn over a butyl or PVA glove. | Provides good splash resistance but degrades with prolonged ketone exposure. Should be disposed of immediately upon contamination.[11] |
| Latex / Vinyl | Not Recommended | These materials offer poor resistance to ketones and should not be used. |
Procedural Workflow: From Preparation to Disposal
This step-by-step guide integrates the PPE protocol into the entire handling process, ensuring safety at every stage.
Caption: A procedural diagram for safely handling this compound.
Emergency Response Plan
Preparedness is key. All personnel must be familiar with these procedures before beginning work.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.
-
Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or ventilation is poor, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate the area thoroughly.
-
Caption: A decision-making flowchart for emergencies involving this compound.
Waste Disposal and Decontamination
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
-
Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]
-
Containerization: All waste, including contaminated solids (gloves, absorbent material) and liquid residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12][13] The label should include the full chemical name and associated hazards.
-
Disposal Pathway: Under no circumstances should this chemical be disposed of down the drain.[4][12] All waste must be handled by your institution's EHS department or a licensed hazardous waste contractor for proper disposal, likely via incineration.[13][14]
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of innovative and responsible science.
References
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
- Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE.
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff.
- Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves.
- Gloves, Butyl Rubber. Flinn Scientific.
- 2-(4-Bromo-phenyl)-butan-2-OL Safety Data Sheet. AK Scientific, Inc.
- 4-(4-Bromophenyl)butanoic acid Safety Data Sheet. Fisher Scientific.
- 4-(4-BROMOPHENYL)-2-BUTANONE Safety Information. Echemi.
- 2-Butanone, 4-phenyl- Safety Data Sheet. Fisher Scientific.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
- Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz.
- 4-(4-Hydroxyphenyl)-2-butanone Safety Data Sheet. Fisher Scientific.
- 4'-Bromoacetophenone Safety Data Sheet. Fisher Scientific.
- What to do in a chemical emergency. GOV.UK.
- 4-(4-Chlorophenyl)butan-2-one GHS Classification. PubChem, National Center for Biotechnology Information.
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
- Hazardous Waste Manual. Emory University Environmental Health and Safety Office.
- MSDS of 4-(4-Hydroxyphenyl)-2-butanone.
Sources
- 1. glovesnstuff.com [glovesnstuff.com]
- 2. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. shop.dqeready.com [shop.dqeready.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
